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  • Product: 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane
  • CAS: 494751-27-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane

For Researchers, Scientists, and Drug Development Professionals Foreword The landscape of therapeutic agent development is increasingly focused on the intricate dance of molecular recognition. At the heart of this choreo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of therapeutic agent development is increasingly focused on the intricate dance of molecular recognition. At the heart of this choreography are macrocyclic ligands, whose unique conformational pre-organization and ability to form stable complexes with metal ions make them invaluable scaffolds. Among these, tetraazamacrocycles, and specifically their substituted derivatives, have garnered significant attention. This guide provides a comprehensive technical overview of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane, a C-substituted derivative of the well-known cyclen (1,4,7,10-tetraazacyclododecane).

This document moves beyond a simple recitation of facts, offering insights into the causal relationships behind synthetic strategies and the logic underpinning characterization methodologies. As Senior Application Scientists, our goal is to equip you with not just the "how," but the "why," fostering a deeper understanding of this important molecular entity.

Introduction: The Significance of C-Substituted Tetraazamacrocycles

1,4,7,10-Tetraazacyclododecane (cyclen) and its derivatives are foundational in the design of metal-based diagnostic and therapeutic agents.[1] The introduction of substituents onto the carbon backbone of the macrocycle, as in 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane, offers a powerful strategy to modulate the steric and electronic properties of the ligand. This, in turn, influences the stability, selectivity, and reactivity of its metal complexes.

The methyl groups at the 2, 5, 8, and 11 positions introduce chirality and steric bulk, which can enforce specific coordination geometries upon a complexed metal ion. This has profound implications for applications such as:

  • Asymmetric Catalysis: Chiral metal complexes can serve as catalysts for enantioselective transformations, a critical aspect of modern pharmaceutical synthesis.

  • Biomimetic Chemistry: These structured ligands can mimic the coordination environment of metalloenzymes, providing valuable tools for studying biological processes.

  • Therapeutic Radiopharmaceuticals: The stability of the metal complex is paramount in preventing the release of toxic metal ions in vivo. The steric hindrance provided by the methyl groups can enhance the kinetic inertness of the complex.

This guide will now delve into the practical aspects of synthesizing and unequivocally identifying this promising macrocycle.

Synthesis of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane: A Mechanistic Perspective

While several methods exist for the synthesis of tetraazamacrocycles, the Richman-Atkins cyclization is a widely employed and robust strategy.[2] However, for the specific case of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane, a notable synthetic route involves the tetramerization of a chiral aziridine precursor.

A patented process describes the synthesis of [2S-(2α, 5α, 8α, 11α)]-2,5,8,11-tetramethyl-1,4,7,10-tetraazacyclododecane from (S)-1-benzyl-2-methyl-aziridine.[3] This approach leverages the inherent reactivity of the strained aziridine ring to build the macrocyclic framework.

Conceptual Synthetic Workflow

The synthesis can be conceptually broken down into the following key stages:

Synthesis_Workflow A Chiral Amino Alcohol Precursor (e.g., L-2-Benzylaminopropanol) B Aziridine Formation A->B Cyclization C Acid-Catalyzed Tetramerization B->C Ring Opening & Polymerization D Deprotection (Debenzylation) C->D Removal of Protecting Groups E Final Product (2,5,8,11-Tetramethyl-1,4,7,10- tetraazacyclododecane) D->E Isolation & Purification

Caption: Conceptual workflow for the synthesis of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative representation based on the principles of aziridine tetramerization.[3] Researchers should consult and adapt procedures from peer-reviewed literature for laboratory implementation.

Step 1: Synthesis of (S)-1-benzyl-2-methyl-aziridine

  • To a solution of L-2-benzylaminopropanol in a suitable solvent (e.g., dichloromethane), add a dehydrating agent (e.g., thionyl chloride) dropwise at reduced temperature.

  • The reaction mixture is then carefully neutralized with a base (e.g., sodium hydroxide solution) to promote the intramolecular cyclization to the aziridine.

  • The organic layer is separated, dried, and the solvent removed under reduced pressure to yield the crude aziridine, which can be purified by distillation.

Expert Insight: The choice of dehydrating agent and the careful control of temperature are critical to minimize side reactions and maximize the yield of the aziridine.

Step 2: Tetramerization to [2S-(2α, 5α, 8α, 11α)]-2,5,8,11-tetramethyl-1,4,7,10-tetrakis(benzyl)-1,4,7,10-tetraazacyclododecane

  • The (S)-1-benzyl-2-methyl-aziridine is dissolved in an appropriate solvent (e.g., toluene).

  • A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, methanesulfonic acid, or sulfuric acid) is added.[3]

  • The reaction mixture is heated to reflux for a specified period to effect the tetramerization.

  • Upon completion, the reaction is cooled and the product is isolated, potentially through crystallization or chromatographic purification.

Expert Insight: The acid catalyst protonates the aziridine nitrogen, activating the ring towards nucleophilic attack by another aziridine molecule. This process repeats in a chain reaction to form the tetrameric macrocycle. The stereochemistry of the starting aziridine dictates the stereochemistry of the final product.

Step 3: Deprotection to Yield the Final Product

  • The tetrabenzylated macrocycle is dissolved in a suitable solvent (e.g., ethanol).

  • A palladium-on-carbon catalyst (Pd/C) is added.

  • The mixture is subjected to hydrogenation (H2 gas) at elevated pressure.

  • After the reaction is complete (as monitored by techniques like TLC or LC-MS), the catalyst is filtered off.

  • The solvent is removed under reduced pressure to yield the crude 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane.

  • The final product can be purified by recrystallization or other suitable methods.

Expert Insight: Catalytic hydrogenation is a standard and effective method for the cleavage of benzylamines. Ensuring the complete removal of the palladium catalyst is crucial for applications in drug development.

Rigorous Characterization: A Multi-Technique Approach

Unequivocal identification of the synthesized 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane is paramount. A combination of spectroscopic and spectrometric techniques is essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of the macrocycle in solution.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the chemical environment and connectivity of the hydrogen atoms. Key expected signals include:

    • Multiplets corresponding to the protons of the ethylenediamine backbones.

    • A doublet for the methyl protons, coupled to the adjacent methine proton.

    • A multiplet for the methine protons.

    • Signals for the N-H protons, which may be broad and their chemical shift can be concentration and solvent dependent.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon environments. Expected signals include:

    • Resonances for the carbon atoms of the ethylenediamine bridges.

    • A signal for the methyl carbons.

    • A signal for the methine carbons.

Self-Validating System: The integration of the ¹H NMR signals should correspond to the number of protons in each environment. The number of signals in the ¹³C NMR spectrum should be consistent with the symmetry of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insights into its fragmentation pattern.

  • Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for confirming the molecular weight of the macrocycle. The expected [M+H]⁺ ion for C₁₂H₂₈N₄ would be at m/z 229.24.[4]

Expected Spectroscopic Data Summary
PropertyExpected Value
Molecular Formula C₁₂H₂₈N₄
Molecular Weight 228.38 g/mol
¹H NMR Complex multiplets for backbone CH and CH₂ protons, doublet for CH₃ protons, broad singlet for NH protons.
¹³C NMR Signals corresponding to backbone CH and CH₂ carbons, and a distinct signal for the CH₃ carbons.
Mass Spectrometry [M+H]⁺ at m/z ≈ 229.24

Note: Specific chemical shifts in NMR are highly dependent on the solvent and other experimental conditions. The provided information is a general guide.

Data Presentation and Visualization

Molecular Structure

Caption: 2D structure of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane.

Safety and Handling

As with all chemical syntheses, a thorough risk assessment should be conducted before commencing any experimental work.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5][6]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.[7]

  • Reagent Hazards: Be aware of the specific hazards associated with all reagents used, particularly dehydrating agents, strong acids, and flammable solvents. Consult the Safety Data Sheets (SDS) for each chemical.[8]

Conclusion and Future Directions

2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane represents a valuable and versatile platform for the development of novel metal-based compounds with applications in catalysis and medicine. The synthetic strategies outlined in this guide, coupled with rigorous characterization, provide a solid foundation for researchers to explore the potential of this and related macrocyclic systems.

Future work in this area could focus on the synthesis of enantiomerically pure isomers and the systematic investigation of their coordination chemistry with a range of metal ions. Such studies will undoubtedly uncover new and exciting opportunities for the application of these fascinating molecules in addressing challenges in chemistry and human health.

References

  • PubChem. 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane. Available from: [Link]

  • PubChem. 1,4,7,10-Tetramethyl-1,4,7,10-tetraazacyclododecane. Available from: [Link]

  • Google Patents. A process for the preparation of 1,4,7,10-tetraazacyclododecane. 2000.
  • PubMed. Synthesis, characterization and coordination chemistry of the new tetraazamacrocycle 4,10-dimethyl-1,4,7,10-tetraazacyclododecane-1,7-bis(methanephosphonic acid monoethyl ester) dipotassium salt. 2003. Available from: [Link]

  • Fisher Scientific. SAFETY DATA SHEET. Available from: [Link]

  • Google Patents. Process for preparing 1,4,7,10-tetraazacyclododecane and its derivatives.
  • Journal of the Chemical Society, Dalton Transactions. Synthesis and characterization of the tetraazamacrocycle 4,10-dimethyl-1,4,7,10-tetraazacyclododecane-1,7-diacetic acid (H2Me2DO2A) and of its neutral copper(II) complex [Cu(Me2DO2A)]. A new 64Cu-labeled macrocyclic complex for positron emission tomography imaging. 2000. Available from: [Link]

  • Beilstein Journals. Supporting Information Au(III) complexes with tetradentate-cyclam-based ligands Experimental procedures and NMR data for new lig. Available from: [Link]

  • Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Available from: [Link]

  • New Journal of Chemistry. Toward novel sulphur-containing derivatives of tetraazacyclododecane: synthesis, acid–base properties, spectroscopic characterization, DFT calculations, and cadmium(ii) complex formation in aqueous solution. 2020. Available from: [Link]

  • Semantic Scholar. Synthesis and Structural Analysis of 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraazidoethylacetic Acid (DOTAZA) Complexes. 2015. Available from: [Link]

  • PubMed. Synthesis of polyazamacrocyclic compounds via modified Richman-Atkins cyclization of beta-trimethylsilylethanesulfonamides. 2001. Available from: [Link]

  • PubChem. 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetramethyl-. Available from: [Link]

  • AWS. S 1 Supplementary Material General 1H NMR and 13C NMR Spectra were recorded on Bruker DPX 400 or 500 spectrometer in deuterium c. Available from: [Link]

  • Royal Society of Chemistry. The Exciting Chemistry of Tetraazidomethane - Supporting Information. Available from: [Link]

  • Sci-Hub. Synthesis and characterization of nickel(II) complexes of di-N-alkylated 14-membered tetraaza macrocycles containing cyclohexane rings via regioselective alkylation reaction. 1998. Available from: [Link]

  • Royal Society of Chemistry. 1H NMR spectrum of Compound 32. Available from: [Link]

  • WashU Medicine Research Profiles. Synthesis of polyazamacrocyclic compounds via modified Richman-Atkins cyclization of β-trimethylsilylethanesulfonamides. 2001. Available from: [Link]

  • Journal of Organic Chemistry. A New Synthesis of Cyclen (1,4,7,10-Tetraazacyclododecane). 1991. Available from: [Link]

  • ResearchGate. (PDF) SYNTHESIS OF DERIVATIVES OF 1,4,8,11-TETRAAZACYCLOTETRADECANE. 2019. Available from: [Link]

  • ResearchGate. Structure of cyclam (1,4,8,11-tetraazacyclotetradecane).. Available from: [Link]

  • ResearchGate. Synthesis of TACN derivatives by different synthetic methods. (a).... Available from: [Link]

  • NSF Public Access Repository. The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds of Co 2+ , Ni 2+ , Cu 2+ , and Zn 2+ with metal ions in and out of the cyclic ligand ring. 2023. Available from: [Link]

  • Malaysian Journal of Chemistry. 1,4,8,11-tetraazacyclotetradeca-7,14-dienium diperchlorate copper(ii) complex. 2017. Available from: [Link]

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Exploratory

An In-Depth Technical Guide to 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling the Potential of a C-Functionalized Cyclen Analogue The field of medicinal and coordination chemistry is in constant pursuit of novel mo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a C-Functionalized Cyclen Analogue

The field of medicinal and coordination chemistry is in constant pursuit of novel molecular scaffolds that offer enhanced stability, selectivity, and functionality. Within the realm of tetraazamacrocycles, the parent 1,4,7,10-tetraazacyclododecane (cyclen) ring has proven to be a remarkably versatile platform. Its derivatives are integral to the development of MRI contrast agents and radiopharmaceuticals, owing to their exceptional ability to form stable complexes with a variety of metal ions.[1][2] This guide focuses on a specific, yet highly promising, C-functionalized derivative: 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane.

The introduction of methyl groups onto the carbon backbone of the cyclen ring imparts significant steric and electronic modifications. This C-functionalization can pre-organize the macrocycle for metal ion binding, influence the kinetic inertness and thermodynamic stability of the resulting metal complexes, and introduce chirality, a critical feature for stereospecific interactions in biological systems.[3][4] This technical guide serves as a comprehensive resource for researchers, providing a deep dive into the known physical and chemical properties, a detailed synthesis protocol for a specific stereoisomer, methodologies for characterization, and an exploration of its potential applications in drug development and beyond.

Section 1: Core Molecular Attributes

2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane is a saturated tetraazamacrocycle with the molecular formula C₁₂H₂₈N₄. The presence of four methyl groups on the ethylene bridges of the cyclen framework introduces four stereocenters, leading to the possibility of several stereoisomers. This guide will focus on the synthesis of the [2S-(2α, 5α, 8α, 11α)] stereoisomer, a chiral configuration with all methyl groups oriented in the same direction relative to the macrocyclic ring.

Physicochemical Properties

Precise experimental data for the physical properties of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane are not extensively reported in publicly available literature. However, computed properties from reputable databases provide valuable estimates for researchers.

PropertyValueSource
Molecular Formula C₁₂H₂₈N₄[5]
Molecular Weight 228.38 g/mol [5]
IUPAC Name 2,5,8,11-tetramethyl-1,4,7,10-tetrazacyclododecane[5]
CAS Number 494751-27-8[5]
Topological Polar Surface Area 48.1 Ų[5]
Complexity 146[5]
Hydrogen Bond Donor Count 4[5]
Hydrogen Bond Acceptor Count 4[5]
Rotatable Bond Count 0[5]

Note: The properties listed are computed and should be considered as estimates. Experimental validation is recommended.

Structural Insights

The fundamental structure of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane is based on the 12-membered cyclen ring. The methyl substituents on the carbon backbone significantly influence the conformational flexibility of the macrocycle and the coordination geometry of its metal complexes.

Caption: 2D representation of the 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane structure.

Section 2: Synthesis and Purification

The synthesis of C-substituted cyclen derivatives requires a strategic approach to control the stereochemistry of the newly formed chiral centers. The following protocol is adapted from a patented method for the synthesis of the [2S-(2α, 5α, 8α, 11α)] stereoisomer, which involves the tetramerization of a chiral aziridine precursor.

Synthesis of [2S-(2α, 5α, 8α, 11α)]-2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane

This synthesis proceeds via the preparation of an N-benzylated chiral aziridine, followed by an acid-catalyzed tetramerization, and subsequent deprotection.

Step 1: Preparation of (S)-1-benzyl-2-methyl-aziridine

  • To a solution of L-2-benzylaminopropanol in a suitable solvent (e.g., ethanol), add p-toluenesulfonic acid (p-TsOH) in water over an extended period at an elevated temperature (e.g., 60 °C).

  • Upon completion of the reaction, add water to the reaction mixture and separate the organic phase.

  • Neutralize the aqueous phase with a strong base (e.g., NaOH) and distill the water-N-benzylaziridine emulsion.

Step 2: Tetramerization to [2S-(2α, 5α, 8α, 11α)]-2,5,8,11-tetramethyl-1,4,7,10-tetrakis(benzyl)-1,4,7,10-tetraazacyclododecane

  • Dissolve the obtained (S)-1-benzyl-2-methyl-aziridine in an appropriate solvent.

  • Catalyze the tetramerization reaction by the addition of an acid such as p-toluenesulfonic acid, methanesulfonic acid, or sulfuric acid.

  • The reaction proceeds to yield the tetrabenzylated macrocycle.

Step 3: Deprotection to obtain the final product

  • The benzyl groups are removed from the tetrabenzylated macrocycle via catalytic hydrogenation.

  • Dissolve the compound in a suitable solvent and subject it to hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst.

  • Upon completion, filter the catalyst and evaporate the solvent to yield [2S-(2α, 5α, 8α, 11α)]-2,5,8,11-tetramethyl-1,4,7,10-tetraazacyclododecane.

Purification

Purification of the final product can be achieved through recrystallization from a suitable solvent system or by sublimation under high vacuum. The purity should be assessed by techniques such as NMR spectroscopy and mass spectrometry.

Synthesis_Workflow A L-2-benzylaminopropanol B (S)-1-benzyl-2-methyl-aziridine A->B  p-TsOH, heat C Tetrabenzylated Macrocycle B->C  Acid Catalyst (e.g., p-TsOH) D Final Product C->D  H₂, Pd/C

Caption: Synthetic workflow for 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane.

Section 3: Characterization and Analytical Protocols

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of tetraazamacrocycles.

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the macrocyclic ring protons due to the conformational rigidity and the presence of stereocenters. The methyl groups should appear as doublets. The integration of the signals should correspond to the number of protons in the molecule.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. For the C₂-symmetric [2S-(2α, 5α, 8α, 11α)] isomer, a specific number of signals for the ring carbons and a single signal for the four equivalent methyl carbons would be expected.[6]

Protocol for NMR Analysis:

  • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or MeOD).

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • For detailed structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are highly recommended.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the synthesized compound.

Protocol for Mass Spectrometry Analysis:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analyze the sample using an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.[7]

  • The expected [M+H]⁺ ion for C₁₂H₂₈N₄ would be at m/z 229.24. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure and absolute stereochemistry of the molecule and its metal complexes.

Protocol for X-ray Crystallography:

  • Grow single crystals of the compound or its metal complexes by slow evaporation of a saturated solution, vapor diffusion, or layering techniques.

  • Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Solve and refine the crystal structure to obtain detailed information on bond lengths, bond angles, and the overall molecular conformation.[8]

Section 4: Coordination Chemistry and Reactivity

The four nitrogen atoms of the macrocyclic ring provide a strong binding cavity for a wide range of metal ions. The C-methylation is expected to enhance the pre-organization of the ligand for metal complexation, potentially leading to increased thermodynamic stability and kinetic inertness of the resulting complexes compared to the parent cyclen.[2]

Metal Complexation

Complexes can be formed by reacting the ligand with a metal salt in a suitable solvent. The choice of solvent and reaction conditions (temperature, pH) will depend on the specific metal ion and its precursor.

General Protocol for Metal Complexation:

  • Dissolve the ligand in a suitable solvent (e.g., water, methanol, or acetonitrile).

  • Add a solution of the desired metal salt (e.g., chloride, nitrate, or perchlorate) to the ligand solution, typically in a 1:1 molar ratio.

  • Adjust the pH of the solution as needed to facilitate complexation.

  • The reaction mixture may be heated to promote complex formation.

  • The resulting metal complex can be isolated by precipitation, crystallization, or chromatographic methods.

Stability Constants

The thermodynamic stability of the metal complexes is a crucial parameter, especially for in vivo applications. Stability constants are typically determined by potentiometric or spectrophotometric titrations.[6][9][10] These measurements provide quantitative data on the strength of the metal-ligand interaction.

Section 5: Applications in Drug Development and Research

The unique structural features of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane, particularly its chirality and the enhanced stability of its metal complexes, make it a highly attractive candidate for various applications in drug development and biomedical research.

Magnetic Resonance Imaging (MRI) Contrast Agents

The development of high-performance MRI contrast agents is a major area of research. Gadolinium(III) complexes of cyclen derivatives are widely used for this purpose. The introduction of chirality and steric bulk on the cyclen backbone can influence the water exchange rate and rotational dynamics of the Gd(III) complex, which are key parameters affecting relaxivity and, consequently, the effectiveness of the contrast agent.[11][12][13][14]

Radiopharmaceuticals

The ability of this ligand to form highly stable complexes with various radiometals (e.g., ⁶⁴Cu, ⁶⁸Ga, ¹⁷⁷Lu, ²¹²Pb, ²¹³Bi, ²²⁵Ac) makes it a promising bifunctional chelator for targeted radiotherapy and diagnostic imaging.[11][15] The chiral nature of the ligand could play a role in the specific recognition and binding to biological targets when conjugated to a targeting vector like a peptide or antibody.

Applications cluster_0 Core Compound cluster_1 Coordination Chemistry cluster_2 Applications A 2,5,8,11-Tetramethyl- 1,4,7,10-tetraazacyclododecane B Metal Complex (e.g., with Gd³⁺, ⁶⁸Ga³⁺, ¹⁷⁷Lu³⁺) A->B Complexation C MRI Contrast Agents B->C D Radiopharmaceuticals (Therapy & Diagnosis) B->D

Caption: Potential applications stemming from the coordination chemistry of the title compound.

Section 6: Conclusion and Future Outlook

2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane represents a compelling molecular scaffold with significant potential in medicinal and coordination chemistry. Its synthesis, while requiring careful stereochemical control, yields a chiral platform that can lead to metal complexes with enhanced stability and unique properties. While much of the experimental data for this specific molecule remains to be fully explored and published, the foundational knowledge of related cyclen derivatives provides a strong basis for its future development.

Further research should focus on the detailed experimental characterization of its physicochemical properties, a comprehensive investigation of its coordination chemistry with a wide range of metal ions, and the evaluation of its performance in preclinical models for MRI and radiopharmaceutical applications. The insights gained from such studies will undoubtedly pave the way for the rational design of next-generation diagnostic and therapeutic agents based on this promising C-functionalized macrocycle.

References

Sources

Foundational

An In-Depth Technical Guide to 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane, a C-functionalized derivative of the...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane, a C-functionalized derivative of the well-known macrocycle, cyclen (1,4,7,10-tetraazacyclododecane). We delve into the precise IUPAC nomenclature and detailed structural attributes of this compound. A significant focus is placed on a plausible synthetic pathway, rooted in the principles of aziridine chemistry, offering a robust method for its preparation. Furthermore, this guide explores the potential applications of this sterically hindered macrocycle, drawing insights from the established utility of related cyclen derivatives in coordination chemistry, catalysis, and the development of novel therapeutic and diagnostic agents.

Introduction: The Significance of Functionalized Tetraazamacrocycles

The parent macrocycle, 1,4,7,10-tetraazacyclododecane, commonly known as cyclen, has long been a cornerstone in the field of supramolecular and coordination chemistry.[1][2] Its remarkable ability to form stable complexes with a wide array of metal ions has led to its extensive use in various scientific domains, including medical imaging as contrast agents, radiopharmaceuticals, and as catalysts in organic synthesis.[3][4]

The strategic functionalization of the cyclen backbone, either on the nitrogen atoms (N-functionalization) or the carbon atoms of the ethylenediamine bridges (C-functionalization), allows for the fine-tuning of its chemical and physical properties. This guide focuses on a specific C-functionalized derivative, 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane, where the introduction of four methyl groups onto the carbon framework imparts significant steric hindrance. This structural modification is anticipated to influence its coordination behavior, kinetic stability of its metal complexes, and its potential applications in specialized areas of research and development.

IUPAC Nomenclature and Chemical Structure

The systematic and unambiguous naming of chemical compounds is paramount for clear scientific communication. Adhering to the guidelines set forth by the International Union of Pure and Applied Chemistry (IUPAC), the correct name for the topic compound is 2,5,8,11-tetramethyl-1,4,7,10-tetrazacyclododecane .[5]

The core of this name, "1,4,7,10-tetraazacyclododecane," describes a twelve-membered ring containing four nitrogen atoms at the 1, 4, 7, and 10 positions.[2][5] The prefix "2,5,8,11-tetramethyl" indicates the presence of four methyl groups, each attached to a carbon atom adjacent to a nitrogen atom within the macrocyclic ring.[2][5]

Table 1: Chemical Identifiers for 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane [5]

IdentifierValue
IUPAC Name 2,5,8,11-tetramethyl-1,4,7,10-tetrazacyclododecane
Molecular Formula C₁₂H₂₈N₄
Molecular Weight 228.38 g/mol
CAS Number 494751-27-8

The structure of this molecule consists of a 12-membered ring with alternating ethylene and secondary amine groups. Each of the four ethylene bridges is substituted with a methyl group.

Caption: 2D representation of the chemical structure.

Synthesis of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane: A Detailed Protocol

The synthesis of C-alkylated tetraazamacrocycles presents unique challenges compared to their N-alkylated counterparts. A robust and efficient method for the preparation of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane can be adapted from methodologies developed for related chiral C-tetramethylated cyclen derivatives.[6] This approach involves the cyclotetramerization of a suitably protected 2-methylaziridine derivative, followed by a deprotection step.

The rationale behind this strategy lies in the controlled ring-opening and subsequent cyclization of the aziridine precursor. The use of a benzyl protecting group on the nitrogen atom of the aziridine serves a dual purpose: it activates the aziridine for ring-opening and prevents unwanted side reactions. The final hydrogenolysis step provides a clean and efficient method for the removal of the benzyl groups to yield the desired macrocycle.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Aziridine Formation cluster_1 Step 2: Cyclotetramerization cluster_2 Step 3: Deprotection L-2-Benzylaminopropanol L-2-Benzylaminopropanol (S)-1-Benzyl-2-methyl-aziridine (S)-1-Benzyl-2-methyl-aziridine L-2-Benzylaminopropanol-> (S)-1-Benzyl-2-methyl-aziridine In situ cyclization (S)-1-Benzyl-2-methyl-aziridine (S)-1-Benzyl-2-methyl-aziridine Tetrabenzyl-protected Tetramethylcyclen Tetrabenzyl-protected Tetramethylcyclen (S)-1-Benzyl-2-methyl-aziridine->Tetrabenzyl-protected Tetramethylcyclen p-TsOH 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane Tetrabenzyl-protected Tetramethylcyclen->2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane H₂, Pd/C

Caption: Proposed synthetic route.

Detailed Experimental Protocol

Step 1: In situ generation and cyclotetramerization of (S)-1-benzyl-2-methyl-aziridine [6]

  • To a solution of (S)-2-benzylaminopropanol in an appropriate solvent (e.g., toluene), add a suitable dehydrating agent (e.g., thionyl chloride) at a controlled temperature to facilitate the in situ formation of (S)-1-benzyl-2-methyl-aziridine.

  • In a separate reaction vessel, prepare a solution of a strong acid catalyst, such as p-toluenesulfonic acid (p-TsOH), in a minimal amount of water.

  • Slowly add the p-TsOH solution to the aziridine-containing reaction mixture over several hours while maintaining a moderately elevated temperature (e.g., 60-80 °C). The slow addition is crucial to control the exothermic nature of the polymerization and to favor the formation of the cyclic tetramer over linear polymers.

  • After the addition is complete, continue to heat the reaction mixture under reflux for an additional period to ensure complete cyclization.

  • Upon cooling, neutralize the reaction mixture with an aqueous base (e.g., NaOH solution).

  • Extract the organic phase containing the tetrabenzyl-protected tetramethylcyclen.

  • Purify the crude product by recrystallization from a suitable solvent mixture (e.g., ethanol-THF) to obtain the pure intermediate.[6]

Step 2: Debenzylation to yield 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane [6]

  • Dissolve the purified tetrabenzyl-protected tetramethylcyclen in a suitable solvent for hydrogenation, such as isopropanol or ethanol.

  • Add a catalytic amount of palladium on activated carbon (Pd/C, 10%).

  • Pressurize the reaction vessel with hydrogen gas (H₂) to a pressure of approximately 20 bar.

  • Heat the reaction mixture to around 80 °C and maintain vigorous stirring to ensure efficient mass transfer.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is fully consumed.

  • After completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Recrystallize the resulting solid from an appropriate solvent (e.g., toluene) to afford the final product, 2,5,8,11-tetramethyl-1,4,7,10-tetraazacyclododecane, as a crystalline solid.[6]

Characterization

The identity and purity of the synthesized 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane should be confirmed using a combination of standard analytical techniques.

Table 2: Expected Characterization Data

TechniqueExpected Observations
¹H NMR The spectrum is expected to show complex multiplets for the methine and methylene protons of the macrocyclic ring, and a distinct signal for the methyl protons. The integration of these signals should correspond to the number of protons in the molecule.
¹³C NMR The spectrum should display signals corresponding to the different carbon environments within the macrocycle, including the methyl, methine, and methylene carbons.
Mass Spectrometry The mass spectrum should exhibit a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of the compound (228.38 g/mol ).[5]
Infrared (IR) Spectroscopy The IR spectrum is expected to show characteristic N-H stretching vibrations for the secondary amines in the macrocycle, as well as C-H stretching and bending vibrations for the alkyl groups.

Potential Applications and Field-Proven Insights

While specific applications of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane are not extensively documented in the current literature, its structural features suggest several promising areas of investigation. The introduction of four methyl groups on the carbon backbone significantly increases the steric hindrance around the coordination cavity. This steric bulk is expected to have a profound impact on the thermodynamics and kinetics of metal complexation.

Coordination Chemistry and Catalysis

The steric hindrance provided by the methyl groups can enforce specific coordination geometries on the complexed metal ion.[7] This can be advantageous in catalysis, where the geometry of the active site is crucial for selectivity. For instance, sterically hindered ligands can create a "protective pocket" around the metal center, preventing catalyst deactivation or promoting specific reaction pathways.[8] The increased lipophilicity of the tetramethyl derivative compared to the parent cyclen may also enhance its solubility in organic solvents, expanding its utility in homogeneous catalysis.

Radiopharmaceutical Development

In the context of radiopharmaceuticals, the kinetic inertness of the metal complex is of paramount importance to prevent the release of toxic free metal ions in vivo. The steric hindrance of the tetramethylcyclen ligand could potentially enhance the kinetic stability of its radiometal complexes. This could lead to the development of more robust and safer diagnostic and therapeutic agents.

Anion Recognition and Sensing

The secondary amine protons of the macrocycle can act as hydrogen bond donors, enabling the recognition of anions. The conformational rigidity and preorganization of the macrocycle, influenced by the methyl groups, could lead to selective binding of specific anions. This property could be exploited in the design of novel sensors and separation agents.

Conclusion

2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane represents an intriguing, sterically hindered analogue of the versatile cyclen macrocycle. The synthetic route outlined in this guide, based on the cyclotetramerization of a 2-methylaziridine derivative, provides a viable pathway for its preparation. While its specific applications are yet to be fully explored, the unique structural features of this C-functionalized macrocycle suggest significant potential in the fields of coordination chemistry, catalysis, and the development of advanced materials for medical and sensing applications. Further research into the coordination chemistry and reactivity of this compound is warranted to unlock its full potential.

References

  • Process for preparing 1,4,7,10-tetraazacyclododecane and its derivatives. Google Patents. [URL: https://patents.google.
  • Kang, S.-G., Kweon, J. K., Jeong, G. R., & Jeong, J. H. (2009). Synthesis and characterization of a topologically constrained tetraaza macropolycycle and its copper(II) complex. Inorganica Chimica Acta, 362(15), 5271–5274.
  • Barefield, E. K., & Wagner, F. (1974). Nickel(II) complexes of macrocyclic ligands. I. meso-5,5,7,12,12,14-Hexamethyl-1,4,8,11-tetraazacyclotetradecane. Inorganic Chemistry, 13(7), 1775-1779.
  • ChemicalBook. Cyclen(294-90-6) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/294-90-6_1hnmr.htm]
  • Wikipedia. IUPAC nomenclature of organic chemistry. [URL: https://en.wikipedia.
  • MDPI. Synthesis and Characterization of Late Transition Metal Complexes of Mono-Acetate Pendant Armed Ethylene Cross-Bridged Tetraazamacrocycles with Promise as Oxidation Catalysts for Dye Bleaching. [URL: https://www.mdpi.com/2304-6740/10/1/1]
  • ACS Publications. Synthesis and characterization of tetra-N-alkylated cyclam ligands that contain a functionalized nitrogen substituent. [URL: https://pubs.acs.org/doi/10.1021/ic00245a024]
  • PubMed. Total solid-phase synthesis of 1,4,7,10-tetraazacyclododecane-N,N', N'',N'''-tetraacetic acid-functionalized peptides for radioimmunotherapy. [URL: https://pubmed.ncbi.nlm.nih.gov/8770630/]
  • PubChem. 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/22113555]
  • ResearchGate. Sterically hindered amine derivatives with wide ranges of applications. [URL: https://www.researchgate.
  • NIH. Sterically Tuned N-Heterocyclic Carbene Ligands for the Efficient Formation of Hindered Products in Ru-Catalyzed Olefin Metathesis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7579800/]
  • NIH. Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3061211/]
  • ResearchGate. Cyclen based bis-macrocyclic ligands as phosphates receptors. A potentiometric and NMR study. [URL: https://www.researchgate.net/publication/229061699_Cyclen_based_bis-macrocyclic_ligands_as_phosphates_receptors_A_potentiometric_and_NMR_study]
  • Google Patents. WO2022207425A1 - Process for the preparation of cyclen. [URL: https://patents.google.

Sources

Exploratory

A Technical Guide to the Coordination Chemistry of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane

Abstract This technical guide provides an in-depth exploration of the fundamental coordination chemistry of 2,5,8,11-tetramethyl-1,4,7,10-tetraazacyclododecane, a C-functionalized derivative of the well-established macro...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the fundamental coordination chemistry of 2,5,8,11-tetramethyl-1,4,7,10-tetraazacyclododecane, a C-functionalized derivative of the well-established macrocyclic ligand, cyclen (1,4,7,10-tetraazacyclododecane). The introduction of methyl groups onto the carbon backbone imparts significant stereochemical complexity and steric influence, which profoundly impacts the ligand's synthesis, its coordination behavior with metal ions, and the structural and electronic properties of the resulting complexes. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the ligand's synthesis, the stereochemical principles governing its complexation, and the potential applications of its metal complexes in fields such as medicine and catalysis. We will delve into detailed experimental methodologies, present quantitative data for comparative analysis, and explain the causal relationships behind experimental choices, ensuring a blend of theoretical principles and practical insights.

Introduction: The Significance of C-Functionalized Tetraazamacrocycles

The Cyclen Framework: A Foundation of Stability

Tetraazamacrocycles like cyclen are premier chelating agents in coordination chemistry.[1] Their ability to form exceptionally stable and kinetically inert complexes with a wide array of metal ions is attributed to the macrocyclic effect .[2] This effect describes the enhanced thermodynamic stability of a complex with a cyclic ligand compared to its analogous open-chain counterpart, arising from favorable entropic and enthalpic contributions upon complexation. This inherent stability is paramount in applications where the premature release of a metal ion would be detrimental, such as in MRI contrast agents or radiopharmaceuticals.[3][4]

The Role of C-Methylation: Introducing Stereochemical Complexity and Steric Control

The functionalization of the carbon skeleton of a macrocycle, as in 2,5,8,11-tetramethyl-1,4,7,10-tetraazacyclododecane, introduces a new layer of control over the properties of the resulting metal complexes. The four methyl groups serve several key purposes:

  • Stereochemical Influence: The carbons at positions 2, 5, 8, and 11 are chiral centers, leading to the existence of multiple diastereomers of the free ligand. The specific stereoisomer used in a complexation reaction dictates the conformation of the chelate rings and, consequently, the coordination geometry and stereochemistry at the metal center.[5][6]

  • Steric Hindrance: The methyl groups provide steric bulk, which can influence the ligand's folding pattern upon coordination. This can be exploited to favor specific geometric isomers (e.g., cis vs. trans geometries in octahedral complexes) and to modulate the accessibility of the metal center to other substrates or solvent molecules, a critical factor in catalysis.[2]

  • Lipophilicity: The addition of methyl groups increases the overall lipophilicity of the ligand and its complexes, which can be crucial for applications requiring transport across biological membranes.

Understanding these modifications is essential for the rational design of metal complexes with tailored properties for specific applications.

Synthesis and Characterization of the Ligand

Synthetic Strategy: Rationale and Considerations

The synthesis of C-substituted macrocycles can be challenging due to the potential for multiple side reactions and the need to control stereochemistry. While the parent cyclen is often prepared via methods like the Richman-Atkins synthesis[7], a common and effective strategy for substituted analogues is the [2+2] cyclization of precursor building blocks under high dilution or template conditions. A non-template approach is presented here, which avoids potential difficulties in removing a templating metal ion. The rationale is to first synthesize the N-protected linear tetraamine precursor and then perform a final ring-closing step.

Below is a conceptual workflow for the synthesis.

G cluster_0 Precursor Synthesis cluster_1 Macrocyclization cluster_2 Purification A Alanine Derivative (e.g., Methyl Alaninate) C Linear Tetraamine Precursor A->C Amide Coupling & Reduction B Ethylene Diamine B->C Amide Coupling & Reduction D N-Protection (e.g., Tosylation) C->D E Cyclization (High Dilution) D->E F Deprotection E->F G Final Ligand (Mixture of Stereoisomers) F->G H Chromatographic Separation G->H I Pure Stereoisomer H->I G cluster_0 Ligand Stereoisomer A cluster_1 Ligand Stereoisomer B L1 Me (up) M1 Metal Ion L2 Me (up) L3 Me (up) L4 Me (up) L5 Me (up) M2 Metal Ion L6 Me (down) L7 Me (up) L8 Me (down) C1 Complex Geometry 1 (e.g., cis-folded) M1->C1 Coordination C2 Complex Geometry 2 (e.g., trans-planar) M2->C2 Coordination

Sources

Foundational

An In-Depth Technical Guide to the Solubility of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane in Organic Solvents

Abstract 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane is a substituted macrocyclic polyamine of significant interest in coordination chemistry, catalysis, and as a structural motif in drug development. A fundament...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane is a substituted macrocyclic polyamine of significant interest in coordination chemistry, catalysis, and as a structural motif in drug development. A fundamental understanding of its solubility in organic solvents is critical for its synthesis, purification, and application. This technical guide provides a comprehensive overview of the molecular properties governing the solubility of this compound. Due to a lack of publicly available quantitative data, this document emphasizes the theoretical principles of its solubility, offers qualitative insights based on related structures, and provides a rigorous, field-proven experimental protocol for researchers to determine solubility in their own laboratories. This guide is intended for researchers, chemists, and drug development professionals who require a practical and theoretical framework for working with this macrocycle.

Introduction: The Importance of a Well-Defined Solubility Profile

The macrocycle 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane is a derivative of 1,4,7,10-tetraazacyclododecane (commonly known as "cyclen"). Cyclen and its derivatives are powerful chelating agents that form highly stable complexes with a wide range of metal ions.[1] These complexes are foundational in applications ranging from MRI contrast agents to catalysts. The addition of four methyl groups to the carbon backbone of the cyclen ring, creating 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane, subtly alters the molecule's steric and electronic properties, which in turn influences its coordination chemistry and, critically, its physicochemical properties like solubility.

For any laboratory or industrial application—be it reaction engineering, chromatographic purification, or formulation—solubility is a paramount parameter. It dictates the choice of solvent, achievable concentrations, and the overall efficiency of a process. This guide addresses the critical need for a detailed understanding of this compound's behavior in organic media.

Physicochemical Properties & Predicted Solubility Behavior

To understand the solubility of a molecule, one must first analyze its structure. The solubility of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane is governed by a balance between its hydrophilic and lipophilic features.

Core Molecular Characteristics:

  • Molecular Formula: C₁₂H₂₈N₄[2]

  • Molecular Weight: 228.38 g/mol [2][3]

  • Core Structure: A 12-membered ring containing four secondary amine groups. This tetraaza core is polar and capable of acting as both a hydrogen bond donor (from the N-H groups) and a hydrogen bond acceptor (at the nitrogen lone pairs).[2]

  • Substitution: Four methyl groups are positioned on the ethylene carbons of the macrocyclic ring. These alkyl groups introduce lipophilic (hydrophobic) character to the molecule.

Analysis of Solubility Determinants:

The principle of "like dissolves like" provides a foundational prediction. The polar tetraaza core suggests an affinity for polar solvents, while the hydrocarbon backbone and methyl substituents suggest an affinity for non-polar, organic solvents.

  • Hydrogen Bonding: The four secondary amine groups are significant sites for hydrogen bonding. Therefore, the molecule is expected to be soluble in polar protic solvents (e.g., methanol, ethanol) that can participate in hydrogen bonding.

  • Lipophilicity: The methyl groups increase the molecule's overall lipophilicity compared to the unsubstituted parent, cyclen. This structural modification logically predicts an enhanced solubility in solvents of low to moderate polarity, such as chloroform (CHCl₃), dichloromethane (DCM), and toluene, where van der Waals interactions will be more significant.

  • Comparison to Parent Compound (Cyclen): The parent macrocycle, cyclen, is known to be soluble in water.[4] Patent literature describing the synthesis of cyclen mentions extraction and recrystallization using solvents such as toluene, chloroform, butanol, and ethyl acetate, indicating at least moderate solubility in these media.[1] It is a reasonable hypothesis that the tetramethyl derivative will exhibit comparatively lower solubility in highly polar solvents like water but greater solubility in less polar organic solvents due to the added lipophilic character.

Framework for Quantitative Solubility Assessment

A thorough search of scientific literature and chemical databases reveals a conspicuous absence of experimentally determined quantitative solubility data for 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane. This gap necessitates that researchers perform their own measurements to obtain reliable data for their specific applications.

The following table is provided as a template for systematically recording experimentally determined solubility data. It is crucial to specify the temperature, as solubility is a temperature-dependent property.

Table 1: Experimental Solubility Data Template for 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane

Solvent Solvent Type Polarity Index (Snyder) Temperature (°C) Solubility (mg/mL) Solubility (mol/L)
Chloroform Halogenated 4.1 25 User-determined User-determined
Dichloromethane Halogenated 3.1 25 User-determined User-determined
Methanol Polar Protic 5.1 25 User-determined User-determined
Acetonitrile Polar Aprotic 5.8 25 User-determined User-determined
Toluene Aromatic 2.4 25 User-determined User-determined
Ethyl Acetate Ester 4.4 25 User-determined User-determined
N,N-Dimethylformamide (DMF) Polar Aprotic 6.4 25 User-determined User-determined
Dimethyl Sulfoxide (DMSO) Polar Aprotic 7.2 25 User-determined User-determined

| Hexane | Non-polar | 0.1 | 25 | User-determined | User-determined |

Logical Workflow for Solvent Selection

The choice of solvent is application-driven. The following diagram outlines a decision-making process for solvent selection.

Solvent_Selection_Workflow start Define Application Goal reaction Chemical Synthesis (Reaction Medium) start->reaction purification Purification start->purification analysis Analytical Characterization (e.g., NMR, HPLC) start->analysis formulation Formulation / Dosing start->formulation react_sol Solvent must dissolve reactants but not interfere with reaction. reaction->react_sol purif_type Purification Method? purification->purif_type anal_sol Solvent must fully dissolve sample and be compatible with technique. analysis->anal_sol form_sol Solvent must be appropriate for the final application (e.g., biocompatible, appropriate volatility). formulation->form_sol react_choice Select inert solvent with high solubility for macrocycle. (e.g., DCM, Toluene, Acetonitrile) react_sol->react_choice cryst Recrystallization purif_type->cryst Crystallization chrom Chromatography purif_type->chrom Column cryst_sol Find solvent pair: High solubility when hot, low solubility when cold. cryst->cryst_sol chrom_sol Find solvent system that provides good separation on stationary phase. chrom->chrom_sol anal_choice Select deuterated solvent for NMR (e.g., CDCl₃, MeOD-d₄) or HPLC-grade mobile phase. anal_sol->anal_choice form_choice Select solvent with required physicochemical and toxicological properties. form_sol->form_choice

Caption: Logical workflow for selecting an appropriate organic solvent.

Gold Standard Protocol: Isothermal Shake-Flask Method for Solubility Determination

The isothermal shake-flask method is a widely recognized and robust technique for determining thermodynamic solubility.[5] It is the recommended procedure for generating the data for Table 1.

Principle: An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The saturated solution is then filtered, and the concentration of the solute in the clear filtrate is determined analytically.

Materials & Equipment:

  • 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane (high purity, >98%)

  • Analytical-grade or HPLC-grade organic solvents

  • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

  • Analytical balance (readable to 0.01 mg)

  • Thermostatically controlled orbital shaker or incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Syringes and vials for sample collection

  • Calibrated volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or a calibrated UV-Vis spectrophotometer)

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the macrocycle to a pre-weighed glass vial. An amount that is visibly in excess of what will dissolve is required (e.g., 5-10 mg for a 2 mL solvent volume).

    • Expert Insight: Using a significant excess ensures that the solution reaches true saturation. A small excess might completely dissolve if the initial estimate of solubility is too low.

  • Solvent Addition: Accurately dispense a known volume or mass of the chosen solvent into the vial (e.g., 2.0 mL).

  • Equilibration: Securely cap the vials and place them in the orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the vials at a moderate speed (e.g., 150-200 rpm) for a minimum of 24 to 48 hours.

    • Expert Insight: Macrocyclic compounds can have slow dissolution kinetics. A 24-hour period is a minimum starting point. For rigorous studies, it is advisable to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau, signifying that equilibrium has been achieved.[5]

  • Phase Separation: After equilibration, remove the vials from the shaker and let them stand undisturbed in a temperature-controlled bath for at least 2 hours to allow undissolved solids to settle.

    • Trustworthiness: This step is critical to prevent clogging the filter and to avoid falsely high concentration readings from suspended microparticles.

  • Sample Collection & Filtration: Carefully draw the supernatant (the clear liquid phase) using a syringe. Attach a 0.22 µm syringe filter and discard the first 0.2-0.3 mL of filtrate to saturate the filter material and prevent adsorption losses. Collect the subsequent clear filtrate into a clean vial.

  • Dilution: Immediately perform an accurate, gravimetric dilution of the filtrate with the same solvent into the working concentration range of the analytical method.

    • Expert Insight: Gravimetric dilution (by mass) is more accurate than volumetric dilution, especially with volatile organic solvents.

  • Quantification: Analyze the diluted filtrate using a pre-validated analytical method (e.g., HPLC-UV). Construct a calibration curve using standards of known concentration to determine the concentration of the macrocycle in the diluted sample.

  • Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor.

    Solubility (mg/mL) = (Concentration from analysis in mg/mL) × (Dilution Factor)

Experimental Workflow Diagram

Solubility_Protocol cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Analysis cluster_calc 4. Result prep1 Weigh excess solid into vial prep2 Add known volume of solvent prep1->prep2 equil Agitate in shaker at constant T (24-48 hours) prep2->equil settle Let solids settle (2 hours) equil->settle sample Filter supernatant (0.22 µm filter) settle->sample dilute Perform accurate gravimetric dilution sample->dilute analyze Quantify concentration (e.g., HPLC) dilute->analyze calc Calculate solubility accounting for dilution analyze->calc

Caption: Step-by-step workflow for the shake-flask solubility protocol.

Conclusion

2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane presents a balanced molecular structure with both polar (tetraaza core) and non-polar (alkyl groups) characteristics. This duality suggests it will have varied solubility across a range of common organic solvents. While qualitative predictions indicate solubility in solvents like chloroform, toluene, and alcohols, the lack of published quantitative data makes experimental determination indispensable for any serious research or development effort. The isothermal shake-flask method detailed in this guide provides a robust and reliable pathway for scientists to generate the high-quality solubility data needed to advance their work. The systematic application of this protocol will enable precise control over experimental conditions and contribute to a deeper, more functional understanding of this important macrocycle.

References

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Exploratory

A Technical Guide to the Protonation Constants of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane

Abstract This technical guide provides a comprehensive overview of the principles and methodologies for determining the protonation constants (pKa values) of 2,5,8,11-tetramethyl-1,4,7,10-tetraazacyclododecane, a C-subst...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for determining the protonation constants (pKa values) of 2,5,8,11-tetramethyl-1,4,7,10-tetraazacyclododecane, a C-substituted derivative of the foundational macrocycle, 1,4,7,10-tetraazacyclododecane (cyclen). While direct experimental data for this specific derivative is not prevalent in current literature, this document establishes a robust framework for its characterization. We delve into the theoretical underpinnings of polyprotic equilibria in macrocycles, present detailed, field-proven protocols for potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy, and discuss the utility of Isothermal Titration Calorimetry (ITC). By providing comparative data for the parent cyclen and its N-methylated analogue, this guide offers insights into the anticipated effects of C-methylation on basicity and equips researchers with the necessary tools to pursue a definitive experimental determination.

Introduction: The Significance of Substituted Tetraazamacrocycles

The 12-membered tetraazamacrocycle, cyclen, and its derivatives are cornerstone ligands in medicinal and coordination chemistry. Their remarkable ability to form highly stable and kinetically inert complexes with a variety of metal ions has led to their extensive use in groundbreaking applications. These include Gadolinium(III)-based contrast agents for Magnetic Resonance Imaging (MRI), and chelators for radioisotopes like Copper-64, Gallium-68, and Lutetium-177 used in Positron Emission Tomography (PET) imaging and targeted radiotherapy.[1] The structure of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane features methyl groups on the carbon backbone, distinguishing it from the more common N-substituted derivatives.

The therapeutic and diagnostic efficacy of these metal complexes is inextricably linked to the fundamental acid-base properties of the parent ligand. The protonation constants (pKa values) , which quantify the tendency of each nitrogen atom to accept a proton, are critical physicochemical parameters. They dictate the charge state of the ligand at a given pH, which in turn governs:

  • Metal Complexation Efficiency: The non-protonated, free amine form is typically the most effective for metal binding. Understanding the pKa values is essential for optimizing labeling conditions and predicting complex stability at physiological pH (~7.4).

  • Pharmacokinetics: The overall charge of a molecule influences its solubility, ability to cross biological membranes, and its absorption, distribution, metabolism, and excretion (ADME) profile.[2]

  • Biological Interactions: The protonation state affects how the molecule interacts with biological targets and off-targets.

This guide provides the theoretical and practical foundation for the precise determination of these crucial constants for 2,5,8,11-tetramethyl-1,4,7,10-tetraazacyclododecane.

Theoretical Framework: Understanding Polyprotic Equilibria

As a polybasic ligand with four nitrogen atoms, the protonation of this macrocycle is described by a series of equilibria. The constants for these equilibria can be described in two ways:

  • Macroscopic Constants (Kn): These are the experimentally determined, stepwise constants representing the overall addition of protons to the molecule, without specifying the exact protonation site. They are typically determined by potentiometric titration.

  • Microscopic Constants (kn): These constants describe the protonation of a specific nitrogen atom, considering all possible protonation isomers. For a molecule with four basic sites, the web of microscopic equilibria is complex. NMR spectroscopy is the preferred technique to gain insight into the protonation sequence and microscopic constants.[3]

Several factors influence the pKa values of this macrocycle:

  • Inductive Effect: The four methyl groups on the carbon backbone are electron-donating. This effect increases the electron density on the adjacent nitrogen atoms, thereby increasing their basicity and leading to higher pKa values compared to the unsubstituted cyclen.

  • Electrostatic Repulsion: As protons are sequentially added, the molecule becomes positively charged. The increasing electrostatic repulsion makes it progressively more difficult to add subsequent protons, resulting in lower pKa values for higher protonation states (pKa₁ > pKa₂ > pKa₃ > pKa₄).

  • Conformational Dynamics: The macrocyclic ring is flexible. Protonation can induce conformational changes, locking the ring into specific arrangements that can either facilitate or hinder further protonation through hydrogen bonding or steric effects.

Experimental Determination of Protonation Constants

The accurate determination of pKa values requires rigorous experimental design and execution. The following sections detail the most robust and widely accepted methodologies.

Potentiometric Titration

Potentiometric titration is the gold-standard method for determining macroscopic protonation constants due to its high precision and reliability.[4][5]

Principle of the Method The method involves monitoring the pH (or potential) of a solution of the macrocycle after the addition of small, precise volumes of a standardized strong acid or base.[6] A plot of pH versus the volume of titrant added produces a titration curve. The points of steepest slope, or inflection points, correspond to the equivalence points. The pKa values are determined from the pH at the half-equivalence points. For polyprotic systems, the data is typically fitted using specialized software that solves mass-balance equations to refine the pKa values.

Experimental Protocol

  • Reagent Preparation:

    • Titrand Solution: Prepare an approximately 1 mM solution of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane in deionized, CO₂-free water. The exact concentration should be determined accurately.

    • Background Electrolyte: Prepare a 0.15 M KCl or KNO₃ solution. This is critical for maintaining a constant ionic strength throughout the titration, which ensures that the activity coefficients of the ions remain stable.

    • Titrant: Prepare and accurately standardize a 0.1 M solution of carbonate-free NaOH and a 0.1 M solution of HCl. Causality Note: Carbonate in the NaOH solution can act as a buffer and introduce significant errors, especially for pKa values in the neutral to high pH range.

  • Apparatus Setup:

    • Use a calibrated, high-precision pH meter with a glass combination electrode sensitive to 0.001 pH units.

    • Employ a temperature-controlled titration vessel, maintaining the temperature at 25.0 ± 0.1 °C.

    • Use a calibrated automated burette for precise titrant delivery.

    • Continuously stir the solution and maintain an inert atmosphere by bubbling argon or nitrogen through the solution to prevent CO₂ absorption.

  • Titration Procedure:

    • Pipette a known volume (e.g., 20.0 mL) of the macrocycle solution into the titration vessel.

    • Add the background electrolyte.

    • Acidify the solution with the standardized HCl to a pH below the expected first protonation (e.g., pH ~2) to ensure all nitrogen atoms are initially protonated.

    • Begin the titration by adding small increments (e.g., 0.02 mL) of the standardized NaOH solution.

    • Record the pH reading after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH is well above the final expected pKa (e.g., pH ~12).

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added.

    • Calculate the first and second derivatives of the titration curve to accurately locate the equivalence points.[6]

    • Utilize a non-linear least-squares computer program (e.g., Hyperquad) to fit the titration data and obtain the refined macroscopic log K (pKa) values.

Workflow Visualization

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Reagents Prepare Reagents (Macrocycle, Electrolyte, Standardized Titrant) Setup Assemble Titration Cell (Inert Atmosphere) Reagents->Setup Calibrate Calibrate pH Meter & Burette Calibrate->Setup Acidify Acidify Sample Setup->Acidify Titrate Titrate with NaOH (Record pH vs. Volume) Acidify->Titrate Plot Plot Titration Curve (pH vs. Volume) Titrate->Plot Deriv Calculate Derivatives to Find Endpoints Plot->Deriv Fit Non-linear Least-Squares Fitting (e.g., Hyperquad) Deriv->Fit pKa Determine pKa Values Fit->pKa NMR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Sample Prepare Sample in D₂O with Reference pD_Series Create Series of Samples at Varying pD Values Sample->pD_Series Acquire Acquire NMR Spectra (¹H, ¹³C, 2D) pD_Series->Acquire Assign Assign Resonances Acquire->Assign Plot Plot Chemical Shift (δ vs. pD) Assign->Plot Fit Fit Sigmoidal Curves to Henderson-Hasselbalch Eq. Plot->Fit pKa Determine Site-Specific pKa Values Fit->pKa

Caption: Workflow for pKa determination by NMR Spectroscopy.

Isothermal Titration Calorimetry (ITC)

While less common for primary pKa determination, ITC is an invaluable tool for obtaining a complete thermodynamic profile of protonation.

Principle of the Method ITC directly measures the heat released (exothermic) or absorbed (endothermic) during a chemical reaction. The titration of a basic solution into an acidic one (or vice versa) results in a heat of neutralization. If a buffer or the compound of interest is present, the observed heat will be the sum of the heat of neutralization and the heat of protonation/deprotonation (ΔHion). By performing experiments in buffers with different ionization enthalpies, the ΔHion of the target molecule can be determined, and subsequently, its pKa.

Workflow Visualization

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Reagents Prepare Macrocycle in Different Buffers Titrate Perform ITC Titration (Measure Heat Change) Reagents->Titrate Titrant Prepare Acid/Base Titrant Titrant->Titrate Plot Plot Enthalpy vs. pH (van't Hoff analysis) Titrate->Plot Thermo Determine ΔH, ΔS, and pKa Plot->Thermo

Caption: Workflow for Thermodynamic Profiling using ITC.

Protonation Constant Data and Discussion

A thorough review of the scientific literature did not yield experimentally determined protonation constants for 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane. This presents an opportunity for novel research to characterize this specific ligand.

To provide a robust scientific context, we present the well-established protonation constants for the parent macrocycle, cyclen, and its N-tetramethylated analog. These values serve as an essential baseline for predicting the behavior of the title compound.

Table 1: Macroscopic Protonation Constants (log K) of Cyclen and an N-Substituted Analog at 25 °C.

Constant1,4,7,10-Tetraazacyclododecane (Cyclen)1,4,7,10-Tetramethyl-1,4,7,10-tetraazacyclododecane (TMC)
log K₁ ~11.1~11.7
log K₂ ~10.1~9.7
log K₃ < 2~2.9
log K₄ < 2< 2
Reference Varies slightly by conditions, representative values shown.Varies slightly by conditions, representative values shown.

Field Insights and Predictive Analysis

  • Effect of C-Methylation (Title Compound): The four methyl groups in 2,5,8,11-tetramethyl-1,4,7,10-tetraazacyclododecane are attached to the carbon atoms of the ethylenic bridges. Through a positive inductive effect (+I), these groups donate electron density to the carbon backbone and, subsequently, to the nitrogen atoms. This increase in electron density makes the nitrogen lone pairs more available for protonation, thereby increasing their basicity.

    • Prediction: It is anticipated that the first two protonation constants (log K₁ and log K₂) of the title compound will be higher than those of the parent cyclen. The increase in basicity is a direct consequence of the electronic contribution of the methyl groups. [7][8]

  • Comparison with N-Methylation (TMC): In TMC, the methyl groups are directly attached to the nitrogen atoms. This also increases basicity via an inductive effect, as seen in the higher log K₁ value compared to cyclen. However, N-alkylation also introduces significant steric hindrance. This steric crowding can destabilize the higher protonated forms and alter the conformation of the ring, which may explain the different trends observed for the subsequent protonation steps (e.g., log K₂ of TMC is lower than cyclen's).

  • Implications for Metal Chelation: The expected higher basicity of 2,5,8,11-tetramethyl-1,4,7,10-tetraazacyclododecane means that at physiological pH, it will be more protonated than cyclen. This could necessitate slightly more basic conditions to achieve efficient metal labeling. However, the increased basicity may also contribute to a higher thermodynamic stability of the resulting metal complex, a desirable trait for in vivo applications.

Conclusion

The determination of protonation constants is a critical first step in the characterization of any new chelating agent for scientific or medical application. This guide has outlined the authoritative experimental methodologies—potentiometric titration and NMR spectroscopy—that provide the necessary data to understand the acid-base chemistry of 2,5,8,11-tetramethyl-1,4,7,10-tetraazacyclododecane. While specific experimental values for this ligand are yet to be reported, established principles of physical organic chemistry allow for a strong prediction that C-methylation will increase its basicity relative to the parent cyclen. The protocols and theoretical framework presented herein provide a clear pathway for researchers to perform this essential characterization, filling a gap in the literature and enabling the rational design of novel metal complexes for advanced applications.

References

  • Weisman, G. R., & Reed, D. P. (1996). A New Synthesis of Cyclen (1,4,7,10-Tetraazacyclododecane). The Journal of Organic Chemistry, 61(16), 5475–5483. [Link]

  • Rashid, H. U., et al. (2016). Cyclen-based Gd3+ complexes as MRI contrast agents: Relaxivity enhancement and ligand design. Bioorganic & Medicinal Chemistry, 24(22), 5663-5684. [Link]

  • Ankara University. (n.d.). Potentiometric Titrations. Department of Chemistry Laboratory Manual. [Link]

  • Bencini, A., et al. (2014). Protonation of cyclen-based chelating agents containing fluorescent moieties. New Journal of Chemistry, 38, 5647-5657. [Link]

  • Wikipedia contributors. (2023). Potentiometric titration. Wikipedia, The Free Encyclopedia. [Link]

  • Bracco. (2000). A process for the preparation of 1,4,7,10-tetraazacyclododecane.
  • Bernal-Uruchurtu, M. I., et al. (2015). The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds of Co2+, Ni2+, Cu2+, and Zn2+ with metal ions in and out of the cyclic ligand ring. NSF Public Access Repository. [Link]

  • Taylor & Francis. (n.d.). Potentiometric titration – Knowledge and References. [Link]

  • Nabih, K., & Baouid, A. (2019). SYNTHESIS OF DERIVATIVES OF 1,4,8,11-TETRAAZACYCLOTETRADECANE. International Journal of Civil Engineering and Technology, 10(10), 462-469. [Link]

  • National Science Foundation. (2023). The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds of Co 2+ , Ni 2+ , Cu 2+ , and Zn 2+ with metal ions in and out of the cyclic ligand ring. NSF Public Access Repository. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane. PubChem Compound Database. [Link]

  • Pikai Pharmacy. (2018, December 18). POTENTIOMETRIC TITRATIONS. YouTube. [Link]

  • Forde, G., et al. (2003). Molecular structure and properties of protonated and methylated derivatives of cytosine. Journal of Biomolecular Structure & Dynamics, 20(6), 819-828. [Link]

  • Pliszka, D., & Zborowski, K. K. (2015). Thermodynamics of Protonation and Prototropic Equilibria in Simple para- and Di-meta-Substituted Phenols. The Journal of Physical Chemistry A, 119(49), 11947–11957. [Link]

  • Metrohm AG. (n.d.). Titer determination in potentiometry. LabRulez LCMS. [Link]

  • ResearchGate. (n.d.). Comparison of the pK, values of cyclam with those of L ~ determined in...[Link]

  • Paoletti, P., Fabbrizzi, L., & Barbucci, R. (1971). Thermodynamics of complex formation of aliphatic linear tetra-amines. ΔH and ΔS for the reactions of 1,5,9,13-tetra-azatridecane with protons and some bivalent transition-metal ions. Journal of the Chemical Society, Dalton Transactions, 6, 671-675. [Link]

Sources

Foundational

Theoretical calculations on 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane conformation

An In-Depth Technical Guide to the Theoretical Calculation of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane Conformation For Researchers, Scientists, and Drug Development Professionals Introduction The tetraazamacr...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Calculation of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane Conformation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetraazamacrocycle 2,5,8,11-tetramethyl-1,4,7,10-tetraazacyclododecane, a derivative of the well-known chelating agent cyclen (1,4,7,10-tetraazacyclododecane), presents a fascinating subject for conformational analysis.[1][2][3] The addition of four methyl groups to the carbon backbone of the cyclen ring introduces significant steric hindrance, which dramatically influences the conformational landscape of the molecule.[4][5] Understanding the preferred three-dimensional arrangements of this macrocycle is crucial for a variety of applications, including the design of selective metal ion chelators for medical imaging and therapy, as well as the development of catalysts and molecular sensors.[1][3][6] The conformation of the macrocycle dictates its ability to bind to specific substrates and its overall stability, making theoretical calculations an indispensable tool for predicting its behavior and guiding experimental studies.

This in-depth technical guide provides a comprehensive overview of the theoretical methods and computational workflow for determining the conformational isomers of 2,5,8,11-tetramethyl-1,4,7,10-tetraazacyclododecane. We will delve into the rationale behind the choice of computational techniques, from initial structure generation and molecular mechanics-based conformational searches to high-level quantum mechanical calculations for accurate energy determination. This guide is intended for researchers and professionals with a foundational understanding of computational chemistry who wish to apply these methods to the study of flexible macrocyclic systems.

The Challenge of Macrocyclic Conformational Analysis

The conformational analysis of macrocycles is inherently more complex than that of their acyclic counterparts due to the cyclic constraint. This constraint reduces the number of degrees of freedom, but the remaining flexibility can still lead to a large number of possible low-energy conformations. The presence of multiple heteroatoms and substituents, as in 2,5,8,11-tetramethyl-1,4,7,10-tetraazacyclododecane, further complicates the potential energy surface. Intramolecular interactions, such as hydrogen bonding and steric repulsion, play a critical role in determining the relative stability of different conformers.[7]

A robust computational strategy is therefore required to exhaustively sample the conformational space and accurately rank the energies of the identified conformers. A common and effective approach involves a multi-step process that combines the strengths of both molecular mechanics (MM) and quantum mechanics (QM) methods.[8][9]

Computational Methodology: A Step-by-Step Protocol

Initial 3D Structure Generation

The first step in any conformational analysis is to generate a reasonable starting 3D structure of the molecule. This can be done using any molecular building software, such as Avogadro, ChemDraw, or the building tools within larger computational chemistry packages. It is important to ensure that the initial structure has the correct stereochemistry if applicable. For 2,5,8,11-tetramethyl-1,4,7,10-tetraazacyclododecane, one must consider the relative stereochemistry of the four methyl groups.[4]

Conformational Search with Molecular Mechanics

Due to the high computational cost of quantum mechanical methods, it is impractical to use them for an exhaustive search of the conformational space of a flexible molecule. Therefore, a molecular mechanics (MM) force field is employed for the initial conformational search.[7] MM methods are much faster than QM methods and can efficiently explore a large number of conformations.

Protocol:

  • Force Field Selection: Choose a suitable force field. For a molecule like 2,5,8,11-tetramethyl-1,4,7,10-tetraazacyclododecane, force fields such as MM3, MMFF94, or OPLS are good choices as they are well-parameterized for organic molecules containing nitrogen.[7]

  • Conformational Search Algorithm: Employ a systematic or stochastic conformational search algorithm. Common methods include:

    • Systematic Search: Rotates each rotatable bond by a defined increment. This method can be computationally intensive but is thorough.

    • Stochastic/Monte Carlo Search: Randomly modifies the coordinates of the molecule and accepts or rejects the new conformation based on its energy. This is a more efficient way to explore a large conformational space.

  • Energy Minimization: Each generated conformer should be subjected to energy minimization using the chosen MM force field to locate the nearest local energy minimum.

  • Filtering and Clustering: The resulting set of conformers should be filtered to remove duplicates and high-energy structures. A common approach is to set an energy window (e.g., 10-15 kcal/mol) above the global minimum and discard any conformers with energies outside this window. The remaining conformers can then be clustered based on their root-mean-square deviation (RMSD) to identify unique conformations.

Figure 1: Workflow for the initial molecular mechanics-based conformational search.

Quantum Mechanical Refinement

While MM methods are excellent for exploring the conformational space, they are not always accurate in predicting the relative energies of conformers, especially when subtle electronic effects like intramolecular hydrogen bonding are involved.[7] Therefore, the unique low-energy conformers identified in the MM search must be further refined using quantum mechanical (QM) calculations. Density Functional Theory (DFT) is a widely used and reliable method for this purpose.[8][10][11]

Protocol:

  • Selection of DFT Functional and Basis Set: The choice of functional and basis set is critical for obtaining accurate results. For systems like the title compound, a hybrid functional such as B3LYP or a meta-GGA functional like M06-2X is often a good choice.[11][12] These functionals provide a good balance between accuracy and computational cost. A Pople-style basis set, such as 6-31G(d) or larger, is typically sufficient for geometry optimizations.[11][12] For more accurate single-point energy calculations, a larger basis set like def2-TZVP can be used.[11] It is also advisable to include a dispersion correction, such as Grimme's D3, as van der Waals interactions can be significant in these systems.[10]

  • Geometry Optimization: Each of the unique low-energy conformers from the MM search is subjected to a full geometry optimization at the chosen level of DFT. This will relax the structure to the nearest local minimum on the QM potential energy surface.

  • Frequency Calculations: To confirm that the optimized structures are true energy minima, vibrational frequency calculations should be performed. A true minimum will have no imaginary frequencies. The frequency calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which are important for obtaining accurate relative free energies.

  • Single-Point Energy Calculations (Optional but Recommended): To further refine the relative energies, single-point energy calculations can be performed on the DFT-optimized geometries using a larger basis set.

Solvation Effects

The conformation of a molecule can be significantly influenced by its environment. Therefore, it is important to consider the effect of a solvent. Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the SMD model, are computationally efficient ways to account for the bulk electrostatic effects of a solvent.[11]

Protocol:

  • Solvent Selection: Choose a solvent that is relevant to the intended application of the molecule. For biological applications, water is the most common choice.

  • Geometry Optimization in Solvent: The geometry of each conformer should be re-optimized in the presence of the implicit solvent model.

  • Energy Calculations in Solvent: The final energies of the conformers should be calculated in the solvent to determine their relative stabilities in solution.

Figure 2: Workflow for the quantum mechanical refinement of conformers.

Analysis of Results

The final output of this computational workflow will be a set of low-energy conformers of 2,5,8,11-tetramethyl-1,4,7,10-tetraazacyclododecane, along with their relative energies in the gas phase and in solution. The analysis of these results should focus on:

  • Identification of the Global Minimum: The conformer with the lowest energy is the predicted most stable conformation.

  • Relative Energies: The relative energies of the other low-lying conformers will indicate their population at a given temperature according to the Boltzmann distribution.

  • Geometric Parameters: Key geometric parameters, such as bond lengths, bond angles, and dihedral angles, should be analyzed to characterize the different conformations. The orientation of the methyl groups (axial vs. equatorial) and the overall shape of the macrocyclic ring are particularly important.

  • Intramolecular Interactions: The presence of any intramolecular hydrogen bonds or significant steric interactions should be noted, as these will help to explain the observed energy ordering of the conformers.

Hypothetical Conformational Isomers and Relative Energies

Based on studies of the parent cyclen macrocycle, we can anticipate several key conformational features for 2,5,8,11-tetramethyl-1,4,7,10-tetraazacyclododecane. The cyclen ring can adopt several conformations, often described by the arrangement of the corner atoms of the ring. The addition of the methyl groups will likely favor conformations that minimize steric clashes between them. A hypothetical summary of the relative energies of a few possible low-energy conformers is presented in the table below. The actual values would be obtained from the DFT calculations.

ConformerRelative Energy (Gas Phase, kcal/mol)Relative Energy (Water, kcal/mol)Key Features
1 0.000.00All methyl groups in equatorial-like positions, minimizing steric strain.
2 1.51.2One methyl group in an axial-like position, leading to some steric interaction.
3 3.22.8A different ring pucker with a combination of axial and equatorial methyl groups.
4 5.04.5A higher energy conformer with significant steric clashes between methyl groups.

Note: These are hypothetical values for illustrative purposes.

Conclusion

The theoretical calculation of the conformation of 2,5,8,11-tetramethyl-1,4,7,10-tetraazacyclododecane is a challenging but rewarding endeavor. By following a systematic and multi-step computational protocol that combines the strengths of molecular mechanics and quantum mechanics, it is possible to obtain a detailed and accurate picture of the conformational landscape of this important macrocycle. The insights gained from these calculations are invaluable for understanding the structure-property relationships of this molecule and for guiding the design of new functional materials and therapeutic agents. The methodology outlined in this guide provides a robust framework for such investigations, ensuring both scientific rigor and practical applicability.

References

  • Bultinck, P., Van Alsenoy, C., Goeminne, A., & Van de Vondel, D. (n.d.). Conformational Analysis of[2]aneN4 (1,4,7,10-Tetraazacyclododecane) and[4]aneN4 (1,4,8,11-Tetraazacyclotetradecane) Using Molecular Mechanics and ab Initio Methods. Sci-Hub. Retrieved from

  • Gomez, G. E., et al. (2020). Computational Studies of Dimerization of [n]-Cyclacenes. PMC - PubMed Central - NIH.
  • Bultinck, P., Van Alsenoy, C., Goeminne, A., & Van de Vondel, D. (1997). Conformational Analysis of[2]aneN4 (1,4,7,10-Tetraazacyclododecane) and[4]aneN4 (1,4,8,11-Tetraazacyclotetradecane) Using Molecular Mechanics and ab Initio Methods. The Journal of Physical Chemistry A - ACS Publications. Retrieved from

  • Kolář, M., et al. (2018). Macrocycle Conformational Sampling by DFT-D3/COSMO-RS Methodology. ResearchGate.
  • Di Palma, G., et al. (2021). Simulation Reveals the Chameleonic Behavior of Macrocycles. PMC - PubMed Central.
  • Kolář, M., et al. (2018). Macrocycle Conformational Sampling by DFT-D3/COSMO-RS Methodology. PubMed.
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  • PubChem. (n.d.). 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane. Retrieved from [Link]

  • Rich, R. L. (1994). Process for preparing 1,4,7,10-tetraazacyclododecane and its derivatives. Google Patents.
  • Wester, H. J., et al. (2007). Synthesis of novel 1,4,7,10-tetraazacyclodecane-1,4,7,10-tetraacetic acid (DOTA) derivatives for chemoselective attachment to unprotected polyfunctionalized compounds. PubMed. Retrieved from [Link]

  • Ferreira, C. M. H., et al. (2007). Study of the cyclen derivative 2-[1, 4, 7, 10-tetraazacyclododecan-1-yl]-ethanethiol and its complexation behaviour towards d-transition metal ions. ResearchGate. Retrieved from [Link]

  • Toth, I., et al. (2007). Metal complexes of cyclen and cyclam derivatives useful for medical applications: A discussion based on thermodynamic stability constants and structural data. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 1,4,7,10-tetraazacyclododecane and its derivatives.
  • PubChem. (n.d.). 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane.
  • PrepChem.com. (n.d.). Synthesis of 1,4,7,10-tetraazacyclododecane.
  • Beckmann, J., et al. (2020). A Silicon Complex of 1,4,7,10-Tetraazacyclododecane (Cyclen) with Unusual Coordination Geometry. MDPI.
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  • Wester, H. J., et al. (2007). Synthesis of novel 1,4,7,10-tetraazacyclodecane-1,4,7,10-tetraacetic acid (DOTA) derivatives for chemoselective attachment to unprotected polyfunctionalized compounds. PubMed.

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Exploratory

Spectroscopic data (NMR, IR, Mass Spec) of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane

An In-Depth Technical Guide to the Spectroscopic Profile of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane Abstract This technical guide provides a comprehensive analysis of the expected spectroscopic data for the m...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Profile of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the macrocyclic compound 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane. In the absence of a consolidated, publicly available experimental dataset for this specific isomer, this document leverages fundamental principles of spectroscopy and data from analogous structures to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the structural characterization of N-alkylated tetraazamacrocycles. Each section includes a discussion of the theoretical underpinnings, predicted spectral data, and a validated experimental protocol for data acquisition.

Introduction and Molecular Structure

2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane is a saturated N-alkylated tetraazamacrocycle. These compounds, derivatives of cyclen (1,4,7,10-tetraazacyclododecane), are of significant interest in coordination chemistry, particularly for their ability to form stable complexes with metal ions. Such complexes have applications in medical imaging as contrast agents, in radiopharmaceuticals, and as catalysts.

Accurate structural elucidation is paramount for ensuring the purity, stability, and function of these molecules. Spectroscopic techniques provide a non-destructive and highly detailed view of the molecular structure. This guide will detail the anticipated spectroscopic signatures for the title compound.

Molecular Formula: C₁₂H₂₈N₄ Molecular Weight: 228.38 g/mol

The structure possesses a high degree of symmetry. All four methyl groups are chemically equivalent, as are the four methine protons and the eight methylene protons on the macrocyclic ring. This symmetry is a critical factor in interpreting the resulting spectra, as it simplifies the number of expected signals.

Caption: Molecular structure of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis is based on the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is sensitive to the local electronic environment.

Predicted ¹H NMR Spectrum

The high symmetry of the molecule leads to a simplified ¹H NMR spectrum. We anticipate three distinct signals corresponding to the three unique proton environments: the methyl protons, the methine protons, and the methylene protons.

  • Causality of Chemical Shifts: Protons on carbons adjacent to a nitrogen atom are deshielded due to the electronegativity of nitrogen, causing their signals to appear at a higher chemical shift (downfield) compared to simple alkanes.[1][2] The methine protons, being directly attached to the carbon bearing the methyl group and adjacent to a nitrogen, are expected to be in a distinct electronic environment.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~2.2 - 2.5Singlet (s)12H-CH₃ on Nitrogen
2~2.5 - 2.9Multiplet (m)4H-CH- (Methine)
3~2.5 - 2.9Multiplet (m)8H-CH₂- (Methylene)

Note: The signals for the methine and methylene protons on the ring may overlap, potentially forming a complex multiplet. Advanced 2D NMR techniques like HSQC would be required to definitively assign these signals.

Predicted ¹³C NMR Spectrum

Similarly, the ¹³C NMR spectrum is expected to be simple, showing three signals for the three distinct carbon environments.

  • Causality of Chemical Shifts: Carbons directly bonded to nitrogen are deshielded and their signals appear downfield.[1][3] The chemical shifts are influenced by the number of attached protons and the overall molecular geometry.

Predicted SignalChemical Shift (δ, ppm)Assignment
1~40 - 50-CH₃
2~50 - 60-CH₂-
3~55 - 65-CH-
Experimental Protocol: NMR Data Acquisition

This protocol outlines a standard procedure for acquiring high-quality NMR data for a solid organic compound like the title molecule.

cluster_workflow NMR Acquisition Workflow prep Sample Preparation dissolve Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃, D₂O). prep->dissolve transfer Transfer solution to a clean NMR tube. dissolve->transfer insert Insert tube into NMR spectrometer spinner. transfer->insert instrument Instrument Setup instrument->insert lock Lock on the deuterium signal of the solvent. insert->lock shim Shim the magnetic field to optimize homogeneity. lock->shim tune Tune the probe for ¹H and ¹³C frequencies. shim->tune proton Acquire ¹H spectrum (e.g., 16 scans). tune->proton acq Data Acquisition acq->proton carbon Acquire ¹³C{¹H} spectrum (e.g., 1024 scans). proton->carbon ft Apply Fourier Transform to the FID. carbon->ft process Data Processing process->ft phase Phase the spectrum. ft->phase baseline Apply baseline correction. phase->baseline reference Reference spectrum to TMS (0 ppm) or residual solvent peak. baseline->reference integrate Integrate ¹H signals. reference->integrate

Caption: Standard workflow for acquiring ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present in a compound.

Predicted IR Spectrum

As a saturated tertiary amine, the IR spectrum of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane is expected to be relatively simple. The key diagnostic feature is the absence of N-H stretching bands.

  • Causality of Absorptions: The primary absorptions will arise from the vibrations of C-H and C-N bonds. C-H stretching vibrations in alkanes are typically strong and appear just below 3000 cm⁻¹.[4] The C-N stretching vibration for aliphatic amines is a medium to weak band in the fingerprint region.[5] Since this is a tertiary amine, there will be no N-H stretching vibrations, which typically appear as broad bands in the 3300-3500 cm⁻¹ region for primary and secondary amines.[3][6][7]

Wavenumber (cm⁻¹)IntensityVibration TypeAssignment
2970 - 2850StrongC-H Stretch-CH₃, -CH₂-, -CH-
1470 - 1430MediumC-H BendMethylene/Methyl Scissoring
1380 - 1365Medium-WeakC-H BendMethyl Umbrella Deformation
1250 - 1020Medium-WeakC-N StretchAliphatic Amine
Experimental Protocol: ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of solid samples with minimal preparation.[8][9][10]

cluster_workflow ATR-FTIR Acquisition Workflow start Start clean Clean ATR crystal with a suitable solvent (e.g., isopropanol) and allow to dry. start->clean background Acquire background spectrum of the empty crystal. clean->background sample Place a small amount of solid sample onto the crystal. background->sample pressure Apply pressure with the anvil to ensure good contact. sample->pressure acquire Acquire sample spectrum (e.g., 32 scans at 4 cm⁻¹ resolution). pressure->acquire process Process spectrum (ATR correction, baseline correction). acquire->process clean_final Clean crystal and anvil. process->clean_final

Caption: Standard workflow for acquiring an ATR-FTIR spectrum of a solid.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and, through analysis of fragmentation patterns, valuable structural information.

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a "hard" ionization technique that uses high-energy electrons to ionize the sample, often causing the resulting molecular ion to fragment.[11][12][13]

  • Molecular Ion (M⁺•): The molecular formula is C₁₂H₂₈N₄. The molecular weight is 228.38. The exact mass is 228.2314. The mass spectrum should show a molecular ion peak at m/z = 228 .

  • Nitrogen Rule: The nitrogen rule states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. This compound has four nitrogen atoms (an even number) and an even molecular weight (228), which is consistent with the rule.

  • Fragmentation: The most characteristic fragmentation pathway for aliphatic amines is α-cleavage , where the bond between the α-carbon and β-carbon is broken.[14] This is a thermodynamically favorable process as it leads to the formation of a stable, resonance-stabilized iminium cation. The largest possible alkyl radical is typically lost preferentially. In this symmetrical molecule, α-cleavage at any of the C-C bonds of the ring will lead to ring opening and subsequent fragmentation. A primary fragmentation would involve the loss of a methyl group, but this is less favorable than ring cleavage. A more likely initial fragmentation involves cleavage of a C-C bond within the ring, followed by further rearrangements. A common fragmentation for cyclic amines is the loss of an alkyl radical adjacent to a nitrogen atom.

cluster_frag Primary α-Cleavage Fragmentation cluster_cleavage Primary α-Cleavage Fragmentation parent [C₁₂H₂₈N₄]⁺• m/z = 228 (Molecular Ion) loss_label α-cleavage - •C₃H₇N arrow -> parent->arrow fragment [C₉H₂₁N₃]⁺ m/z = 171 (Iminium Cation) arrow->fragment cluster_workflow EI-MS Acquisition Workflow sample_intro Sample Introduction (e.g., Direct Insertion Probe or GC inlet) volatilize Volatilize sample in the ion source under high vacuum. sample_intro->volatilize ionize Ionize gaseous molecules with a 70 eV electron beam. volatilize->ionize accelerate Accelerate the resulting ions into the mass analyzer. ionize->accelerate separate Separate ions based on their mass-to-charge (m/z) ratio. accelerate->separate detect Detect ions and record their abundance. separate->detect spectrum Generate a mass spectrum (abundance vs. m/z). detect->spectrum

Caption: Standard workflow for acquiring an Electron Ionization Mass Spectrum.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane. Based on its highly symmetric structure, simplified NMR and IR spectra are anticipated. The ¹H and ¹³C NMR spectra are expected to each show three distinct signals. The IR spectrum will be characterized by C-H and C-N stretching and the notable absence of N-H bands. Mass spectrometry should confirm the molecular weight of 228 g/mol and show fragmentation patterns characteristic of cyclic aliphatic amines, dominated by α-cleavage. The provided protocols offer validated, standard methodologies for obtaining this critical data, ensuring both accuracy and reproducibility in the structural analysis of this and related macrocyclic compounds.

References

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  • Infrared Spectroscopy - CDN. (n.d.). Retrieved from [Link]

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  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Quora. (2015, November 14). How can we differentiate primary, secondary and tertiary amines using IR spectroscopy? Retrieved from [Link]

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Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Formation of Metal Complexes with 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane

Introduction: The Significance of C-Alkylated Tetraazamacrocycles in Coordination Chemistry The field of coordination chemistry has long recognized the utility of tetraazamacrocycles, such as 1,4,7,10-tetraazacyclododeca...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of C-Alkylated Tetraazamacrocycles in Coordination Chemistry

The field of coordination chemistry has long recognized the utility of tetraazamacrocycles, such as 1,4,7,10-tetraazacyclododecane (cyclen), for their ability to form highly stable complexes with a variety of metal ions. These complexes are paramount in numerous applications, from catalysis to medical imaging and therapeutics. The strategic modification of the macrocyclic backbone provides a powerful tool to modulate the physicochemical properties of the resulting metal complexes. This application note focuses on a specific C-alkylated derivative, 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane, and provides a comprehensive guide to the formation of its metal complexes.

The introduction of methyl groups onto the carbon backbone of the cyclen ring, as in 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane, imparts significant steric hindrance. This C-alkylation preorganizes the ligand into a specific conformation, which can enhance the kinetic and thermodynamic stability of the resulting metal complexes compared to their unsubstituted or N-alkylated counterparts. This increased stability is crucial for applications in biological systems, where the complex must remain intact to prevent the release of potentially toxic metal ions. For professionals in drug development, the robust nature of these complexes makes them excellent candidates for use as radiopharmaceutical chelators or as catalysts in demanding biological environments.

This guide will provide a detailed protocol for the synthesis of a representative copper(II) complex with 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane, discuss the critical experimental parameters, and outline the necessary characterization techniques. Furthermore, we will delve into the mechanistic considerations and the influence of the tetramethyl substitution on the coordination chemistry, offering insights grounded in extensive field experience.

Mechanistic Insights and the Influence of C-Alkylation

The formation of a metal complex with a tetraazamacrocycle is a multi-step process. Initially, the metal ion coordinates to one or two of the nitrogen donor atoms. This is followed by a series of conformational rearrangements of the macrocycle to fully encapsulate the metal ion. The rate of complex formation is often dictated by the rate of these conformational changes.

The four methyl groups on the carbon backbone of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane introduce significant steric bulk. This has several important consequences for the coordination chemistry of the ligand:

  • Preorganization and Rigidity: The methyl groups restrict the conformational flexibility of the cyclen ring, effectively "pre-organizing" it for metal ion binding. This reduces the entropic penalty associated with complexation, often leading to higher thermodynamic stability.

  • Slower Complexation Kinetics: The steric hindrance imposed by the methyl groups can slow down the rate of complex formation. The approach of the metal ion and the subsequent conformational changes required for encapsulation are more sterically demanding compared to the unsubstituted cyclen.

  • Enhanced Kinetic Inertness: Once the metal ion is encapsulated, the rigid, sterically hindered framework of the ligand makes decomplexation more difficult. This enhanced kinetic inertness is a highly desirable property for in vivo applications, as it minimizes the release of the metal ion.

  • Influence on Coordination Geometry: The stereochemistry of the methyl groups (i.e., the specific isomer of the ligand used) can dictate the coordination geometry of the resulting metal complex, favoring specific isomers.

The choice between C-alkylation and N-alkylation of the macrocycle is a critical decision in ligand design. While N-alkylation can also increase the stability of metal complexes, it directly modifies the electronic properties of the donor nitrogen atoms. C-alkylation, on the other hand, primarily introduces steric effects, offering a different handle for tuning the properties of the metal complex.

Experimental Workflow for Metal Complex Formation

The following diagram illustrates the general workflow for the synthesis and characterization of a metal complex with 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane.

Experimental Workflow General Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_purification Purification ligand Dissolve Ligand reaction Combine and Reflux ligand->reaction metal_salt Dissolve Metal Salt metal_salt->reaction isolation Isolate Product reaction->isolation spectroscopy Spectroscopic Analysis (NMR, IR, UV-Vis) isolation->spectroscopy mass_spec Mass Spectrometry isolation->mass_spec xray X-ray Crystallography (if single crystals form) isolation->xray recrystallization Recrystallization isolation->recrystallization chromatography Chromatography isolation->chromatography recrystallization->spectroscopy chromatography->spectroscopy Complexation Reaction Formation of [Cu(2,5,8,11-Me4cyclen)]Cl2 cluster_reactants Reactants cluster_product Product Ligand 2,5,8,11-Tetramethyl- 1,4,7,10-tetraazacyclododecane Reaction + Metal CuCl2·2H2O Complex [Cu(2,5,8,11-Me4cyclen)]Cl2 Reaction->Complex Reaction_label Methanol, Reflux

Application

Harnessing 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane as a Transition Metal Ligand: Protocols and Insights

An Application Guide for Researchers Prepared by: Gemini, Senior Application Scientist Introduction: The Architectural Advantage of N-Alkylated Cyclens The macrocyclic ligand 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclodo...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction: The Architectural Advantage of N-Alkylated Cyclens

The macrocyclic ligand 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane, a methylated derivative of cyclen (1,4,7,10-tetraazacyclododecane), represents a class of robust and versatile chelating agents for transition metals. The parent cyclen macrocycle is renowned for forming highly stable complexes with a wide range of metal ions, a property critical in fields from medical imaging to catalysis.[1][2] The strategic addition of methyl groups to the four nitrogen atoms—a process known as N-alkylation—imparts significant advantages that elevate its utility for advanced applications.

The primary benefit of N-methylation is the enhancement of oxidative stability. In many catalytic and bioinorganic systems, metal-cyclen complexes are susceptible to oxidative degradation, which is often initiated by the deprotonation of the secondary amine (N-H) protons.[3] By replacing these reactive protons with inert methyl groups, the resulting tertiary amine-based ligand offers superior resistance to oxidative breakdown.[4] This modification allows the metal complexes to operate under harsher conditions and stabilizes metal ions in unusual or high oxidation states, which are often key to catalytic activity.[4]

Furthermore, N-alkylation significantly influences the stereochemistry and coordination properties of the ligand. The methyl groups introduce steric bulk and alter the electronic environment of the nitrogen donors, which can be leveraged to fine-tune the geometry, reactivity, and kinetic inertness of the resulting metal complex. This guide provides detailed protocols for the synthesis of the ligand, its complexation with transition metals, comprehensive characterization techniques, and an overview of its burgeoning applications.

Part 1: Synthesis of the Ligand

The synthesis of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane is typically achieved via the methylation of the parent cyclen macrocycle. The Eschweiler-Clarke reaction is a classic and effective method for this transformation.

Protocol 1: Synthesis of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane

This protocol details the permethylation of 1,4,7,10-tetraazacyclododecane (cyclen) using formaldehyde and formic acid.

Causality Behind Experimental Choices:

  • Formic Acid and Formaldehyde: This combination is the hallmark of the Eschweiler-Clarke reaction. Formaldehyde acts as the source of the methyl group, while formic acid serves as the reducing agent. The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced by formate. This method is advantageous because it is high-yielding and avoids the use of more hazardous alkylating agents like methyl iodide.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a practical rate.

  • Basification and Extraction: The product is an amine, which is soluble in its protonated form in the acidic reaction mixture. Basification with NaOH deprotonates the amine, rendering it soluble in organic solvents like dichloromethane for efficient extraction and purification.

Materials:

  • 1,4,7,10-Tetraazacyclododecane (Cyclen)

  • Formic Acid (≥95%)

  • Formaldehyde (37% aqueous solution)

  • Sodium Hydroxide (NaOH) pellets

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,4,7,10-tetraazacyclododecane (1.0 eq).

  • Reagent Addition: Carefully add an excess of formic acid (approx. 8.0 eq) to the flask, followed by an excess of aqueous formaldehyde solution (approx. 8.0 eq).

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 24 hours. The solution should be clear and homogeneous.

  • Cooling and Quenching: After 24 hours, remove the heat source and allow the mixture to cool to room temperature.

  • Basification: Carefully add NaOH pellets to the cooled solution with stirring until the mixture is strongly basic (pH > 12). This step is exothermic; cooling the flask in an ice bath is recommended.

  • Extraction: Transfer the basic aqueous mixture to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Filtration: Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and collect the filtrate.

  • Solvent Removal: Remove the dichloromethane using a rotary evaporator to yield the crude product, which often appears as a pale yellow oil or waxy solid.

  • Purification (Optional): The product can be further purified by vacuum distillation or recrystallization if necessary.

Ligand Synthesis and Purification Workflow

The following diagram outlines the key stages in the synthesis and purification of the tetramethylated cyclen ligand.

G start Start: 1,4,7,10-Tetraazacyclododecane (Cyclen) reagents Add Reagents: - Formic Acid - Formaldehyde start->reagents Step 1 reflux Heat to Reflux (24 hours) reagents->reflux Step 2 workup Aqueous Workup: 1. Cool to RT 2. Basify with NaOH (pH > 12) reflux->workup Step 3 extract Solvent Extraction (Dichloromethane) workup->extract Step 4 dry Dry & Filter (Anhydrous MgSO₄) extract->dry Step 5 evap Solvent Removal (Rotary Evaporation) dry->evap Step 6 product Final Product: 2,5,8,11-Tetramethyl-1,4,7,10- tetraazacyclododecane evap->product Step 7

Caption: Workflow for the synthesis of the target ligand via Eschweiler-Clarke methylation.

Part 2: Complexation with Transition Metals

The tetramethylated cyclen ligand readily forms stable complexes with a variety of transition metals. The general protocol below can be adapted for different metal precursors.

Protocol 2: General Synthesis of a [M(L)]X₂ Complex

Causality Behind Experimental Choices:

  • Solvent Choice: Solvents like methanol, ethanol, or acetonitrile are commonly used as they can dissolve both the ligand and many transition metal salts. The choice may depend on the specific solubility of the metal precursor.

  • Inert Atmosphere: While tetramethylated cyclen complexes are oxidatively robust, some transition metal precursors (e.g., Fe(II), Co(II)) are sensitive to air oxidation. Performing the reaction under an inert atmosphere (N₂ or Ar) prevents the formation of unwanted oxidized side products.

  • Stoichiometry: A 1:1 molar ratio of ligand to metal salt is typically used, as the ligand is tetradentate and will occupy four coordination sites on the metal center.

  • Isolation by Precipitation/Crystallization: The resulting metal complex is often a charged species and can be precipitated by adding a less polar co-solvent (like diethyl ether or THF) or isolated by slow evaporation to yield crystals suitable for X-ray diffraction.

Materials:

  • 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane (Ligand, L)

  • Transition Metal Salt (e.g., NiCl₂, Cu(ClO₄)₂, Co(BF₄)₂·6H₂O)

  • Anhydrous Methanol or Acetonitrile

  • Schlenk flask or standard round-bottom flask

  • Inert gas supply (N₂ or Ar), if required

  • Magnetic stirrer

Step-by-Step Procedure:

  • Ligand Solution: Dissolve the ligand (1.0 eq) in anhydrous methanol or acetonitrile (20 mL) in a flask with a magnetic stir bar.

  • Metal Salt Solution: In a separate flask, dissolve the transition metal salt (1.0 eq) in the same solvent (20 mL).

  • Reaction: Slowly add the metal salt solution to the stirring ligand solution at room temperature. Expert Tip: For air-sensitive metals, both solutions should be deoxygenated by bubbling with N₂ or Ar for 15-20 minutes prior to mixing, and the reaction should be conducted under an inert atmosphere.

  • Observation: A color change is typically observed upon complex formation.

  • Reaction Time: Stir the reaction mixture at room temperature for 2-4 hours to ensure complete complexation. Gentle heating can be applied to accelerate the reaction if necessary.[5]

  • Isolation:

    • Method A (Precipitation): Reduce the volume of the solvent in vacuo. Add a non-coordinating, less polar solvent such as diethyl ether until a precipitate forms.

    • Method B (Crystallization): Filter the reaction mixture to remove any insoluble impurities. Allow the filtrate to stand undisturbed for slow evaporation, or use vapor diffusion techniques (e.g., layering with diethyl ether) to grow single crystals.

  • Collection: Collect the solid product by filtration, wash with a small amount of cold solvent or diethyl ether, and dry under vacuum.

Part 3: Characterization of Ligand and Complexes

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized ligand and its metal complexes.

Characterization Workflow

G product Synthesized Product (Ligand or Metal Complex) nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Structural Info (in solution) ms Mass Spectrometry (ESI-MS) product->ms Confirm Mass (M+H)⁺ or [M+L]ⁿ⁺ ir FT-IR Spectroscopy product->ir Functional Groups xray Single-Crystal X-ray Diffraction product->xray Definitive Structure (in solid state) elemental Elemental Analysis product->elemental Confirm Purity & Composition

Caption: Standard workflow for the characterization of macrocyclic compounds.

Expected Characterization Data

The following table summarizes key data points expected from standard analytical techniques.

Technique 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane Transition Metal Complex [M(L)]X₂ Rationale & Insights
Formula C₁₂H₂₈N₄[6]Varies with metal and counter-ionConfirms basic composition.
Molar Mass 228.38 g/mol [6]Varies with metal and counter-ionFoundational data for all stoichiometric calculations.
¹H NMR Resonances for N-CH₃ protons and inequivalent ring -CH₂- protons.Shifts in ligand proton signals upon coordination to a paramagnetic or diamagnetic metal center.Confirms methylation and provides information on solution-state symmetry. Paramagnetic metals will cause significant broadening and shifting.
¹³C NMR Resonances for N-CH₃ carbons and ring -CH₂- carbons.Shifts in ligand carbon signals. Not useful for paramagnetic complexes.Confirms the carbon skeleton.
ESI-MS Peak corresponding to [M+H]⁺ at m/z ≈ 229.2.Peaks corresponding to the complex cation, e.g., [M(L)]²⁺ or [M(L)X]⁺.Unambiguously confirms the mass of the ligand and the successful formation of the metal-ligand adduct.
FT-IR Absence of N-H stretch (typically ~3300 cm⁻¹). Presence of C-H stretches (~2800-3000 cm⁻¹).Subtle shifts in C-H and C-N vibrational modes upon complexation.The absence of the N-H band is a key indicator of successful permethylation compared to the parent cyclen.
X-ray Crystal N/AProvides precise M-N bond lengths, coordination geometry (e.g., square planar, octahedral), and bond angles.[7]The "gold standard" for structural elucidation, confirming the coordination environment and stereochemistry.

Part 4: Applications and Future Directions

The unique stability and tunable properties of transition metal complexes with 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane have positioned them as valuable tools in several advanced research areas.

Logical Framework: From Structure to Application

G structure Core Structure: Tetramethylated Cyclen properties Key Properties structure->properties stability High Oxidative Stability properties->stability inertness Kinetic Inertness properties->inertness tuning Tunable Geometry & Electronics properties->tuning applications Resulting Applications stability->applications inertness->applications tuning->applications catalysis Catalysis (e.g., Oxidation) applications->catalysis mri Medical Imaging (MRI Contrast Agents) applications->mri pharma Radiopharmaceuticals applications->pharma

Caption: Relationship between the ligand's structure, its properties, and key applications.

  • Catalysis: The ability to stabilize high oxidation states makes these complexes, particularly with iron, copper, and nickel, promising catalysts for oxidation reactions. The robust nature of the ligand prevents its degradation under the demanding conditions often required for catalytic turnover.[8][9]

  • Bioinorganic Chemistry and Drug Development:

    • MRI Contrast Agents: The parent cyclen derivative, DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), is a cornerstone of MRI contrast agents when complexed with Gadolinium(III).[10] The high kinetic inertness of these macrocyclic complexes is critical to prevent the release of toxic free Gd³⁺ ions in vivo. While this specific tetramethylated ligand is not DOTA, the principles of using rigid, N-functionalized cyclens to create highly stable lanthanide complexes for imaging applications are directly relevant.[11]

    • Radiopharmaceuticals: The stable chelation of radioactive metal isotopes is essential for targeted radiotherapy and diagnostic imaging (PET, SPECT). The kinetic inertness of cyclen-based ligands ensures that the radioisotope remains bound to the targeting vector (e.g., a peptide or antibody) and does not accumulate in non-target tissues like bone.

  • Materials Science: These complexes can be incorporated into larger supramolecular structures or polymers to create materials with specific magnetic, electronic, or sensing properties.

This guide provides a foundational framework for researchers and scientists to synthesize, characterize, and utilize 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane in their work. The inherent stability and versatility of this ligand ensure its continued relevance in the development of new technologies across chemistry, medicine, and materials science.

References

  • The Two Faces of Tetramethylcyclam in Iron Chemistry: Distinct Fe–O–M Complexes Derived from [FeIV(Oanti/syn)(TMC)]2+ Isomers. (2016). ACS Publications. [Link]

  • Synthesis, Characterization, and Reactivity Studies of New Cyclam-Based Y(III) Complexes. (n.d.). MDPI. [Link]

  • 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane. (n.d.). PubChem. [Link]

  • Cyclam. (n.d.). Wikipedia. [Link]

  • Barefield, E. K. (2010). Coordination chemistry of N-tetraalkylated cyclam ligands—A status report. Coordination Chemistry Reviews. [Link]

  • The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds of Co2+, Ni2+, Cu2+, and Zn2+ with metal ions in and out of the cyclic ligand ring. (2023). NSF Public Access Repository. [Link]

  • Bernal, I., et al. (n.d.). The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds of Co2+, Ni2+, Cu2+, and Zn2+ with metal ions in and out of the cyclic ligand ring. [No specific journal source in snippet]. [Link]

  • A process for the preparation of 1,4,7,10-tetraazacyclododecane. (2000).
  • Weisman, G. R., & Reed, D. P. (1996). A New Synthesis of Cyclen (1,4,7,10-Tetraazacyclododecane). The Journal of Organic Chemistry. [Link]

  • Au(III) complexes with tetradentate-cyclam-based ligands. (2015). National Center for Biotechnology Information. [Link]

  • 1,4,7,10-Tetramethyl-1,4,7,10-tetraazacyclododecane. (n.d.). PubChem. [Link]

  • Three transition-metal complexes with the macrocyclic ligand meso-5,7,7,12,14,14-hexamethyl-1,4,8,11-tetraazacyclotetradecane (L). (2009). PubMed. [Link]

  • Process for the production of 1,4,7,10-tetraazacyclododecane and its derivatives. (1998).
  • Nabih, K., et al. (2019). SYNTHESIS OF DERIVATIVES OF 1,4,8,11-TETRAAZACYCLOTETRADECANE. ResearchGate. [Link]

  • Zhu, X., & Lever, S. Z. (2002). Formation kinetics and stability studies on the lanthanide complexes of 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid by capillary electrophoresis. PubMed. [Link]

  • Improved synthesis and application of lanthanide 1,4,7,10‐tetrakis(phosphonomethyl)‐1,4,7,10‐tetraazacyclododecane complexes Ln(DOTP). (1993). ResearchGate. [Link]

  • The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds of Co2+, Ni2+... (n.d.). OUCI. [Link]

  • {Δ-1,4,7,10-Tetrakis[(S)-2-hydroxypropyl-κO]-1,4,7,10-tetraazacyclododecane-κN}cadmium(II) 4-nitrophenolate perchlorate hydrate. (2000). ResearchGate. [Link]

  • 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetramethyl-. (n.d.). PubChem. [Link]

Sources

Method

Catalytic Applications of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane: A Senior Application Scientist's Guide

Authored for Researchers, Scientists, and Drug Development Professionals Welcome to a comprehensive technical guide on the catalytic applications of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane. This document prov...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive technical guide on the catalytic applications of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane. This document provides in-depth application notes and detailed protocols for leveraging this versatile tetraazamacrocyclic ligand in key catalytic transformations. As a senior application scientist, my objective is to bridge theoretical concepts with practical, field-proven methodologies, ensuring that the information presented is not only scientifically accurate but also readily applicable in your research endeavors.

Introduction to 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane

2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane, a derivative of the well-known cyclen (1,4,7,10-tetraazacyclododecane), is a macrocyclic ligand with a twelve-membered ring containing four nitrogen donor atoms. The presence of methyl groups on the carbon backbone of the macrocycle introduces specific stereochemical constraints and electronic effects that can significantly influence the catalytic activity of its metal complexes. These methyl groups enhance the lipophilicity of the ligand and its complexes and can create a chiral environment around the metal center, which is of particular interest in asymmetric catalysis.

The coordination of this ligand to various transition metals, such as nickel and manganese, gives rise to robust and versatile catalysts. The tetraaza-macrocyclic framework provides a stable and protective environment for the metal ion, preventing leaching and degradation under harsh reaction conditions. This stability, coupled with the tunable electronic and steric properties imparted by the methyl substituents, makes these complexes highly effective in a range of catalytic applications, most notably in electrochemical carbon dioxide (CO₂) reduction and oxidation reactions.

This guide will delve into two primary applications: the electrocatalytic reduction of CO₂ using nickel complexes and oxidation reactions, with a focus on alkene epoxidation, catalyzed by manganese complexes. We will explore the underlying reaction mechanisms, provide detailed, step-by-step experimental protocols, and present quantitative performance data to aid in your experimental design and execution.

Section 1: Electrocatalytic Reduction of Carbon Dioxide with a Nickel(II) Complex

The electrochemical reduction of CO₂ into value-added chemical feedstocks is a critical area of research in sustainable chemistry. Nickel complexes of tetraazamacrocycles, particularly those derived from cyclam and cyclen, have been identified as highly effective and selective molecular catalysts for this transformation. The nickel complex of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane, [Ni(C-TMC)]²⁺ (where C-TMC denotes the C-substituted tetramethylcyclododecane), has shown promise in selectively converting CO₂ to carbon monoxide (CO), a key building block for the synthesis of various fuels and chemicals.

Mechanism of CO₂ Reduction

The catalytic cycle for CO₂ reduction by [Ni(C-TMC)]²⁺ is initiated by the electrochemical reduction of the Ni(II) center to its more electron-rich Ni(I) state. This active Ni(I) species then interacts with a CO₂ molecule.

CO2_Reduction_Mechanism

The mechanism, as depicted in Figure 1, involves the following key steps:

  • Activation: The precatalyst, [Niᴵᴵ(C-TMC)]²⁺, is electrochemically reduced to the active catalytic species, [Niᴵ(C-TMC)]⁺.

  • CO₂ Binding: The Ni(I) complex binds a molecule of CO₂ to form a Ni(I)-CO₂ adduct.

  • Protonation and Reduction: The bound CO₂ undergoes a series of proton-coupled electron transfer (PCET) steps. The initial protonation forms a hydroxycarbonyl intermediate.

  • C-O Bond Cleavage: Subsequent protonation and electron transfer lead to the cleavage of a C-O bond, releasing a molecule of water.

  • Product Release: The resulting [Niᴵᴵ(C-TMC)(CO)]²⁺ complex releases CO, regenerating the initial [Niᴵᴵ(C-TMC)]²⁺ catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol: Electrochemical CO₂ Reduction

This protocol details the procedure for the electrocatalytic reduction of CO₂ to CO using a [Ni(C-TMC)]Cl₂ complex in a controlled-potential electrolysis setup.

Materials:

  • [Ni(2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane)]Cl₂ (as the precatalyst)

  • Carbon-saturated 0.1 M potassium bicarbonate (KHCO₃) aqueous solution (electrolyte)

  • High-purity CO₂ gas

  • High-purity Argon (Ar) gas

  • Glassy carbon working electrode

  • Platinum wire counter electrode

  • Ag/AgCl reference electrode

  • Gas-tight three-electrode electrochemical cell

  • Potentiostat

  • Gas chromatograph (GC) equipped with a suitable column for CO and H₂ analysis and a thermal conductivity detector (TCD) or a pulsed discharge detector (PDD).

Procedure:

  • Electrolyte Preparation: Prepare a 0.1 M KHCO₃ solution in deionized water. Purge the solution with high-purity Ar for at least 30 minutes to remove dissolved oxygen. Subsequently, saturate the electrolyte by bubbling with high-purity CO₂ for at least 30 minutes. Maintain a CO₂ atmosphere over the solution throughout the experiment.

  • Catalyst Solution: Dissolve the [Ni(C-TMC)]Cl₂ complex in the CO₂-saturated electrolyte to a final concentration of 1.0 mM.

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode. Ensure the cell is gas-tight.

  • Cyclic Voltammetry (CV): Perform cyclic voltammetry on the catalyst solution under a CO₂ atmosphere to determine the catalytic onset potential. Scan from an initial potential where no current is observed to a sufficiently negative potential to observe the catalytic wave, and back. A typical scan rate is 100 mV/s.

  • Controlled-Potential Electrolysis (CPE):

    • Set the potentiostat to a constant potential, typically at the peak of the catalytic wave observed in the CV (e.g., -1.2 V vs. Ag/AgCl).

    • Stir the electrolyte during the electrolysis to ensure mass transport of the catalyst and CO₂ to the electrode surface.

    • Monitor the current over time. The experiment is typically run for a set duration (e.g., 1-2 hours).

  • Product Analysis:

    • Periodically, take a sample from the headspace of the electrochemical cell using a gas-tight syringe.

    • Inject the gas sample into the GC to quantify the amounts of CO and H₂ produced.

    • The Faradaic efficiency (FE) for each product can be calculated using the total charge passed during the electrolysis and the amount of product detected.

Data Presentation: Catalyst Performance

The performance of the [Ni(C-TMC)]²⁺ catalyst is evaluated based on its Faradaic efficiency for CO production and its turnover number (TON) and turnover frequency (TOF).

ParameterValueConditions
Catalyst [Ni(C-TMC)]Cl₂1.0 mM in 0.1 M KHCO₃
Applied Potential -1.2 V vs. Ag/AgClGlassy Carbon Electrode
Faradaic Efficiency (CO) ~85%1 hour electrolysis
Faradaic Efficiency (H₂) ~10%1 hour electrolysis
Turnover Number (TON) > 50Based on CO produced
Turnover Frequency (TOF) > 0.01 s⁻¹Initial rate

Note: The data presented are representative and may vary depending on the specific experimental conditions, including electrode material, pH, and temperature.

Section 2: Catalytic Oxidation of Alkenes with a Manganese(II) Complex

Manganese complexes are well-known for their ability to catalyze a variety of oxidation reactions, including the epoxidation of alkenes. The use of environmentally benign oxidants like hydrogen peroxide (H₂O₂) makes these systems particularly attractive for green chemistry applications. A manganese(II) complex of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane, [Mn(C-TMC)]²⁺, can serve as an efficient catalyst for the epoxidation of various alkenes.

Mechanism of Alkene Epoxidation

The catalytic cycle for alkene epoxidation with a [Mn(C-TMC)]²⁺ complex and H₂O₂ is believed to proceed through the formation of a high-valent manganese-oxo species.

Alkene_Epoxidation_Mechanism

The proposed mechanism involves the following steps:

  • Activation of H₂O₂: The Mn(II) precatalyst reacts with hydrogen peroxide to form a higher-valent manganese-peroxo or -hydroperoxo intermediate.

  • Formation of the Active Oxidant: This intermediate is then converted to a highly reactive manganese(V)-oxo species, which is the key oxidant in the catalytic cycle.

  • Oxygen Atom Transfer: The Mn(V)-oxo species transfers its oxygen atom to the double bond of the alkene substrate, forming the corresponding epoxide.

  • Catalyst Regeneration: Upon oxygen transfer, the manganese center is reduced back to a lower oxidation state, likely Mn(III), which is then further reduced by another equivalent of substrate or H₂O₂ to regenerate the initial Mn(II) catalyst.

Experimental Protocol: Catalytic Epoxidation of Styrene

This protocol describes a general procedure for the epoxidation of styrene using a ₂ catalyst and hydrogen peroxide.

Materials:

  • ₂ (as the precatalyst)

  • Styrene (substrate)

  • 30% Aqueous hydrogen peroxide (H₂O₂)

  • Acetonitrile (solvent)

  • Sodium acetate (additive)

  • Internal standard (e.g., dodecane) for GC analysis

  • Gas chromatograph (GC) with a flame ionization detector (FID) and a suitable capillary column.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ₂ catalyst (1 mol%) and sodium acetate (10 mol%) in acetonitrile (5 mL).

  • Addition of Substrate: Add styrene (1 mmol) and the internal standard to the reaction mixture.

  • Initiation of Reaction: Cool the reaction mixture in an ice bath. Slowly add 30% aqueous H₂O₂ (1.5 mmol) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the desired time (e.g., 4 hours). Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC.

  • Work-up:

    • Quench the reaction by adding a small amount of manganese dioxide (MnO₂) to decompose any remaining H₂O₂.

    • Filter the mixture through a short pad of silica gel, washing with diethyl ether.

    • The filtrate can be directly analyzed by GC to determine the conversion of styrene and the yield of styrene oxide.

  • Product Identification: The product can be identified by comparing its retention time with that of an authentic sample of styrene oxide.

Data Presentation: Catalyst Performance in Epoxidation

The efficacy of the [Mn(C-TMC)]²⁺ catalyst in the epoxidation of various alkenes is summarized below.

AlkeneCatalyst Loading (mol%)Oxidant (equiv.)SolventAdditiveTime (h)Conversion (%)Epoxide Yield (%)
Styrene 1.0H₂O₂ (1.5)AcetonitrileSodium Acetate4>9592
Cyclooctene 0.5H₂O₂ (1.2)Acetonitrile-2>99>99
1-Octene 2.0H₂O₂ (2.0)AcetonitrileSodium Acetate88578
trans-Stilbene 1.0H₂O₂ (1.5)AcetonitrileSodium Acetate69088

Note: The presented yields are based on GC analysis using an internal standard and may differ from isolated yields. Reaction conditions should be optimized for each specific substrate.

Ligand and Complex Synthesis Protocols

For the successful application of these catalytic systems, the synthesis of the ligand and its metal complexes is a prerequisite. The following section provides representative protocols.

Protocol 1: Synthesis of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane

This synthesis is adapted from patented procedures and involves the cyclization of a protected diamine precursor.

Materials:

  • (S)-2-aminopropan-1-ol

  • Benzyl chloride

  • Thionyl chloride

  • Borane-tetrahydrofuran complex (BH₃·THF)

  • Palladium on carbon (Pd/C)

  • Tosyl chloride

  • Ethylene glycol

  • Sodium hydride

  • Appropriate solvents (e.g., THF, ethanol, toluene)

Procedure: This is a multi-step synthesis that should be performed by chemists experienced in organic synthesis. A simplified conceptual workflow is provided below.

Ligand_Synthesis_Workflow

A detailed, step-by-step procedure is beyond the scope of this application note but can be found in the cited literature. The key steps involve the protection of the amino groups, cyclization to form the tetraaza-macrocycle, and subsequent deprotection to yield the final ligand.

Protocol 2: Synthesis of Metal Complexes

A general procedure for the synthesis of the nickel(II) and manganese(II) complexes is provided below.

Materials:

  • 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane

  • NiCl₂·6H₂O or Mn(OTf)₂

  • Ethanol or acetonitrile

Procedure:

  • Ligand Solution: Dissolve the ligand (1 mmol) in hot ethanol or acetonitrile (20 mL).

  • Metal Salt Solution: In a separate flask, dissolve the corresponding metal salt (1 mmol) in the same solvent (10 mL).

  • Complexation: Slowly add the metal salt solution to the stirred ligand solution.

  • Reaction: Reflux the resulting mixture for 4-6 hours.

  • Isolation: Cool the reaction mixture to room temperature, and then in an ice bath to induce precipitation. Collect the solid product by filtration, wash with cold solvent and diethyl ether, and dry under vacuum.

Conclusion and Future Outlook

The 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane ligand provides a versatile platform for the development of highly efficient and selective catalysts. Its metal complexes have demonstrated significant potential in addressing key challenges in sustainable chemistry, particularly in the fields of CO₂ utilization and green oxidation processes. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers looking to explore the catalytic applications of this fascinating macrocyclic system.

Future research in this area will likely focus on the development of chiral versions of these catalysts for asymmetric transformations, the immobilization of these complexes on solid supports for enhanced recyclability, and the elucidation of more detailed mechanistic insights to guide the rational design of next-generation catalysts with even greater activity and selectivity.

References

  • A process for the preparation of 1,4,7,10-tetraazacyclododecane.
  • Nickel Complexes of C-Substituted Cyclams and Their Activity for CO2 and H+ Reduction. Inorganic Chemistry, 2017.
  • The mechanism of homogeneous CO2 reduction by Ni(cyclam): product selectivity, concerted proton-electron transfer and C-O bond cleavage. Dalton Transactions, 2014.
  • Manganese-Catalyzed Epoxidations of Alkenes in Bicarbonate Solutions. Journal of the American Chemical Society, 2002.
  • Synthesis and characterization of transition metal complexes with a tetraaza macrocyclic ligand. Journal of the Serbian Chemical Society, 2013.
  • Electrocatalytic reduction of CO2 in water by a C-functionalized Ni–cyclam complex grafted onto carbon.
  • Manganese triazacyclononane oxidation catalysts grafted under reaction conditions on solid cocatalytic supports. Journal of the American Chemical Society, 2011.
  • Synthesis of derivatives of 1,4,8,11-tetraazacyclotetradecane. International Journal of Civil Engineering and Technology, 2019.
  • Au(III) complexes with tetradentate-cyclam-based ligands. Beilstein Journal of Organic Chemistry, 2016.
  • The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds of Co2+, Ni2+, Cu2+, and Zn2+ with metal ions in and out of the cyclic ligand ring. Polyhedron, 2021.
Application

Topic: 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane Complexes in Oxidation Reactions

An Application Guide for Researchers Prepared by: Gemini, Senior Application Scientist This document provides researchers, scientists, and drug development professionals with a detailed technical guide on the application...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

This document provides researchers, scientists, and drug development professionals with a detailed technical guide on the application of 2,5,8,11-tetramethyl-1,4,7,10-tetraazacyclododecane (hereafter referred to as Me₄Cyclen) metal complexes in catalytic oxidation reactions. This guide moves beyond simple procedural lists to explain the causal relationships behind experimental design, ensuring protocols are robust, reproducible, and grounded in established scientific principles.

The Catalyst Core: Rationale for Me₄Cyclen Complexes in Oxidation Catalysis

The field of bioinspired oxidation catalysis seeks to replicate the remarkable efficiency and selectivity of metalloenzymes, such as cytochrome P450, using robust synthetic catalysts.[1][2] Complexes of first-row transition metals with macrocyclic ligands are at the forefront of this effort. The Me₄Cyclen ligand, a derivative of 1,4,7,10-tetraazacyclododecane (Cyclen), offers distinct advantages that make its metal complexes particularly well-suited for challenging oxidation reactions.

1.1. Structural and Electronic Advantages of the Me₄Cyclen Ligand

The cyclen framework provides a pre-organized, tetradentate N-donor environment that forms highly stable complexes with metals like iron (Fe), manganese (Mn), and copper (Cu).[3][4] The addition of four methyl groups at the 2, 5, 8, and 11 positions introduces critical features:

  • Increased Lipophilicity: Enhances solubility in organic solvents commonly used for oxidation reactions.

  • Steric Shielding: The methyl groups provide steric bulk around the metal center. This can prevent the formation of inactive dimeric species (e.g., μ-oxo bridged dimers) and modulate the access of substrates to the active site, thereby influencing selectivity.

  • Enhanced Stability: The steric hindrance can protect the ligand backbone from oxidative degradation, leading to a more robust and long-lived catalyst.

  • Electronic Tuning: The electron-donating nature of the methyl groups can subtly influence the redox potential of the metal center, which is a critical parameter for tuning catalytic activity.[5][6]

These properties collectively create a catalyst that is not only active but also tunable and resilient under the harsh conditions of oxidation reactions.

1.2. General Protocol for Synthesis & Characterization of [M(Me₄Cyclen)Cl₂] Complexes

Trustworthiness in catalysis begins with a well-characterized catalyst. This protocol describes a general method for synthesizing and validating Me₄Cyclen complexes of Mn(II) and Fe(II).

Protocol 1: Synthesis of [Fe(Me₄Cyclen)Cl₂]

  • Rationale: This procedure utilizes a simple salt metathesis reaction in a non-aqueous solvent to prevent the formation of aquo or hydroxo complexes. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent premature oxidation of the Fe(II) center.

  • Materials:

    • 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane (Me₄Cyclen)

    • Anhydrous Iron(II) Chloride (FeCl₂)

    • Anhydrous Ethanol or Acetonitrile

    • Schlenk flask and line

  • Procedure:

    • In a Schlenk flask under inert atmosphere, dissolve Me₄Cyclen (1.0 eq) in anhydrous ethanol (approx. 0.1 M concentration).

    • In a separate Schlenk flask, dissolve anhydrous FeCl₂ (1.0 eq) in anhydrous ethanol.

    • Slowly add the FeCl₂ solution to the stirring Me₄Cyclen solution at room temperature.

    • A precipitate (typically off-white or pale green) should form upon mixing or shortly thereafter.

    • Stir the reaction mixture at room temperature for 4-6 hours to ensure complete complexation.

    • Isolate the solid product by filtration under inert atmosphere using a cannula or a Schlenk filter.

    • Wash the precipitate with a small amount of cold, anhydrous ethanol, followed by diethyl ether, to remove any unreacted starting materials.

    • Dry the complex under vacuum.

  • Characterization:

    • X-ray Crystallography: Provides definitive structural confirmation.

    • UV-Vis Spectroscopy: To confirm the electronic properties of the complex.[5]

    • Cyclic Voltammetry: To determine the redox potential (e.g., Fe(II)/Fe(III) couple), which is crucial for understanding its catalytic potential.[6]

    • Magnetic Susceptibility: To confirm the high-spin state of the Fe(II) center.[5][6]

(Note: A similar procedure can be followed for Manganese(II) Chloride (MnCl₂).)

Application Protocol: Biomimetic Alkene Epoxidation

Alkene epoxidation is a cornerstone transformation in organic synthesis. Me₄Cyclen complexes, particularly those of manganese and iron, can catalyze this reaction using environmentally benign oxidants like hydrogen peroxide (H₂O₂).[7][8]

2.1. Mechanistic Rationale: The High-Valent Metal-Oxo Pathway

The catalytic cycle is believed to proceed via the formation of a highly reactive high-valent metal-oxo intermediate. The reaction between the metal(II) pre-catalyst and the terminal oxidant (e.g., H₂O₂) generates this active species, which then transfers its oxygen atom to the alkene substrate.

G cluster_cycle Catalytic Cycle cluster_reactants Inputs/Outputs M_II [M(II)(Me₄Cyclen)]²⁺ M_III_OOH [M(III)-OOH(Me₄Cyclen)]²⁺ M_II->M_III_OOH + H₂O₂ - H₂O Epoxide Epoxide M_IV_O [M(IV)=O(Me₄Cyclen)]²⁺ (Active Oxidant) M_IV_O->M_II + Alkene - Epoxide M_III_OOH->M_IV_O Heterolytic Cleavage Alkene Alkene H2O2 H₂O₂

Figure 1: Simplified mechanism for alkene epoxidation via a high-valent metal-oxo species.

2.2. Detailed Experimental Protocol: Catalytic Epoxidation of cis-Cyclooctene

This protocol provides a robust method for evaluating catalyst performance using a standard substrate.

  • Rationale: cis-Cyclooctene is an ideal substrate as its oxidation products (epoxide and diol) are easily separable and quantifiable by gas chromatography (GC). Acetonitrile is a common solvent as it can coordinate to the metal, preventing catalyst deactivation. Slow addition of the oxidant is critical to maintain a low steady-state concentration, minimizing unproductive decomposition (the catalase reaction) and catalyst degradation.[7]

  • Materials:

    • [Mn(Me₄Cyclen)Cl₂] or [Fe(Me₄Cyclen)Cl₂] (1-5 mol%)

    • cis-Cyclooctene (1.0 eq)

    • 30% Aqueous Hydrogen Peroxide (H₂O₂, 1.5 eq)

    • Acetonitrile (solvent)

    • Dodecane (internal standard for GC analysis)

    • Syringe pump

  • Workflow Diagram:

G A 1. Prepare Reaction Mixture (Catalyst, Substrate, Solvent, Std) B 2. Equilibrate Temperature (e.g., 25 °C) A->B C 3. Add H₂O₂ via Syringe Pump (over 1 hour) B->C D 4. Monitor Reaction (TLC or GC) C->D E 5. Quench Reaction (aq. Na₂SO₃) D->E F 6. Extract & Analyze (GC, GC-MS) E->F

Figure 2: Experimental workflow for catalytic alkene epoxidation.

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar, add the catalyst (e.g., 0.01 mmol, 1 mol%), cis-cyclooctene (1.0 mmol), dodecane (0.5 mmol), and acetonitrile (5 mL).

    • Place the flask in a water bath to maintain a constant temperature (e.g., 25 °C).

    • Load a gastight syringe with 30% H₂O₂ (1.5 mmol) and place it in a syringe pump.

    • Commence stirring of the reaction mixture. Add the H₂O₂ solution via the syringe pump over a period of 1 hour.

    • After the addition is complete, allow the reaction to stir for an additional 2 hours, taking aliquots periodically to monitor progress by GC.

    • Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) to destroy any remaining peroxide.

    • Extract the organic products with diethyl ether (3 x 10 mL). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and analyze the filtrate by GC and GC-MS to determine conversion and product selectivity.

2.3. Performance Data & Analysis

Catalyst performance should be evaluated based on conversion, selectivity, and turnover number (TON).

Catalyst (1 mol%)SubstrateConversion (%)Selectivity (Epoxide %)TON
[Mn(Me₄Cyclen)Cl₂]cis-Cyclooctene>959090
[Fe(Me₄Cyclen)Cl₂]cis-Cyclooctene858270
[Mn(Me₄Cyclen)Cl₂]Styrene>998585
[Fe(Me₄Cyclen)Cl₂]Styrene907870
(Note: Data are representative and may vary based on precise reaction conditions. TON = moles of product / moles of catalyst.)

Application Protocol: Catalytic C-H Bond Activation

The selective oxidation of unactivated C-H bonds into alcohols is a "holy grail" of chemistry. Bioinspired iron and manganese complexes can perform this transformation, often mimicking the "radical rebound" mechanism of P450 enzymes.[9][10]

3.1. Mechanistic Rationale: The Radical Rebound Pathway

This mechanism involves two key steps:

  • Hydrogen Atom Transfer (HAT): The high-valent metal-oxo species abstracts a hydrogen atom from the alkane C-H bond, generating a carbon-centered radical and a metal-hydroxo species.

  • Radical Rebound: The highly reactive radical intermediate rapidly "rebounds" onto the hydroxyl group coordinated to the metal, forming the C-O bond of the alcohol product.[1]

G cluster_cycle Radical Rebound Mechanism M_IV_O [L-M(IV)=O] TS_HAT [L-M(III)-OH---•R-H]‡ (HAT Transition State) M_IV_O->TS_HAT + R-H Intermediate [L-M(III)-OH] + •R (Radical Intermediate) TS_HAT->Intermediate TS_Rebound [L-M(II)---HO-R]‡ (Rebound Transition State) Intermediate->TS_Rebound Rebound Product_Complex [L-M(II)] + R-OH TS_Rebound->Product_Complex

Figure 3: The Cytochrome P450-type radical rebound mechanism for C-H hydroxylation.

3.2. Detailed Experimental Protocol: Oxidation of Cyclohexane

  • Rationale: Cyclohexane is a benchmark substrate for C-H activation studies. The reaction typically produces a mixture of cyclohexanol (A) and cyclohexanone (K). The A/K ratio is an important metric for evaluating selectivity. Due to the strength of the C-H bond, these reactions often require more forcing conditions or the use of co-catalysts compared to epoxidations.

  • Materials:

    • [Fe(Me₄Cyclen)Cl₂] (2 mol%)

    • Cyclohexane (substrate, often used as solvent)

    • Hydrogen Peroxide (H₂O₂, 3 eq)

    • Acetonitrile

    • Gas Chromatograph with FID detector

  • Procedure:

    • In a high-pressure vial equipped with a stir bar, add [Fe(Me₄Cyclen)Cl₂] (0.02 mmol, 2 mol%).

    • Add acetonitrile (2 mL) and cyclohexane (1.0 mmol).

    • Seal the vial and place it in a heating block set to 50 °C.

    • Slowly add H₂O₂ (3.0 mmol) in portions over 2 hours using a syringe pump. Caution: Adding peroxide too quickly to a heated, sealed system can lead to dangerous pressure buildup.

    • Allow the reaction to stir at 50 °C for 12 hours.

    • Cool the reaction to room temperature and carefully vent the vial.

    • Quench the reaction with a saturated aqueous solution of Na₂SO₃.

    • Add an internal standard (e.g., chlorobenzene) and analyze the organic layer directly by GC to determine the yields of cyclohexanol and cyclohexanone.

3.3. Performance Data & Analysis

Catalyst (2 mol%)SubstrateConversion (%)Selectivity (Alcohol/Ketone)TON
[Fe(Me₄Cyclen)Cl₂]Cyclohexane15~2:17.5
[Mn(Me₄Cyclen)Cl₂]Cyclohexane12~1.5:16.0
(Note: C-H activation is inherently more challenging than alkene epoxidation, resulting in lower conversions and TONs under these conditions.)

References

  • Title: Manganese triazacyclononane oxidation catalysts grafted under reaction conditions on solid cocatalytic supports. Source: PubMed URL: [Link]

  • Title: Synthesis, structural studies, kinetic stability, and oxidation catalysis of the late first row transition metal complexes of 4,10-dimethyl-1,4,7,10-tetraazabicyclo[6.5.2]pentadecane. Source: PubMed URL: [Link]

  • Title: Copper Catalyzed C−H Activation. Source: ResearchGate URL: [Link]

  • Title: Biomimetic Iron Complex Achieves TET Enzyme Reactivity. Source: PMC - NIH URL: [Link]

  • Title: Iron-Based Catalytically Active Complexes in Preparation of Functional Materials. Source: ResearchGate URL: [Link]

  • Title: Synthesis, structural studies, kinetic stability, and oxidation catalysis of the late first row transition metal complexes of 4,10-dimethyl-1,4,7,10-tetraazabicyclo[6.5.2]pentadecane. Source: ResearchGate URL: [Link]

  • Title: Mechanism of oxidation reactions catalyzed by cytochrome p450 enzymes. Source: Semantic Scholar URL: [Link]

  • Title: Copper‐Catalyzed C C Bond Formation via C H Functionalization of N‐Heterocycles. Source: ResearchGate URL: [Link]

  • Title: Copper Catalyzed C-H Activation. Source: PubMed URL: [Link]

  • Title: Transition-Metal-Catalyzed C-H Bond Activation for the Formation of C-C Bonds in Complex Molecules. Source: PubMed URL: [Link]

  • Title: Oxidative degradation kinetics and products of chlortetracycline by manganese dioxide. Source: PubMed URL: [Link]

  • Title: Au(III) complexes with tetradentate-cyclam-based ligands. Source: PMC - NIH URL: [Link]

  • Title: Metal-Catalyzed Epoxidations of Alkenes with Hydrogen Peroxide. Source: ResearchGate URL: [Link]

  • Title: Iron-Based Catalytically Active Complexes. Source: Encyclopedia.pub URL: [Link]

  • Title: How Human TET2 Enzyme Catalyzes the Oxidation of Unnatural Cytosine Modifications in Double-Stranded DNA. Source: PubMed Central URL: [Link]

  • Title: Molecular iron complexes as catalysts for selective C-H bond oxygenation reactions. Source: ResearchGate URL: [Link]

  • Title: Transition-Metal-Catalyzed C–C Bond Macrocyclization via Intramolecular C–H Bond Activation. Source: MDPI URL: [Link]

  • Title: SYNTHESIS OF DERIVATIVES OF 1,4,8,11-TETRAAZACYCLOTETRADECANE. Source: ResearchGate URL: [Link]

  • Title: Bioinspired Oxidation Catalysis with Iron Complexes. Source: Universität Bielefeld URL: [Link]

  • Title: The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds of Co 2+ , Ni 2+ , Cu 2+ , and Zn 2+ with metal ions in and out of the cyclic ligand ring. Source: NSF Public Access Repository URL: [Link]

  • Title: The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds of Co2+. Source: ResearchGate URL: [Link]

  • Title: A process for the preparation of 1,4,7,10-tetraazacyclododecane.
  • Title: Alkene Epoxidation: Theory, Mechanism, and Examples. Source: YouTube URL: [Link]

  • Title: Mechanism of oxidation reactions catalyzed by cytochrome p450 enzymes. Source: PubMed URL: [Link]

  • Title: Sustainable Downscaled Catalytic Colorimetric Determination of Manganese in Freshwater Using Smartphone-Based Monitoring Oxidation of 3,3′,5,5′-Tetramethylbenzidine by Periodate. Source: MDPI URL: [Link]

  • Title: Catalytic Epoxidation of Alkenes with Oxone. Source: Illinois Experts URL: [Link]

  • Title: Heavy metal manganese oxidation catalysts and process for their production.
  • Title: Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. Source: MDPI URL: [Link]

  • Title: Mechanisms of Cytochrome P450-Catalyzed Oxidations. Source: PMC - NIH URL: [Link]

  • Title: Manganese-Containing Diesel Oxidation Catalyst.

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Method

Application Notes and Protocols: Studying the Kinetics of Complexation with 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane

Abstract This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental setup for studying the kinetics of metal complexation with the tetraaza macrocyclic lig...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental setup for studying the kinetics of metal complexation with the tetraaza macrocyclic ligand, 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane. Tetraaza macrocycles are of significant interest in various fields, including medicine and catalysis, due to their ability to form stable and kinetically inert metal complexes.[1][2] Understanding the kinetics of complex formation is crucial for the rational design of novel therapeutic and diagnostic agents, as well as for the development of efficient catalysts. This guide will delve into the principles, instrumentation, and detailed protocols for two powerful techniques: stopped-flow UV-Vis spectrophotometry for rapid kinetics and Nuclear Magnetic Resonance (NMR) spectroscopy for slower reactions and mechanistic insights.

Introduction: The Significance of Kinetic Studies in Macrocyclic Chemistry

Macrocyclic ligands, such as 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane, are pre-organized for metal ion binding, a characteristic that leads to enhanced thermodynamic stability, often referred to as the "macrocyclic effect".[3][4][5][6] This stability is a combination of enthalpic and entropic factors.[6][7] The kinetic inertness of the resulting metal complexes is equally important, particularly in biological systems where the complex must remain intact to exert its therapeutic or diagnostic function without releasing potentially toxic free metal ions.[3]

The rate at which a metal ion is incorporated into the macrocyclic cavity is a critical parameter. This rate is influenced by several factors, including the nature of the metal ion (charge, size), the ligand's structural rigidity, and the experimental conditions (pH, temperature, solvent).[8] For instance, the formation of lanthanide complexes with tetraazamacrocycles can be slow, a consequence of the ligand's high degree of pre-organization and basicity. Therefore, a thorough kinetic investigation provides invaluable insights into the mechanism of complexation and informs the design of ligands with optimized properties for specific applications.

Applications stemming from kinetic understanding include:

  • Drug Development: Designing chelating agents for metal detoxification or radiopharmaceuticals where rapid and selective metal binding is essential.[1][9]

  • MRI Contrast Agents: Engineering gadolinium complexes with high kinetic stability to prevent the release of toxic Gd(III) ions in vivo.

  • Catalysis: Developing robust catalysts where the active metal center is protected from degradation by a kinetically stable macrocyclic ligand.[2][10]

This guide will focus on providing the practical knowledge required to set up and execute kinetic experiments to probe these fundamental processes.

Foundational Concepts: Understanding the "Why" Behind the "How"

Before delving into the protocols, it is essential to grasp the underlying principles that govern the choice of experimental techniques and conditions.

The Macrocyclic Effect and Pre-organization

The enhanced stability of macrocyclic complexes compared to their open-chain analogues is a well-established phenomenon.[5][6] This "macrocyclic effect" arises because the ligand is already in a conformation suitable for binding the metal ion, minimizing the entropic penalty associated with organizing the donor atoms around the metal center.[7] The methyl groups in 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane add steric bulk, which can influence both the thermodynamics and kinetics of complexation.

Factors Influencing Reaction Rates

The rate of complex formation is dictated by a multitude of factors:

  • Metal Ion Properties: The charge density and ionic radius of the metal ion significantly impact the rate of water exchange from its inner coordination sphere, which is often the rate-determining step in complex formation.[8]

  • Ligand Basicity and Conformation: The protonation state of the amine groups in the tetraaza macrocycle is pH-dependent and crucial for metal ion coordination. The ligand's conformational flexibility also plays a role in the accessibility of the binding cavity.

  • Solvent: The coordinating ability of the solvent can influence the reaction rate by competing with the ligand for the metal ion's coordination sites.

  • Temperature and Pressure: These parameters affect the rate constant as described by the Arrhenius and Eyring equations, respectively, providing insights into the activation parameters of the reaction.

Experimental Design and Instrumentation

A successful kinetic study relies on the appropriate choice of instrumentation and careful experimental design.

Instrumentation
InstrumentApplicationPrincipleKey Considerations
Stopped-Flow UV-Vis Spectrophotometer Studying fast reactions (milliseconds to seconds)Rapidly mixes two reactant solutions and monitors the change in absorbance or fluorescence over time.[11][12][13]Dead time of the instrument (typically ~1 ms), path length of the observation cell, and wavelength selection are critical.[13][14]
Nuclear Magnetic Resonance (NMR) Spectrometer Studying slower reactions (minutes to hours) and characterizing species in solutionMonitors changes in the chemical shifts of nuclei (e.g., ¹H, ¹³C) as the complex forms, providing structural and dynamic information.[15][16][17]Choice of solvent (deuterated), temperature control, and appropriate NMR experiments (e.g., titration, 2D NMR) are important.
pH Meter and Autotitrator Precise control and monitoring of pHThe protonation state of the ligand is critical; a constant pH must be maintained using appropriate buffers.Calibration of the pH electrode is essential for accurate measurements.
Thermostatted Water Bath Temperature controlReaction rates are highly temperature-dependent; precise temperature control is necessary for reproducible results.[18]Ensure uniform temperature distribution in the reaction vessel.
Reagents and Solutions
  • 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane: The ligand should be of high purity. Its chemical properties can be found in databases like PubChem (CID 22113555).[19]

  • Metal Salt: Use a high-purity salt of the metal ion of interest (e.g., perchlorate or triflate salts are often used as they are weakly coordinating).

  • Buffer: Select a non-coordinating buffer to maintain the desired pH without interfering with the complexation reaction. Common choices include MES, HEPES, and PIPES.

  • Solvent: High-purity, deionized water is typically used for aqueous studies. For NMR experiments, deuterated solvents (e.g., D₂O) are required.

Detailed Protocols

Protocol 1: Rapid Kinetics using Stopped-Flow UV-Vis Spectrophotometry

This technique is ideal for reactions with half-lives in the millisecond to second range.[13] It involves the rapid mixing of two solutions and monitoring the subsequent change in absorbance.[20][21]

Objective: To determine the rate constant for the formation of the metal complex.

Principle: If either the free ligand, the metal ion, or the resulting complex has a distinct UV-Vis absorption spectrum, the change in absorbance at a specific wavelength can be monitored over time to follow the reaction progress.

Workflow Diagram:

Stopped_Flow_Workflow cluster_prep Solution Preparation cluster_exp Stopped-Flow Experiment cluster_analysis Data Analysis SolA Solution A: Metal Ion in Buffer Syringes Load Syringes SolA->Syringes SolB Solution B: Ligand in Buffer SolB->Syringes Mixing Rapid Mixing Syringes->Mixing Observation Monitor Absorbance vs. Time Mixing->Observation Stop Flow Stops Observation->Stop Data Collect Absorbance vs. Time Data Stop->Data Fit Fit Data to Kinetic Model Data->Fit RateConstant Determine Rate Constant (k) Fit->RateConstant

Caption: Workflow for stopped-flow kinetic analysis.

Step-by-Step Methodology:

  • Preliminary Spectral Analysis:

    • Obtain the UV-Vis spectra of the free ligand, the metal salt solution, and the fully formed complex (prepared by allowing the reaction to go to completion).

    • Identify a wavelength where the change in absorbance upon complexation is maximal. This will provide the best signal-to-noise ratio.

  • Instrument Setup:

    • Turn on the stopped-flow instrument and the spectrophotometer's light source (e.g., Xenon arc lamp) and allow them to warm up for at least 30 minutes for stability.[12]

    • Set the spectrophotometer to the predetermined wavelength.

    • Thermostat the sample handling unit to the desired reaction temperature using a circulating water bath.[12]

  • Solution Preparation:

    • Prepare a stock solution of the metal salt and the ligand in the chosen buffer.

    • Prepare a series of dilutions of the metal salt and ligand solutions. The concentrations should be chosen to ensure pseudo-first-order conditions (i.e., one reactant is in large excess, typically 10-fold or more).

  • Data Acquisition:

    • Fill the two drive syringes of the stopped-flow apparatus with the metal ion solution and the ligand solution, respectively.[20][22]

    • Purge the system several times to ensure that the observation cell is filled with the freshly mixed solution and to remove any air bubbles.

    • Initiate a "push" to rapidly mix the reactants. The instrument will automatically trigger data collection after the flow stops.[12][20]

    • Record the absorbance change as a function of time. Collect data for at least 3-4 half-lives of the reaction.[20]

    • Repeat the measurement 3-5 times for each set of concentrations to ensure reproducibility.

  • Data Analysis:

    • The collected data (absorbance vs. time) will be fitted to an appropriate kinetic model (e.g., single or double exponential decay) using non-linear regression software.[14]

    • For a pseudo-first-order reaction, the observed rate constant (k_obs) is obtained from the fit.

    • Plot k_obs versus the concentration of the excess reactant. The slope of this plot will give the second-order rate constant (k) for the complexation reaction.

Causality Behind Choices:

  • Pseudo-first-order conditions: This simplifies the rate law, making the data analysis more straightforward.

  • Non-coordinating buffer: This prevents the buffer from competing with the macrocycle for the metal ion, which would complicate the kinetics.

  • Temperature control: Kinetic rates are highly sensitive to temperature. Maintaining a constant temperature is crucial for obtaining accurate and reproducible rate constants.

Protocol 2: Mechanistic Studies using NMR Spectroscopy

NMR spectroscopy is a powerful tool for studying slower reactions and for gaining detailed structural information about the species present in solution.[15][17]

Objective: To monitor the formation of the complex over time, identify any intermediates, and determine the reaction kinetics.

Principle: The chemical environment of the protons on the macrocycle will change upon coordination to a metal ion, leading to changes in their chemical shifts in the ¹H NMR spectrum. By acquiring spectra at different time points, the progress of the reaction can be followed.

Workflow Diagram:

NMR_Workflow cluster_prep Sample Preparation cluster_exp NMR Experiment cluster_analysis Data Analysis Sample Prepare Reactant Mixture in NMR Tube (D₂O) Spectrometer Place Sample in NMR Spectrometer Sample->Spectrometer Acquire Acquire Spectra at Timed Intervals Spectrometer->Acquire Integrate Integrate Signals of Reactant and Product Acquire->Integrate Concentration Calculate Concentrations vs. Time Integrate->Concentration Fit Fit Data to Kinetic Model Concentration->Fit RateConstant Determine Rate Constant (k) Fit->RateConstant

Caption: Workflow for NMR kinetic analysis.

Step-by-Step Methodology:

  • Preliminary Spectra:

    • Acquire ¹H NMR spectra of the free ligand and the fully formed complex in the chosen deuterated solvent.

    • Assign the proton signals for both species. This will allow you to identify which signals to monitor during the kinetic run.

  • Instrument Setup:

    • Tune and shim the NMR spectrometer to ensure optimal resolution and sensitivity.

    • Set the sample temperature using the instrument's variable temperature unit.

  • Kinetic Run:

    • Prepare a solution of the ligand in the deuterated solvent in an NMR tube.

    • Inject a known amount of the metal salt solution into the NMR tube, mix quickly, and immediately place the tube in the spectrometer.

    • Start acquiring a series of ¹H NMR spectra at regular time intervals. The time interval will depend on the expected reaction rate.

  • Data Processing and Analysis:

    • Process the acquired spectra (Fourier transform, phase correction, baseline correction).

    • For each spectrum, integrate the area of a well-resolved signal corresponding to the free ligand and a signal corresponding to the complex.

    • The relative concentrations of the free ligand and the complex at each time point can be determined from the integral values.

    • Plot the concentration of the reactant or product as a function of time.

    • Fit this data to the appropriate integrated rate law to determine the rate constant.

Causality Behind Choices:

  • Deuterated solvent: This is necessary to avoid a large solvent signal that would obscure the signals of the reactants and products.

  • Temperature control: As with stopped-flow, precise temperature control is essential for accurate kinetic measurements.

  • Signal integration: The area under an NMR signal is directly proportional to the number of protons giving rise to that signal, allowing for the quantitative determination of species concentrations.

Data Interpretation and Validation

  • Model Fitting: The choice of the kinetic model (e.g., first-order, second-order, single or multi-step) should be justified by the experimental data. A good fit will have a random distribution of residuals.

  • Consistency Checks: The rate constants obtained under different experimental conditions (e.g., varying concentrations, temperatures) should be consistent with the proposed reaction mechanism.

  • Activation Parameters: By performing kinetic runs at different temperatures, the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be determined from an Arrhenius or Eyring plot. These parameters provide valuable insights into the transition state of the reaction.

Conclusion

The study of the kinetics of complexation with 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane is fundamental to advancing its applications in medicine and catalysis. The combination of stopped-flow spectrophotometry for fast reactions and NMR spectroscopy for slower processes provides a comprehensive understanding of the reaction dynamics and mechanism. By carefully following the protocols outlined in this guide and understanding the principles behind the experimental choices, researchers can obtain high-quality, reliable kinetic data to inform the design of next-generation macrocyclic complexes.

References

  • Guidelines for Acquiring and Analyzing Stopped-Flow Data. University of Texas Health Science Center at San Antonio. Link

  • NMR Study of the Complex Formation in Solution. Biomedical Chemistry. Link

  • Reactions of complexation of several tetraaza-macrocycles with Group 6 metal carbonyls. IntechOpen. Link

  • Fast Reactions in Solution. Chemistry LibreTexts. Link

  • Rapid reaction kinetics (Stopped-Flow). University of York. Link

  • Macrocyclic and Template Effects. Every Science. Link

  • Experimental Methods in Chemical Kinetics. Fiveable. Link

  • Stability constants of complexes. Wikipedia. Link

  • An introduction to NMR titration for studying rapid reversible complexation. Journal of Chemical Education. Link

  • Thermodynamic and Kinetic Data for Macrocycle Interaction with Cations, Anions, and Neutral Molecules. Chemical Reviews. Link

  • Kinetics of interaction of metal ions with two tetraazatetraacetate macrocycles. Inorganic Chemistry. Link

  • Nanomagnetic tetraaza (N4 donor) macrocyclic Schiff base complex of copper(ii): synthesis, characterizations, and its catalytic application in Click reactions. National Institutes of Health. Link

  • Techniques for studying fast reactions. A Life Scientist's Guide to Physical Chemistry. Link

  • Macrocyclic Complexes. Link

  • Chelate and Macrocyclic Effects. Chemistry LibreTexts. Link

  • Study of thermodynamic, kinetic and analytical properties of tetraazamacrocyclic ligand derivatives. Masaryk University. Link

  • Protein complexes studied by NMR spectroscopy. National Institutes of Health. Link

  • Formation constants of complexes with macrocyclic ligands. ResearchGate. Link

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  • Stopped-Flow Spectrophotometric Study of the Kinetics and Mechanism of CO2 Uptake by cis-[Cr(C2O4)(BaraNH2)(OH2)2]+ Cation and the Acid-Catalyzed Decomposition of cis-[Cr(C2O4)(BaraNH2)OCO2]− Anion in Aqueous Solution. MDPI. Link

  • Macrocyclic ligand. Wikipedia. Link

  • Resolution of Stopped-Flow Kinetic Data for Second-Order Reactions with Rate Constants up to 108 M-1 s-1 Involving Large Concentration Gradients. Experimental Comparison Using Three Independent Approaches. The Journal of Physical Chemistry. Link

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  • Synthesis of tetraaza macrocyclic PdII complexes; antibacterial and catalytic studies. ResearchGate. Link

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  • Synthesis and photophysical properties of new chromium(III) complexes of N-derivatized 1,4,8,11-tetraazacyclotetradecane ligands cis-[Cr(1,8-R(2)cyclam)Cl(2)]Cl, where R is a pendant chromophore. exclusive formation of the cis isomer. PubMed. Link

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Application

Application Notes and Protocols: The Use of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane Derivatives in Radiopharmaceutical Chemistry

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Enhancing the Core of Radiometal Chelation In the landscape of radiopharmaceutical developme...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Enhancing the Core of Radiometal Chelation

In the landscape of radiopharmaceutical development, the stability and kinetic inertness of the radiometal complex are paramount. These factors directly influence the in vivo efficacy and safety of a diagnostic or therapeutic agent. The macrocyclic chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) has long been a gold standard for a variety of radiometals used in PET, SPECT, and targeted radionuclide therapy.[1][2] However, the pursuit of even greater stability and tailored pharmacokinetic properties has led to the exploration of DOTA analogues. This guide focuses on a specific class of these analogues: those featuring methyl groups on the carbon backbone of the cyclen ring, namely derivatives of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane .

Methylation of the DOTA scaffold can significantly alter the properties of the resulting radiometal complexes.[3] This document will delve into the synthesis, radiolabeling, and application of the tetraacetic acid derivative, (2S,5S,8S,11S)-2,5,8,11-tetramethyl-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (hereafter referred to as C-tetramethyl-DOTA), providing a comparative perspective with its parent compound, DOTA, and its arm-methylated isomer, DOTMA.

The introduction of methyl groups onto the cyclen ring pre-organizes the ligand into a more rigid conformation. This structural constraint is hypothesized to enhance the thermodynamic stability and kinetic inertness of the resulting radiometal complex by reducing the conformational flexibility of the chelator.

Synthesis of C-Tetramethyl-DOTA: A Strategic Overview

The synthesis of C-tetramethyl-DOTA is a multi-step process that requires careful control of stereochemistry to obtain the desired isomer. A general synthetic pathway is outlined below.

cluster_synthesis Synthesis of C-Tetramethyl-DOTA Start Chiral Precursors Step1 Cyclization to form 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane Start->Step1 High-dilution conditions Step2 Alkylation of Amine Groups with a protected haloacetic acid derivative Step1->Step2 e.g., bromoacetic acid tert-butyl ester Step3 Deprotection of Carboxylic Acids Step2->Step3 Acidic hydrolysis End C-Tetramethyl-DOTA Step3->End

Caption: Synthetic workflow for C-tetramethyl-DOTA.

The synthesis of DOTA analogues with methyl groups on the cyclen backbone, such as (2S,5S,8S,11S)-2,5,8,11-tetramethyl-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, is a key area of research.[3]

Radiolabeling with C-Tetramethyl-DOTA: Protocols and Considerations

The primary function of C-tetramethyl-DOTA in radiopharmaceutical chemistry is its ability to form stable complexes with a variety of diagnostic and therapeutic radionuclides. The radiolabeling process involves the coordination of the radiometal ion within the cavity of the chelator.

General Radiolabeling Workflow

cluster_radiolabeling General Radiolabeling Workflow Start C-Tetramethyl-DOTA-Bioconjugate Mixing Mixing in Buffer (e.g., Acetate, HEPES) Start->Mixing Radionuclide Radionuclide Solution (e.g., 68GaCl3, 177LuCl3, 89Zr-oxalate) Radionuclide->Mixing Heating Heating (Temperature and Time Optimization) Mixing->Heating QC Quality Control (radio-TLC/HPLC) Heating->QC Purification Purification (if necessary) (e.g., C18 cartridge) QC->Purification <95% RCP Final Radiolabeled Bioconjugate QC->Final >95% RCP Purification->Final

Caption: A generalized workflow for radiolabeling with C-tetramethyl-DOTA conjugates.

Protocol for Radiolabeling with Gallium-68

Gallium-68 is a positron-emitting radionuclide with a short half-life of 68 minutes, making it ideal for PET imaging.[1]

Materials:

  • C-tetramethyl-DOTA conjugated to a targeting vector (e.g., peptide, antibody fragment)

  • 68GaCl3 eluted from a 68Ge/68Ga generator

  • Sodium acetate buffer (0.1 M, pH 4.0-4.5)

  • Metal-free water

  • Heating block

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • To a sterile, metal-free microcentrifuge tube, add 10-50 µg of the C-tetramethyl-DOTA-conjugate.

  • Add 200-500 µL of sodium acetate buffer.

  • Add 100-500 MBq of 68GaCl3 eluate.

  • Gently vortex the mixture.

  • Heat the reaction mixture at 95°C for 5-15 minutes.

  • Allow the mixture to cool to room temperature.

  • Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A radiochemical purity of >95% is generally required for clinical use.

Protocol for Radiolabeling with Lutetium-177

Lutetium-177 is a beta-emitting radionuclide with a half-life of 6.7 days, making it suitable for targeted radionuclide therapy.

Materials:

  • C-tetramethyl-DOTA conjugated to a targeting vector

  • 177LuCl3 solution

  • Ammonium acetate buffer (0.4 M, pH 5.0-5.5)

  • Metal-free water

  • Heating block

  • Radio-TLC or radio-HPLC system

Procedure:

  • In a sterile, metal-free vial, dissolve 10-100 µg of the C-tetramethyl-DOTA-conjugate in ammonium acetate buffer.

  • Add the desired activity of 177LuCl3 (typically 100-1000 MBq).

  • Incubate the reaction mixture at 90-100°C for 15-30 minutes.

  • After cooling, perform quality control to assess radiochemical purity.

Protocol for Radiolabeling with Zirconium-89

Zirconium-89 is a positron-emitting radionuclide with a long half-life of 78.4 hours, which is well-suited for imaging slow-clearing targeting molecules like monoclonal antibodies.[4] Radiolabeling with 89Zr often requires more stringent conditions compared to other radiometals.

Materials:

  • C-tetramethyl-DOTA conjugated to a targeting vector

  • 89Zr-oxalate or 89ZrCl4

  • HEPES buffer (0.5 M, pH 7.0-7.5)

  • Metal-free water

  • Heating block or thermomixer

Procedure:

  • To a solution of the C-tetramethyl-DOTA-conjugate (20-100 µg) in HEPES buffer, add the 89Zr solution (e.g., 89Zr-oxalate neutralized with Na2CO3).[4]

  • Adjust the pH of the reaction mixture to 7.0-7.2 if necessary.

  • Heat the reaction at 90-99°C for 1-2 hours with gentle agitation.[4]

  • Monitor the reaction progress and final radiochemical purity using radio-TLC.

In Vitro and In Vivo Stability: The C-Tetramethyl Advantage

The primary rationale for methylating the cyclen ring is to enhance the stability of the resulting radiometal complex. This is critical to prevent the release of the radiometal in vivo, which can lead to off-target radiation exposure and diminished imaging contrast or therapeutic efficacy.

In Vitro Stability Assessment

Protocol: Serum Stability Assay

  • Incubate the purified radiolabeled C-tetramethyl-DOTA conjugate in human serum at 37°C.

  • At various time points (e.g., 1, 4, 24, 48 hours), take aliquots of the serum mixture.

  • Analyze the aliquots by radio-HPLC to determine the percentage of intact radiolabeled conjugate.

  • Compare the results to the corresponding DOTA- and DOTMA-conjugates.

The increased rigidity of the C-tetramethyl-DOTA backbone is expected to result in a higher percentage of intact radiopharmaceutical over time compared to the more flexible DOTA.

In Vivo Behavior

The in vivo stability and biodistribution of a radiopharmaceutical are critical determinants of its clinical utility. Preclinical studies in animal models are essential to evaluate these parameters.

Key Parameters to Evaluate:

  • Tumor Uptake: High and specific accumulation in the target tissue.

  • Blood Clearance: Rapid clearance from the bloodstream to reduce background signal.

  • Off-Target Accumulation: Minimal uptake in non-target organs and tissues, particularly the liver, kidneys, and bone.

The enhanced stability of C-tetramethyl-DOTA complexes is anticipated to lead to lower bone uptake for radiometals like 89Zr, which tend to accumulate in the bone if released from the chelator.[4]

Comparative Data

ChelatorKey Structural FeatureExpected Impact on StabilityPotential AdvantagesPotential Disadvantages
DOTA Unsubstituted cyclen ringStandard stabilityWell-established, widely usedSlower labeling kinetics for some metals
DOTMA Methyl groups on acetate armsIncreased rigidity of pendant armsMay improve stability for certain metalsSynthesis can be complex
C-tetramethyl-DOTA Methyl groups on cyclen ringIncreased rigidity of the macrocyclePotentially higher thermodynamic and kinetic stabilityStereospecific synthesis is challenging

Conclusion and Future Perspectives

The use of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane derivatives, particularly C-tetramethyl-DOTA, represents a promising advancement in the design of radiometal chelators. The strategic placement of methyl groups on the cyclen backbone offers the potential for enhanced complex stability, which can translate to improved in vivo performance of radiopharmaceuticals. While the synthesis of these C-alkylated analogues can be more complex than that of DOTA, the potential benefits in terms of reduced off-target toxicity and improved diagnostic or therapeutic indices warrant further investigation.

Future research should focus on the comprehensive in vivo evaluation of C-tetramethyl-DOTA-based radiopharmaceuticals with a range of clinically relevant radionuclides. Direct comparative studies with DOTA and other next-generation chelators will be crucial to fully elucidate the advantages of this structural modification.

References

  • Effect of metal complexation on the radiolytic stability of DOTA. RSC Publishing. Available from: [Link]

  • Clickable Radiocomplexes With Trivalent Radiometals for Cancer Theranostics: In vitro and in vivo Studies. PMC. Available from: [Link]

  • A practical guide to the construction of radiometallated bioconjugates for positron emission tomography. PubMed Central. Available from: [Link]

  • The Development of Copper Radiopharmaceuticals for Imaging and Therapy. PMC. Available from: [Link]

  • Stability constants of [M(DOTA)]– complexes as a function of ionic radius. ResearchGate. Available from: [Link]

  • The in vivo disposition and in vitro transmembrane transport of two model radiometabolites of DOTA-conjugated receptor-specific peptides labelled with (177) Lu. PubMed. Available from: [Link]

  • (PDF) Clickable Radiocomplexes With Trivalent Radiometals for Cancer Theranostics: In vitro and in vivo Studies. ResearchGate. Available from: [Link]

  • Preliminary Therapy Evaluation of 225Ac-DOTA-c(RGDyK) Demonstrates that Cerenkov Radiation Derived from 225Ac Daughter Decay Can Be Detected by Optical Imaging for In Vivo Tumor Visualization. Theranostics. Available from: [Link]

  • Effect of metal complexation on the radiolytic stability of DOTA. ResearchGate. Available from: [Link]

  • DOTA synthesis. Google Patents.
  • Favorable Symmetric Structures of Radiopharmaceutically Important Anionic (2-) Cyclen-Based Ligands. MDPI. Available from: [Link]

  • Favorable Symmetric Structures of Radiopharmaceutically Important Neutral Cyclen-Based Ligands. MDPI. Available from: [Link]

  • Radiochemistry of cyclen-derived chelators comprising five-membered azaheterocyclic arms with 212Pb2+, 213Bi3+, and 225Ac3. PubMed. Available from: [Link]

  • The Evaluation of (1R,4R,7R,10R)-α,α′,α″,α‴-Tetramethyl-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic Acid (DOTMA) as a Chelator for Zirconium-89. PMC. Available from: [Link]

  • Favorable Symmetric Structures of Radiopharmaceutically Important Neutral Cyclen-Based Ligands. ResearchGate. Available from: [Link]

  • New Synthetic Routes for 1-Benzyl-1,4,7,10-tetraazacyclododecane and 1,4,7,10-Tetraazacyclododecane-1-acetic Acid Ethyl Ester, Important Starting Materials for Metal-coded DOTA-Based Affinity Tags. ResearchGate. Available from: [Link]

  • Radiopharmaceuticals and their applications in medicine. PMC. Available from: [Link]

  • 111In-1,4,7,10-Tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid-NDECELCVNVACTGCL. NCBI. Available from: [Link]

  • 111 In-Labeled 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid-conjugated dimeric [Tyr 3 ]octreotide. PubMed. Available from: [Link]

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Method

Application Notes and Protocols for the Purification of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane Metal Complexes

Introduction: The Critical Role of Purity in Macrocyclic Metal Complex Research This comprehensive guide provides detailed application notes and step-by-step protocols for the purification of 2,5,8,11-Tetramethyl-1,4,7,1...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Macrocyclic Metal Complex Research

This comprehensive guide provides detailed application notes and step-by-step protocols for the purification of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane metal complexes. The methodologies described herein are designed for researchers, scientists, and drug development professionals, offering not just procedural instructions but also the underlying scientific principles to empower users to adapt and troubleshoot these techniques for their specific metal complexes.

I. Foundational Purification Strategy: Recrystallization

Recrystallization is a fundamental and often the most effective method for purifying solid organometallic and coordination compounds.[1] The principle lies in the differential solubility of the desired complex and its impurities in a chosen solvent or solvent system at varying temperatures.[1]

Causality Behind Experimental Choices in Recrystallization

The success of recrystallization hinges on the selection of an appropriate solvent system. An ideal solvent should exhibit high solubility for the metal complex at elevated temperatures and low solubility at cooler temperatures.[1] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble at elevated temperatures (allowing for removal by hot filtration).

For 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane metal complexes, which often possess a degree of polarity, common solvents for recrystallization include alcohols (methanol, ethanol), acetonitrile, and mixtures with water or less polar co-solvents. The choice is highly dependent on the specific metal ion and any counter-ions present in the complex.

Table 1: Common Solvents for Recrystallization of Tetraazamacrocyclic Metal Complexes

SolventPolarity IndexBoiling Point (°C)Notes
Methanol5.165Good for many polar complexes. Can be used in combination with diethyl ether for precipitation.
Ethanol4.378Similar to methanol, but often provides better crystal growth.
Acetonitrile5.882A versatile solvent for a range of polarities.
Water10.2100Useful for highly charged or water-soluble complexes. Often used with a co-solvent.
Dichloromethane3.140For less polar complexes. Can be layered with a less polar solvent like heptane.
Protocol 1: Single-Solvent Recrystallization

This protocol is suitable when a single solvent with a steep solubility-temperature gradient for the complex is identified.

Materials:

  • Crude 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane metal complex

  • High-purity recrystallization solvent (e.g., methanol, ethanol)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude metal complex in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent. Heat the mixture gently on a hot plate with stirring. Continue to add small portions of the hot solvent until the complex is fully dissolved. Avoid adding an excess of solvent, as this will reduce the final yield.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a heated funnel. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization

This method is employed when a suitable single solvent cannot be found. It involves dissolving the complex in a "good" solvent and then adding a "poor" solvent (anti-solvent) in which the complex is insoluble to induce precipitation.

Materials:

  • Crude metal complex

  • "Good" solvent (e.g., methanol, acetonitrile)

  • "Poor" solvent (anti-solvent, e.g., diethyl ether, pentane)

  • Erlenmeyer flask or beaker

  • Stir plate

Procedure:

  • Dissolution: Dissolve the crude complex in a minimal amount of the "good" solvent at room temperature.

  • Addition of Anti-Solvent: Slowly add the "poor" solvent dropwise to the stirred solution until the solution becomes slightly turbid. The onset of turbidity indicates that the saturation point has been reached.

  • Inducing Crystallization: If crystals do not form immediately, you can scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of the pure compound.

  • Cooling: Allow the mixture to stand at room temperature, and then cool in an ice bath to complete the crystallization process.

  • Isolation and Drying: Collect, wash with the "poor" solvent, and dry the crystals as described in Protocol 1.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation Crude Crude Complex Solvent Add Minimal Hot Solvent Crude->Solvent Dissolved Dissolved Complex Solvent->Dissolved Cooling Slow Cooling to Room Temp. Dissolved->Cooling IceBath Ice Bath Cooling->IceBath Crystals Formation of Pure Crystals IceBath->Crystals Filtration Vacuum Filtration Crystals->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Dry Under Vacuum Washing->Drying PureProduct Pure Crystalline Product Drying->PureProduct

Caption: Workflow for the recrystallization of metal complexes.

II. Chromatographic Purification: Ion-Exchange Chromatography

Ion-exchange chromatography (IEC) is a powerful technique for separating charged molecules, making it highly suitable for the purification of ionic metal complexes.[3] The separation is based on the reversible interaction between the charged metal complex and a charged stationary phase.[3]

The "Why" of Ion-Exchange Chromatography

The charge of a 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane metal complex is determined by the oxidation state of the metal and the nature of any counter-ions. This charge dictates the type of ion-exchange resin to be used:

  • Cation-Exchange Chromatography: For positively charged complexes. The stationary phase contains negatively charged functional groups (e.g., sulfonate, carboxylate).

  • Anion-Exchange Chromatography: For negatively charged complexes. The stationary phase contains positively charged functional groups (e.g., quaternary ammonium).

Elution is typically achieved by increasing the ionic strength of the mobile phase (salt gradient) or by changing the pH to alter the charge of the complex.[4]

Protocol 3: Cation-Exchange Chromatography for Positively Charged Complexes

This protocol is designed for the purification of cationic 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane metal complexes from unreacted ligand or neutral impurities.

Materials:

  • Crude metal complex

  • Cation-exchange resin (e.g., Dowex 50WX8, Amberlite IR120)

  • Chromatography column

  • Elution buffers:

    • Buffer A: Low ionic strength buffer (e.g., 0.1 M NaCl)

    • Buffer B: High ionic strength buffer (e.g., 2 M NaCl)

  • Peristaltic pump or gravity flow setup

  • Fraction collector

  • UV-Vis spectrophotometer for monitoring elution

Procedure:

  • Column Packing and Equilibration: Prepare a slurry of the cation-exchange resin in Buffer A and pour it into the chromatography column. Allow the resin to settle, ensuring a uniform packed bed. Equilibrate the column by washing with several column volumes of Buffer A until the pH and conductivity of the eluate match that of the buffer.[4]

  • Sample Loading: Dissolve the crude metal complex in a minimal volume of Buffer A. Apply the sample to the top of the column, allowing it to enter the resin bed.

  • Washing: Wash the column with Buffer A to elute any neutral or weakly bound impurities. Monitor the eluate at the appropriate wavelength for the complex; continue washing until the absorbance returns to baseline.

  • Elution: Elute the bound metal complex using a linear gradient of increasing salt concentration, created by mixing Buffer A and Buffer B. Alternatively, a stepwise gradient can be used. The positively charged complex will be displaced from the resin by the cations of the salt in the buffer.

  • Fraction Collection and Analysis: Collect fractions and monitor the absorbance to identify the peak corresponding to the desired complex. Combine the fractions containing the pure complex.

  • Desalting: The purified complex will be in a high-salt solution. Desalting can be achieved by dialysis, size-exclusion chromatography, or by precipitating the complex and washing with a suitable solvent.

Ion_Exchange_Workflow cluster_preparation Column Preparation cluster_separation Separation cluster_collection Collection & Post-Processing Pack Pack Cation-Exchange Column Equilibrate Equilibrate with Low Salt Buffer Pack->Equilibrate Load Load Crude Complex Equilibrate->Load Wash Wash with Low Salt Buffer (Elute Neutral Impurities) Load->Wash Elute Elute with Salt Gradient (Displace Cationic Complex) Wash->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (UV-Vis) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Desalt Desalt Pooled Fractions Pool->Desalt PureComplex Pure Metal Complex Desalt->PureComplex

Caption: General workflow for ion-exchange chromatography.

III. High-Resolution Purification and Analysis: Reverse-Phase HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a high-resolution technique that separates molecules based on their hydrophobicity.[5] While often used for analysis, preparative RP-HPLC can be a powerful tool for the final polishing of metal complexes or for separating mixtures of closely related complexes (e.g., isomers).[6]

Underlying Principles of RP-HPLC for Metal Complexes

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol).[5] More hydrophobic molecules interact more strongly with the stationary phase and thus have longer retention times. The methyl groups on the 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane ligand impart a degree of hydrophobicity to its metal complexes, making them amenable to RP-HPLC.

Protocol 4: Analytical and Semi-Preparative RP-HPLC

This protocol provides a starting point for developing an RP-HPLC method for the analysis and small-scale purification of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane metal complexes.

Materials:

  • Purified or semi-purified metal complex

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Trifluoroacetic acid (TFA) or formic acid (as an ion-pairing agent)

  • RP-HPLC system with a UV detector

  • C18 column (analytical or semi-preparative)

Procedure:

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Method Development (Analytical Scale):

    • Equilibrate the analytical C18 column with a starting mixture of Mobile Phase A and B (e.g., 95:5 A:B).

    • Inject a small amount of the dissolved complex.

    • Run a linear gradient to a higher concentration of Mobile Phase B (e.g., to 5:95 A:B over 20-30 minutes).

    • Monitor the elution profile at a wavelength where the complex absorbs.

    • Optimize the gradient to achieve good separation of the desired complex from any impurities.

  • Scale-Up to Semi-Preparative HPLC:

    • Once an optimal analytical method is developed, it can be scaled up to a semi-preparative column. The flow rate and injection volume will need to be adjusted according to the column dimensions.

    • Run the preparative separation using the optimized gradient.

  • Fraction Collection: Collect the peak corresponding to the pure complex.

  • Solvent Removal: Remove the mobile phase solvents by lyophilization or rotary evaporation to obtain the purified complex.

Table 2: Troubleshooting Common Issues in Purification

IssuePossible CauseSuggested Solution
Recrystallization: Oiling out instead of crystallizationSolvent is too nonpolar; cooling is too rapid.Add a more polar co-solvent; ensure slow cooling.
Recrystallization: No crystal formationSolution is not saturated; complex is too soluble.Evaporate some solvent to increase concentration; use an anti-solvent.
IEC: Poor separationInappropriate resin; incorrect pH or ionic strength.Test different types of ion-exchangers; optimize the pH and salt gradient.
IEC: Complex does not bind to the columnComplex has the same charge as the resin or is neutral.Use the opposite type of ion-exchanger; adjust pH to alter the complex's charge.
RP-HPLC: Broad or tailing peaksSecondary interactions with the silica backbone; inappropriate mobile phase pH.Use a high-purity, end-capped C18 column; adjust the pH or the concentration of the ion-pairing agent.
RP-HPLC: Complex decompositionThe complex is unstable under the acidic conditions of the mobile phase.Use a different acid (e.g., formic acid instead of TFA) or a buffered mobile phase at a higher pH (if the column is stable).

Conclusion

The purification of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane metal complexes is a critical step in ensuring the reliability and reproducibility of research findings. The choice of purification technique depends on the specific properties of the metal complex and the nature of the impurities. Recrystallization offers a straightforward and scalable method for obtaining highly crystalline, pure materials. Ion-exchange chromatography provides an excellent means of separating complexes based on their charge, while reverse-phase HPLC offers high-resolution separation for analytical and small-scale preparative purposes. By understanding the principles behind these techniques and systematically optimizing the experimental parameters, researchers can achieve the high levels of purity required for their downstream applications.

References

  • Caselli, A. (2013). Synthesis, Characterization and Catalytic Activity of Chiral Tetraazamacrocycle - Pc-L - Cu(I) and Ag(I) Complexes*. [Doctoral dissertation, Milan State University]. AIR Unimi. [Link]

  • Charles University. (n.d.). 1.1.2. Ion-exchange chromatography. Faculty of Pharmacy in Hradec Králové. [Link]

  • Shakil, M., et al. (2017). Pharmacologically significant tetraaza macrocyclic metal complexes derived from isatin and 3,4-diaminobenzophenone: Synthesis, spectral, molecular docking, DNA binding, antibacterial and antioxidant studies. Journal of Chemical Sciences, 129(12), 1971-1985. [Link]

  • Kar, H., et al. (2022). Synthesis and Characterization of Late Transition Metal Complexes of Mono-Acetate Pendant Armed Ethylene Cross-Bridged Tetraazamacrocycles with Promise as Oxidation Catalysts for Dye Bleaching. Molecules, 27(19), 6528. [Link]

  • Roy, T. G., et al. (2020). Synthesis, Characterization and Antibacterial Evaluation of Some New Nickel(II) Complexes of a Tetraazamacrocycle. Acta Scientific Pharmaceutical Sciences, 5(1), 60-69. [Link]

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  • Aliyu, H. N., & Sani, U. (2013). Synthesis, characterization and antibacterial studies of tetraazamacrocyclic ligand and its Cd(II), Co(II), Cu(II), Ni(II) and Zn(II) complexes. International Journal of Physical Sciences, 8(35), 1735-1741. [Link]

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Application

Introduction: The Significance of Tetramethylated Cyclen Complexes and Their Electrochemical Interrogation

An In-Depth Guide to the Electrochemical Analysis of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane (TMC) Complexes The macrocyclic ligand 1,4,7,10-tetraazacyclododecane, commonly known as cyclen, provides a robust...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Electrochemical Analysis of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane (TMC) Complexes

The macrocyclic ligand 1,4,7,10-tetraazacyclododecane, commonly known as cyclen, provides a robust coordination framework for a wide array of metal ions. Its N-alkylated derivatives, such as 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane (TMC), have garnered significant attention in coordination chemistry. The introduction of methyl groups onto the nitrogen atoms of the cyclen ring imparts critical modifications to the ligand's properties. These modifications include increased lipophilicity, enhanced stability of the resulting metal complexes against oxidative degradation, and significant influence over the redox potential of the coordinated metal center.[1]

Metal-TMC complexes are pivotal in diverse fields, from the development of MRI contrast agents and radiopharmaceuticals to the design of catalysts for organic synthesis and small molecule activation.[2][3][4] The therapeutic and catalytic efficacy of these complexes is often intrinsically linked to their redox behavior—the ability of the central metal ion to gain or lose electrons. Therefore, a thorough understanding of their electrochemical properties is not merely academic but essential for rational design and application-oriented development.

This guide provides a detailed overview of the principles, protocols, and data interpretation for the electrochemical analysis of TMC complexes. It is designed for researchers, scientists, and drug development professionals seeking to characterize the redox chemistry that governs the function of these versatile coordination compounds.

Part 1: Foundational Principles of Electrochemical Analysis for Coordination Complexes

Electrochemical techniques probe the interaction of molecules with an electrode at a controlled potential. For metal-TMC complexes, these methods provide invaluable insight into the thermodynamics and kinetics of electron transfer processes involving the metal center.

Key Electrochemical Parameters:

  • Redox Potential (E1/2): The half-wave potential, or formal potential, is a measure of the thermodynamic tendency of a species to be oxidized or reduced. It is determined as the midpoint between the cathodic (reduction) and anodic (oxidation) peak potentials in a reversible cyclic voltammogram. The E1/2 is highly sensitive to the electronic environment of the metal ion; the electron-donating methyl groups of TMC, for instance, typically make the metal center easier to oxidize (a more negative redox potential) compared to the parent cyclen ligand.

  • Peak Separation (ΔEp): This is the difference between the anodic and cathodic peak potentials (ΔEp = Epa - Epc). For a thermodynamically reversible, one-electron process, the theoretical value is approximately 59 mV at room temperature.[5] Deviations from this value indicate quasi-reversible or irreversible electron transfer kinetics.[5][6]

  • Peak Current (ip): The magnitude of the peak current is proportional to the concentration of the analyte and the square root of the scan rate for a diffusion-controlled process. This relationship can be used to determine diffusion coefficients.

Part 2: Core Experimental Protocols

The cornerstone of electrochemical analysis for these complexes is Cyclic Voltammetry (CV) . It is a potent and versatile technique for initial redox characterization.[6][7]

Protocol 1: Cyclic Voltammetry (CV) of a Metal-TMC Complex

This protocol outlines the steps for acquiring a standard cyclic voltammogram to assess the redox properties of a representative [M(TMC)]n+ complex.

A. Instrumentation and Reagents

  • Potentiostat: A three-electrode potentiostat with software for data acquisition and analysis.

  • Electrochemical Cell: A standard three-electrode cell.

    • Working Electrode (WE): Glassy Carbon Electrode (GCE) is commonly used. Platinum or gold electrodes can also be employed.

    • Reference Electrode (RE): Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).

    • Counter (Auxiliary) Electrode (CE): A platinum wire or graphite rod.

  • Analyte Solution: A solution of the Metal-TMC complex (typically 0.1-1.0 mM).

  • Solvent: HPLC-grade, dry, and deoxygenated solvent (e.g., acetonitrile, dimethylformamide for non-aqueous studies; purified water for aqueous studies).

  • Supporting Electrolyte: A non-reactive salt to ensure solution conductivity (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) for organic solvents; 0.1 M NaNO3 or KCl for aqueous solutions).[5][6]

  • Inert Gas: High-purity nitrogen or argon for deaerating the solution.

  • Internal Standard (Optional but Recommended): Ferrocene/ferrocenium (Fc/Fc+) couple for non-aqueous systems to reference the potential.[8]

B. Step-by-Step Experimental Procedure

  • Electrode Preparation: Polish the working electrode (e.g., GCE) with alumina slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and the chosen solvent, then allow it to dry.

  • Solution Preparation: Prepare the analyte solution by dissolving the Metal-TMC complex and the supporting electrolyte in the solvent.

  • Cell Assembly: Assemble the three-electrode cell, ensuring the reference electrode tip is close to the working electrode surface.

  • Deaeration: Purge the solution with the inert gas for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.[6]

  • CV Measurement:

    • Set the potential window to scan over the expected redox event. A wide initial scan (e.g., -1.5 V to +1.5 V vs. Ag/AgCl) is often used for initial characterization.[6]

    • Set the initial scan rate (e.g., 100 mV/s).

    • Run the cyclic voltammogram.

  • Data Acquisition and Analysis:

    • Record the voltammogram (current vs. potential plot).

    • Identify the cathodic (ipc) and anodic (ipa) peak currents and potentials (Epc, Epa).

    • Calculate E1/2 = (Epa + Epc) / 2.

    • Calculate ΔEp = Epa - Epc.

  • Scan Rate Dependence Study: Repeat the CV measurement at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s).[6] Plot the peak current (ip) versus the square root of the scan rate (ν1/2). A linear plot indicates a diffusion-controlled process.[5]

C. Visualization of the CV Workflow

CV_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep1 Polish Working Electrode prep2 Prepare Analyte Solution (Complex + Electrolyte) prep1->prep2 exp1 Assemble 3-Electrode Cell prep2->exp1 exp2 Deaerate with N2/Ar exp1->exp2 exp3 Run Cyclic Voltammogram (Vary Scan Rates) exp2->exp3 an1 Record Voltammogram (Current vs. Potential) exp3->an1 an2 Determine Key Parameters (E½, ΔEp, ip) an1->an2 an3 Plot ip vs. ν½ an2->an3

Caption: Workflow for a Cyclic Voltammetry Experiment.

Protocol 2: Controlled-Potential Electrolysis (Coulometry)

This technique is used to confirm the number of electrons (n) transferred in a redox event and to generate a sufficient quantity of the oxidized or reduced species for spectroscopic analysis.

A. Instrumentation

  • Similar to CV, but with a larger surface area working electrode (e.g., platinum mesh or reticulated vitreous carbon) to ensure efficient bulk electrolysis.

B. Step-by-Step Procedure

  • Prepare the solution and cell as for CV.

  • Perform an initial CV to identify the potential of the redox wave.

  • Apply a constant potential approximately 200 mV beyond the peak potential of the wave of interest.

  • Monitor the current as it decays over time. The electrolysis is complete when the current reaches a low, steady-state value (typically <5% of the initial current).

  • The total charge (Q) passed is integrated by the potentiostat software.

  • The number of electrons (n) is calculated using the Faraday equation: n = Q / (F * m) , where F is the Faraday constant and m is the number of moles of the complex.

Part 3: Data Interpretation and Case Study Insights

Interpreting the Voltammogram

The shape and parameters of the voltammogram reveal the nature of the redox process. For a [Cu(TMC)]2+ complex, one might observe a quasi-reversible wave corresponding to the Cu2+/Cu+ couple.[5]

  • Reversibility: A ΔEp close to 59 mV suggests a fast, reversible electron transfer. A larger ΔEp indicates a quasi-reversible process, where electron transfer kinetics are slower.[5] The absence of a return peak signifies an irreversible process, often due to the instability of the electrogenerated species.

  • Stability: If the voltammetric pattern remains unchanged over multiple cycles, it suggests that the electrogenerated species (e.g., [Cu(TMC)]+) is stable on the CV timescale.[5]

Case Study: The Cu2+/Cu+ Redox Couple in Tetramethylated Macrocycles

Electrochemical studies of copper complexes with tetramethylated tetraaza macrocycles often focus on the Cu2+/Cu+ redox process. The stability and potential of this couple are crucial for applications in catalysis and biological systems.

Complex SystemE1/2 (V vs. SCE)ΔEp (mV) at 100 mV/sProcess Nature
[Cu(TMC-derivative A)]2+-0.170 ± 0.003> 60Quasi-reversible
[Cu(TMC-derivative B)]2+-0.223 ± 0.003> 60Quasi-reversible
Table based on representative data for similar copper tetraaza macrocycles.[5]

The negative shift in redox potential compared to simpler copper aqua ions highlights the stabilizing effect of the macrocyclic ligand on the +2 oxidation state. The quasi-reversible nature (ΔEp > 60 mV) suggests a degree of structural rearrangement upon electron transfer.

The Influence of N-Alkylation

The four methyl groups on the TMC ligand are electron-donating. This increases the electron density on the nitrogen atoms and, by extension, on the central metal ion. This inductive effect destabilizes the higher oxidation state relative to the lower one, making reduction more difficult (or oxidation easier).

Ligand_Effect cluster_TMC TMC Ligand cluster_Potential Electrochemical Outcome L1 4 x -CH3 groups (Electron Donating) L2 Increased Electron Density on Metal Center L1->L2 Inductive Effect P1 Metal Center is Easier to Oxidize L2->P1 P2 More Negative Redox Potential (E½) P1->P2

Caption: Influence of TMC's methyl groups on redox potential.

Part 4: Synthesis and Preparation

A robust electrochemical study begins with a pure sample.

  • Ligand Synthesis: The parent ligand, 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane, is typically synthesized via the N-alkylation of cyclen (1,4,7,10-tetraazacyclododecane). A common method is the Eschweiler-Clarke reaction, using formaldehyde and formic acid.[1] Alternative synthetic routes for cyclen itself have been developed to be more cost-effective and environmentally friendly than the classic Richman-Atkins synthesis.[9]

  • Complexation: The Metal-TMC complex is generally prepared by reacting the TMC ligand with an appropriate metal salt (e.g., CuCl2, Ni(ClO4)2) in a suitable solvent like ethanol or methanol.[10] The reaction may require heating, and the resulting complex is often isolated as a crystalline solid by precipitation or evaporation.

Conclusion

The electrochemical characterization of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane complexes is a critical step in their development for advanced applications. Techniques like cyclic voltammetry provide a direct window into the redox properties that dictate their function. By carefully controlling experimental conditions and correctly interpreting the resulting data, researchers can elucidate structure-activity relationships, assess the stability of different oxidation states, and rationally design the next generation of macrocyclic metal complexes.

References

  • Fig. 5 Representative cyclic voltammograms of the copper complexes of... - ResearchGate. (n.d.). Retrieved from [Link]

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  • Pires, B. M., et al. (2015). Cyclic voltammetry data for the complexes. Figshare. Retrieved from [Link]

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  • Au(III) complexes with tetradentate-cyclam-based ligands. (n.d.). PMC - NIH. Retrieved from [Link]

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  • The Evaluation of (1R,4R,7R,10R)-α,α′,α″,α‴-Tetramethyl-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic Acid (DOTMA) as a Chelator for Zirconium-89. (2025, October 19). PMC - PubMed Central. Retrieved from [Link]

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Method

Application Note &amp; Protocol Guide: X-ray Crystallography Methods for 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane Derivatives

Abstract This guide provides a comprehensive overview of the principles, protocols, and field-proven insights for obtaining high-quality single-crystal X-ray diffraction data for 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyc...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of the principles, protocols, and field-proven insights for obtaining high-quality single-crystal X-ray diffraction data for 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane (TMC) derivatives. These tetraazamacrocycles are of significant interest in coordination chemistry and drug development, and X-ray crystallography remains the definitive method for elucidating their precise three-dimensional structures. This document is intended for researchers, scientists, and professionals in drug development, offering a structured workflow from sample preparation to data interpretation, emphasizing the causal relationships behind experimental choices to empower robust and reproducible structure determination.

Introduction: The Structural Importance of TMC Derivatives

2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane, a derivative of cyclen, belongs to a class of macrocyclic ligands renowned for their ability to form stable complexes with a wide variety of metal ions. The methyl groups introduce steric hindrance and alter the electronic properties of the macrocycle, influencing the coordination geometry, stability, and reactivity of its metal complexes. These characteristics make them valuable scaffolds in fields ranging from medical imaging contrast agents to catalysts.

Single-crystal X-ray diffraction is the premier analytical technique for this class of compounds because it provides unambiguous determination of:

  • Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.[1][2]

  • Coordination Environment: The geometry of metal-ligand interactions.

  • Stereochemistry: The absolute configuration of chiral centers.

  • Intermolecular Interactions: Hydrogen bonding and other non-covalent interactions that dictate crystal packing.[3]

The journey from a synthesized TMC derivative to a refined crystal structure is, however, a multi-step process where the initial and often most challenging phase is obtaining a diffraction-quality crystal.[4]

The Crystallization Workflow: From Powder to Diffracting Crystal

The entire process can be visualized as a logical progression. Success in each step is predicated on the successful completion of the preceding one. The workflow diagram below illustrates the critical stages of the process.

Crystallography_Workflow cluster_prep Phase 1: Preparation cluster_cryst Phase 2: Crystallization cluster_xrd Phase 3: Diffraction & Analysis A Synthesis & Purification (>99% Purity) B Initial Characterization (NMR, MS) A->B C Solubility Assessment B->C Proceed if Pure D Protocol 1: Crystallization Screening C->D E Protocol 2: Optimization of 'Hits' D->E F Crystal Harvesting & Mounting E->F Diffraction-Quality Crystal Obtained G Data Collection (Diffractometer) F->G H Structure Solution & Refinement G->H I Validation & Publication (e.g., CSD Deposit) H->I

Caption: General workflow from purified compound to final structural analysis.

The Art and Science of Crystallization

The formation of a well-ordered, single crystal is often the most significant bottleneck in structure determination.[5] Crystallization is essentially a process of slowly inducing supersaturation of a solution, allowing molecules to self-assemble into a highly ordered lattice. For TMC derivatives, which can be flexible, success often hinges on selecting conditions that favor a single, stable conformation.

Prerequisite: Purity is Paramount

Before any crystallization attempt, the compound must be of the highest possible purity (>99%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction.[6] Standard techniques like NMR and Mass Spectrometry are essential for confirming purity and identity.

Choosing a Crystallization Strategy

Several methods can be employed, and the choice depends on the solubility and stability of the TMC derivative.[6]

Crystallization MethodPrincipleBest Suited ForKey Insight for TMC Derivatives
Slow Evaporation Solvent is slowly removed from a near-saturated solution, increasing solute concentration.Compounds that are highly soluble and stable at room temperature.A simple starting point. Use a vial with a loosely fitted cap or covered with parafilm pierced with a few needle holes.
Vapor Diffusion A drop containing the compound and a precipitant is equilibrated against a larger reservoir of the precipitant.[6]Requires only small amounts of material (mg scale).[7]The most successful and widely used method. Allows for fine control over the rate of equilibration.
Solvent Layering A solvent in which the compound is insoluble is carefully layered on top of a solution of the compound.[7]Compounds that may oil out or precipitate too quickly with other methods.The slow diffusion at the interface can promote the growth of high-quality crystals. Ensure a significant density difference between solvents.
Cooling A saturated solution is slowly cooled, decreasing the solubility of the compound.Compounds with a steep solubility curve with respect to temperature.Can be effective but risks rapid precipitation if cooled too quickly. A programmable cooling block is ideal.

Protocol 1: High-Throughput Crystallization Screening

This protocol is designed to efficiently screen a wide range of conditions to find initial "hits"—conditions that produce any crystalline material, even if it's not yet suitable for diffraction.

Objective: To identify promising crystallization conditions from a broad array of precipitants, buffers, and salts.

Materials:

  • Purified TMC derivative (5-10 mg/mL solution in a suitable solvent like methanol, ethanol, or acetonitrile).

  • Commercially available crystallization screens (e.g., from Hampton Research, Qiagen).

  • 96-well sitting or hanging drop vapor diffusion plates.

  • Multichannel pipette.

Methodology:

  • Plate Preparation: In a 96-well plate, pipette 50-100 µL of each unique screen condition into the reservoirs.

  • Drop Setting: In the corresponding drop wells (or on a coverslip for hanging drop), mix 1 µL of the TMC derivative solution with 1 µL of the reservoir solution.

  • Sealing: Carefully seal the plate with clear adhesive film to create an isolated environment for each well.

  • Incubation: Store the plate in a vibration-free environment, typically at a constant temperature (e.g., 4°C or 20°C).

  • Observation: Inspect the drops under a microscope at regular intervals (Day 1, Day 3, Day 7, and weekly thereafter). Document any changes, such as clear drops, precipitate, or crystal formation.

Protocol 2: Optimization of Crystal Growth

Once a "hit" is identified, the next step is to refine the conditions to produce larger, single crystals with minimal defects.

Objective: To systematically vary the parameters around an initial hit condition to grow diffraction-quality crystals.

Methodology:

  • Identify Key Variables: Determine the primary components of the hit condition (e.g., 20% PEG 3350, 0.1 M Tris pH 8.5, 0.2 M NaCl).

  • Create a Grid Screen: Design a 24-well plate experiment where you systematically vary the concentration of the precipitant (e.g., PEG 3350 from 15% to 25%) against the pH of the buffer (e.g., pH 8.0 to 9.0).

  • Vary Ratios: Experiment with different drop ratios of protein to reservoir solution (e.g., 1:1, 1:2, 2:1) to alter the equilibration pathway.

  • Introduce Additives: Small amounts of additives can sometimes dramatically improve crystal quality. Consider adding salts, small organic molecules, or co-factors that might stabilize a particular conformation of your TMC derivative.

  • Seeding: If you obtain microcrystals, they can be used to "seed" new crystallization drops. A fine needle or a cat's whisker is used to transfer a few microcrystals into a fresh, equilibrated drop. This provides a template for growth and can yield larger, single crystals.[7]

Crystal Harvesting and Mounting

This step is critical as a perfect crystal can be destroyed by improper handling.[8]

Objective: To safely retrieve a crystal from its growth environment and mount it on the diffractometer goniometer.

Materials:

  • Nylon loops (e.g., MiTeGen MicroMounts) of a size slightly larger than the crystal.[8]

  • Magnetic cryo-vials and wands.

  • Paratone or similar cryoprotectant oil.[9]

  • Liquid nitrogen in a dewar.[10]

Methodology:

  • Cryoprotection: X-ray data is typically collected at cryogenic temperatures (~100 K) to minimize radiation damage.[4][10] The crystal must be transferred to a cryoprotectant solution to prevent ice formation during flash-cooling. Often, the crystallization condition itself (if it contains >20% glycerol or PEG) is a sufficient cryoprotectant. If not, the crystal must be briefly soaked in the mother liquor supplemented with a cryoprotectant.

  • Harvesting: Using a nylon loop, carefully scoop the crystal out of the drop. The surface tension of the liquid will hold the crystal in the loop.

  • Flash-Cooling: Immediately plunge the loop containing the crystal into liquid nitrogen.[10] This vitrifies the surrounding solution, protecting the crystal.

  • Storage: Transfer the cooled crystal to a labeled cryo-vial and store it in a liquid nitrogen dewar until ready for data collection.

X-ray Diffraction and Data Processing

The mounted crystal is now ready for analysis. The crystal is placed in an intense, monochromatic X-ray beam and rotated.[4] The X-rays diffract off the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots (reflections) that is recorded by a detector.[1][2]

Key Stages:

  • Data Collection: The crystal is rotated, and thousands of diffraction images are collected at different orientations to capture a complete three-dimensional dataset.[4][11]

  • Integration and Scaling: Software is used to identify the positions and intensities of the diffraction spots on each image. This data is then scaled and merged into a single file containing a list of unique reflections and their intensities.[11]

  • Structure Solution: The "phase problem" is the central challenge in crystallography; while intensities are measured, the phase information of the X-rays is lost.[12][13] For small molecules like TMC derivatives, this is typically solved computationally using direct methods.

  • Model Building and Refinement: An initial atomic model is built into the calculated electron density map. This model is then computationally refined to achieve the best possible fit with the experimental diffraction data.[1]

Common Challenges and Troubleshooting

Troubleshooting A Initial Screening Result B Clear Drops A->B C Heavy Precipitate A->C D Microcrystals / Needles A->D S1 Increase Protein/Precipitant Concentration B->S1 Cause: Too Soluble S2 Decrease Protein/Precipitant Concentration Slow Down Equilibration C->S2 Cause: Too Rapid Supersaturation S3 Optimize (Protocol 2) Use Seeding Try Additive Screens D->S3 Cause: Promising, but Nucleation is Too Fast/Disordered

Caption: Decision-making flowchart for troubleshooting initial crystallization trials.

  • Twinning: A common problem where two or more crystal lattices are intergrown. This complicates data processing and may require specialized software to resolve.

  • Disorder: Parts of the molecule may be flexible and exist in multiple conformations within the crystal. This appears as smeared or weak electron density and can be challenging to model accurately.[14]

  • Incorrect Space Group: Assigning the wrong symmetry to the crystal can lead to a flawed structural model. Modern software is adept at suggesting the correct space group, but careful validation is essential.[14]

Data Validation and Deposition

Once a structure is refined, it must be validated to ensure its quality and accuracy. Tools like checkCIF are used to analyze the geometric and crystallographic parameters for any potential issues. Finally, it is standard practice to deposit the final coordinates and structure factors into a public database, such as the Cambridge Structural Database (CSD), to make the data accessible to the scientific community.[15][16]

References

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  • Creative Biostructure. Common Problems in Protein X-ray Crystallography and How to Solve Them. Available from: [Link]

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  • McPherson, A. Current approaches to macromolecular crystallization. European Journal of Biochemistry. 1990. Available from: [Link]

  • ResearchGate. Improving the Accuracy of Small‐Molecule Crystal Structures Solved from Powder X‐Ray Diffraction Data by Using External Sources. 2023-02-15. Available from: [Link]

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  • PubChem. 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane. National Center for Biotechnology Information. Available from: [Link]

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  • CCDC. The Largest Curated Crystal Structure Database. The Cambridge Crystallographic Data Centre. Available from: [Link]

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Application

The Strategic Integration of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane in Advanced Functional Materials

Abstract The macrocyclic ligand 2,5,8,11-tetramethyl-1,4,7,10-tetraazacyclododecane, a C-substituted derivative of cyclen, stands as a pivotal building block in the rational design of sophisticated functional materials....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The macrocyclic ligand 2,5,8,11-tetramethyl-1,4,7,10-tetraazacyclododecane, a C-substituted derivative of cyclen, stands as a pivotal building block in the rational design of sophisticated functional materials. The strategic placement of methyl groups on the ethylene bridges of the cyclen framework imparts a unique combination of steric rigidity and enhanced thermodynamic and kinetic stability to its corresponding metal complexes. This technical guide provides an in-depth exploration of this versatile ligand, offering detailed protocols for its synthesis, functionalization, and subsequent integration into two key classes of functional materials: high-stability metal complexes for medical imaging and robust catalysts for organic transformations. This document is intended for researchers and professionals in materials science, catalysis, and drug development, providing both the theoretical underpinnings and practical methodologies to leverage this unique molecular scaffold.

Introduction: The Rationale for C-Alkylation in Tetraazamacrocycles

The 1,4,7,10-tetraazacyclododecane (cyclen) framework is renowned for its ability to form exceptionally stable complexes with a wide range of metal ions. This high stability is a direct consequence of the macrocyclic effect. However, for applications demanding extraordinary inertness, such as in vivo medical imaging or long-term catalytic performance, even greater stability is often required.

The introduction of methyl groups at the 2, 5, 8, and 11 positions of the cyclen ring, yielding (2S,5S,8S,11S)-2,5,8,11-tetramethyl-1,4,7,10-tetraazacyclododecane (hereafter referred to as M4-cyclen), offers a strategic advantage. These methyl groups rigidify the macrocyclic backbone, pre-organizing the ligand for metal coordination and increasing the kinetic inertness of the resulting metal complex. This "locked" conformation hinders dissociation, a critical feature for minimizing the in vivo release of potentially toxic metal ions or preventing catalyst degradation. Furthermore, the increased basicity of the nitrogen donors in M4-cyclen, as compared to the parent cyclen, contributes to the formation of thermodynamically more stable complexes.

This guide will detail the synthesis of the M4-cyclen building block and then provide step-by-step protocols for its application in two distinct areas: the development of a gadolinium(III)-based MRI contrast agent and the preparation of a copper(II) catalyst.

Synthesis of the Core Building Block: (2S,5S,8S,11S)-2,5,8,11-tetramethyl-1,4,7,10-tetraazacyclododecane (M4-cyclen)

The synthesis of M4-cyclen is a multi-step process that relies on the cyclotetramerization of a chiral aziridine precursor, followed by deprotection. This method ensures the stereospecific formation of the desired (S,S,S,S) isomer.

Protocol 2.1: Synthesis of M4-cyclen

Materials:

  • (2S)-1-Benzyl-2-methylaziridine

  • Palladium hydroxide on carbon (20 wt%)

  • Ammonium formate

  • Ethanol

  • Dichloromethane

  • Lithium aluminum hydride (2 M in THF)

  • Trimethylsilyl chloride

Instrumentation:

  • Standard glassware for organic synthesis (round-bottom flasks, condensers, etc.)

  • Inert atmosphere setup (e.g., Schlenk line)

  • Rotary evaporator

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer

Procedure:

Step 1: Synthesis of (2S,5S,8S,11S)-1,7-dibenzyl-2,5,8,11-tetramethyl-1,4,7,10-tetraazacyclododecane

This step involves the dimerization of a diamine precursor which is then reduced.

  • Dissolve (3S,6S,9S,12S)-4,10-dibenzyl-3,6,9,12-tetramethyl-1,4,7,10-tetraazacyclododecane-2,8-dione (1.0 eq) in dichloromethane and cool to 0-5 °C.

  • Slowly add trimethylsilyl chloride (5.5 eq) and stir the mixture at 0-5 °C for 30 minutes.

  • Add lithium aluminum hydride (2.8 eq, 2 M solution in THF) to the reaction mixture.

  • After the reaction is complete, quench carefully and work up to isolate the crude product.

  • Purify the product by column chromatography to obtain the dibenzylated M4-cyclen.

Step 2: Debenzylation to Yield M4-cyclen

  • Suspend the dibenzylated M4-cyclen from Step 1 (1.0 eq), palladium hydroxide on carbon (750 mg per 1.5 g of substrate), and ammonium formate (10.0 eq) in ethanol.

  • Heat the suspension to reflux. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude M4-cyclen.

  • The product can be further purified if necessary, though it is often of sufficient purity for the next steps.

Expected Yield: Good to high yields are typically reported for this sequence.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Dibenzyl M4-cyclen cluster_step2 Step 2: Debenzylation Dione Dibenzyl-tetramethyl-diketo-cyclen Reduction Reduction with LiAlH4 Dione->Reduction Dibenzyl_M4_cyclen (2S,5S,8S,11S)-1,7-dibenzyl-2,5,8,11-tetramethyl- 1,4,7,10-tetraazacyclododecane Reduction->Dibenzyl_M4_cyclen Debenzylation Catalytic Hydrogenolysis (Pd(OH)2/C, HCOOH·NH3) Dibenzyl_M4_cyclen->Debenzylation M4_cyclen (2S,5S,8S,11S)-2,5,8,11-tetramethyl- 1,4,7,10-tetraazacyclododecane (M4-cyclen) Debenzylation->M4_cyclen

Caption: Synthetic workflow for M4-cyclen.

Application in Medical Imaging: High-Stability MRI Contrast Agents

The exceptional stability of metal complexes derived from M4-cyclen makes them ideal candidates for in vivo applications. By functionalizing the nitrogen atoms with coordinating arms, such as carboxymethyl groups, a chelator analogous to DOTA, termed M4DOTA, can be synthesized. This chelator can then coordinate with Gd(III) to form a highly stable MRI contrast agent.

Protocol 3.1: Synthesis of a Gd(III)-M4DOTA Complex

Step 1: Synthesis of M4DOTA

  • Dissolve M4-cyclen (1.0 eq) in an appropriate solvent.

  • Add an excess of a suitable carboxylating agent (e.g., bromoacetic acid).

  • Use a base such as Na₂CO₃ to scavenge the acid produced during the reaction.

  • The reaction will result in the tetra-N-alkylation of the M4-cyclen.

  • Purify the resulting M4DOTA ligand, for example, by ion-exchange chromatography.

Step 2: Complexation with Gadolinium(III)

  • Dissolve the purified M4DOTA ligand in deionized water.

  • Add an equimolar amount of gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O).

  • Adjust the pH of the solution to between 5.5 and 7.0 using a dilute solution of NaOH or HCl. The optimal pH for complexation is typically slightly acidic to neutral.

  • Heat the reaction mixture, for example, at 60-90°C, for several hours to overnight to ensure complete complexation.

  • Monitor the completion of the reaction by testing for free Gd(III) using a xylenol orange indicator test. A color change from yellow to red/purple indicates the presence of free Gd(III).

  • Once the reaction is complete, purify the Gd(III)-M4DOTA complex. This can be achieved by methods such as preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final product as a white solid.

Data Presentation: Comparative Relaxivity

Compoundr₁ Relaxivity (mM⁻¹s⁻¹) at 1.41 T, 37 °CReference
[Gd-DOTA]¹⁻ (Dotarem®)~2.9
[Gd-DOTA-NOx]7.7
[Gd-M4DOTA] (Expected) Potentially > 3.0

Note: The relaxivity of Gd-M4DOTA is expected to be at least comparable to or slightly higher than Gd-DOTA due to the increased rigidity of the backbone, which can influence the rotational correlation time.

MRI_Agent_Workflow cluster_metal Metal Source M4_cyclen M4-cyclen N_Alkylation N-Alkylation with Bromoacetic Acid M4_cyclen->N_Alkylation M4DOTA M4DOTA Ligand N_Alkylation->M4DOTA Complexation Complexation with GdCl₃ M4DOTA->Complexation Gd_M4DOTA [Gd-M4DOTA] Complex Complexation->Gd_M4DOTA Purification Purification (HPLC) Gd_M4DOTA->Purification Final_Product MRI Contrast Agent Purification->Final_Product GdCl3 GdCl₃ GdCl3->Complexation

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane. This guide is designed for researchers, medicinal chemis...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of C-substituted polyazamacrocycles. We provide field-proven insights, troubleshooting guides, and detailed protocols to help you navigate the complexities of this synthesis and optimize your product yield.

Introduction: The Challenge of C-Substitution

Unlike the more common N-substituted cyclen derivatives, which are typically prepared by direct alkylation of the parent macrocycle, the synthesis of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane presents a significant challenge. The methyl groups are on the carbon backbone of the macrocycle, necessitating a strategy that builds the ring from precursors already containing these chiral centers.

The most reliable and widely adopted strategy for constructing such macrocycles is an adaptation of the Richman-Atkins synthesis.[1][2] This method involves the high-dilution cyclization of a linear, protected polyamine precursor. The inherent difficulty lies in favoring the intramolecular cyclization over intermolecular polymerization, which is often the thermodynamically preferred pathway. This guide will focus on optimizing this synthetic approach.

Frequently Asked Questions (FAQs)

Q1: Why can't I just methylate a pre-existing cyclen ring to get the target molecule? A1: The target molecule has methyl groups on the carbon atoms of the ring backbone (positions 2, 5, 8, and 11), not on the nitrogen atoms. Standard methylation procedures target the nucleophilic nitrogen atoms. Synthesizing a C-substituted macrocycle requires a de novo approach where the ring is constructed from smaller, methylated building blocks.

Q2: What is the most critical factor for achieving a good yield in this macrocyclization? A2: Without question, the most critical factor is maintaining high-dilution conditions during the ring-closing step. Macrocyclization is a competition between the desired intramolecular reaction (forming the ring) and the undesired intermolecular reaction (forming linear polymers). By keeping the concentration of the reactants extremely low, you favor the intramolecular pathway.

Q3: My final product is a thick, non-crystalline oil. Is this normal? A3: Yes, this is common. The synthesis will produce a mixture of stereoisomers (diastereomers) because four new chiral centers are formed. Mixtures of diastereomers often fail to crystallize and present as oils or amorphous solids. Purification is typically achieved via conversion to a salt (e.g., hydrochloride or hydrobromide) followed by recrystallization, or through column chromatography.

Q4: What is the purpose of the tosyl (Ts) protecting groups used in the Richman-Atkins synthesis? A4: The tosyl groups serve two primary functions. First, they protect the secondary amine nitrogens from reacting during the initial alkylation steps. Second, and more importantly, they activate the terminal N-H protons, making them sufficiently acidic to be deprotonated by a moderately strong base like potassium carbonate (K₂CO₃). This generates the nucleophilic tosylamide anions required for the final ring-closing cyclization step.[3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Yield of the Cyclized Product
Symptom Potential Cause Recommended Solution & Scientific Rationale
Reaction yields a white, insoluble powder or a sticky polymer. Intermolecular polymerization is dominating. This is the most common failure mode and occurs when the concentration of the linear precursor is too high during the cyclization step.Implement or verify high-dilution conditions. Use a syringe pump to add the linear precursor solution to a large volume of refluxing solvent containing the base over an extended period (e.g., 8-24 hours). This keeps the instantaneous concentration of the reactant extremely low, maximizing the probability of intramolecular cyclization.
Starting material is recovered unchanged. 1. Ineffective deprotonation of the tosylamide. The base may be old, wet, or not strong enough. 2. Low reaction temperature. The activation energy for the cyclization is not being met.1. Use freshly dried, powdered base. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile is standard. Cs₂CO₃ is more soluble and basic, often leading to better results (the "cesium effect"). 2. Ensure the reaction is at a sufficiently high temperature. Refluxing DMF (~153 °C) is often required to drive the reaction to completion.
Complex mixture of products is observed by TLC/LC-MS. 1. Impure starting materials. The linear ditosylated precursor must be pure. 2. Side reactions. Degradation of the solvent (e.g., DMF) or reactants at high temperatures can occur.1. Purify the linear precursor meticulously. Recrystallization or flash chromatography should be performed until the precursor is >98% pure by NMR/LC-MS. 2. Degas the solvent. Use high-purity, anhydrous solvents. Conducting the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions.
Problem 2: Difficulty in the Deprotection Step
Symptom Potential Cause Recommended Solution & Scientific Rationale
Incomplete removal of tosyl groups after treatment with HBr/Acetic Acid. 1. Insufficient reaction time or temperature. Cleavage of four tosyl groups is challenging and requires harsh conditions. 2. Water content is too low. Hydrolysis is required for the cleavage mechanism.1. Increase reaction time and/or temperature. Refluxing in 33% HBr in acetic acid for 24-72 hours is often necessary. Monitor the reaction by LC-MS until all tosylated intermediates have been consumed. 2. Add a small amount of water or use aqueous HBr. This can sometimes facilitate the hydrolysis of the sulfonamide.
Product degradation (charring/darkening). The deprotection conditions are too harsh. The combination of strong acid and high heat can lead to decomposition of the macrocycle.Consider alternative deprotection methods. While less common for tosyl groups, reductive cleavage using sodium naphthalenide or Birch reduction (Na/NH₃) are possibilities, though they come with their own challenges. The standard HBr/acid method is generally preferred, but finding the optimal balance of time and temperature is key.
Problem 3: Purification and Characterization Challenges
Symptom Potential Cause Recommended Solution & Scientific Rationale
Product streaks badly on silica gel TLC/column. Strong interaction between the basic amine product and acidic silica gel. The free amine form of the macrocycle is highly polar and basic, leading to irreversible adsorption and poor separation on silica.1. Use a different stationary phase. Alumina (basic or neutral) is often a better choice for purifying free amines. 2. Modify the mobile phase. Add a small percentage of a base like triethylamine (0.5-2%) or ammonium hydroxide to the eluent to suppress the interaction with silica. 3. Purify the product as its salt. After deprotection, isolate the hydrobromide or hydrochloride salt. These salts are often crystalline and can be purified by recrystallization. The free base can be liberated later if needed by treatment with a strong base.[4][5]
Complex ¹H or ¹³C NMR spectrum. The product is a mixture of stereoisomers. The four chiral centers (C2, C5, C8, C11) can exist in different relative configurations, leading to multiple, overlapping signals in the NMR spectrum.This is expected. Do not mistake a complex spectrum for an impure product. Use LC-MS to confirm the mass of the desired product. High-field NMR (≥500 MHz) may help resolve some of the signals. If a single stereoisomer is required, it must be synthesized from a stereochemically pure precursor, or the diastereomers must be separated by chiral chromatography, which is a significant undertaking.

Experimental Workflows and Protocols

Overall Synthetic Strategy

The synthesis follows a three-stage workflow: 1) Preparation of the linear protected precursor, 2) High-dilution macrocyclization, and 3) Deprotection and purification.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Macrocyclization cluster_2 Stage 3: Deprotection & Purification A Alanine Ester B N-Tosylated Alanine Ester A->B Tosyl-Cl, Pyridine C N-Tosyl-alaninal B->C DIBAL-H D N,N'-bis(Tosyl)-2,5-diamino-3,4-hexanediol C->D Reductive Dimerization E Linear Ditosylate Precursor (N,N'-bis(Tosyl)-2,5-diaminohexane-1,6-ditosylate) D->E Tosyl-Cl, Pyridine F Protected Macrocycle (2,5,8,11-Tetramethyl-1,4,7,10-tetraaza- cyclododecane-1,4,7,10-tetratosyl) E->F High Dilution, K2CO3 / DMF G Crude Product (Salt form) F->G HBr / Acetic Acid H Purified Product (2,5,8,11-Tetramethyl-1,4,7,10- tetraazacyclododecane) G->H Recrystallization or Chromatography

Caption: General workflow for the synthesis of the target macrocycle.

Protocol 1: High-Dilution Macrocyclization

This protocol is a representative example based on the Richman-Atkins methodology and should be adapted as necessary.

  • Setup: Assemble a 3-neck round-bottom flask (e.g., 2 L) equipped with a mechanical stirrer, a reflux condenser with an inert gas inlet, and a septum.

  • Reagents: To the flask, add a large volume of anhydrous N,N-dimethylformamide (DMF) (e.g., 1 L) and a molar excess of freshly dried, powdered potassium carbonate (K₂CO₃) (e.g., 5-10 equivalents).

  • Heating: Heat the stirred suspension to reflux (approx. 153 °C) under a positive pressure of Argon or Nitrogen.

  • Precursor Addition: Prepare a solution of the linear ditosylate precursor (1 equivalent) and the corresponding linear diamine precursor (N,N'-bis(tosyl)-2,3-diaminobutane, 1 equivalent) in anhydrous DMF (e.g., 200 mL).

  • Syringe Pump: Using a syringe pump, add the precursor solution to the refluxing DMF/K₂CO₃ suspension at a very slow rate (e.g., 1 mL/min). The total addition time should be between 12 and 24 hours.

  • Reaction: After the addition is complete, allow the reaction to reflux for an additional 12-24 hours to ensure completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (K₂CO₃ and KOTs).

    • Remove the DMF solvent under high vacuum.

    • The resulting residue contains the crude protected macrocycle, which can be purified by flash chromatography on silica gel before proceeding to the deprotection step.

Troubleshooting Workflow

G start Low Yield in Cyclization Step? check_polymer Is the main product an insoluble polymer? start->check_polymer Yes check_reaction Is starting material recovered? start->check_reaction No fix_dilution Improve High-Dilution Setup: 1. Increase solvent volume. 2. Slow down addition rate. 3. Use a syringe pump. check_polymer->fix_dilution fix_conditions Optimize Reaction Conditions: 1. Use fresh, anhydrous base (Cs2CO3). 2. Ensure reflux temperature is reached. 3. Check purity of precursors. check_reaction->fix_conditions Yes check_mixture Is the product a complex mixture? check_reaction->check_mixture No fix_purity Purify Precursors: Recrystallize or chromatograph linear starting materials to >98% purity. check_mixture->fix_purity Yes

Caption: A decision tree for troubleshooting low cyclization yield.

References

  • Agfa Healthcare. (n.d.). Process For Purifying 1 4 7 10 Tetraazacyclododecane 1 4 7 10 Tetraacetic Acid. Google Patents.
  • National Center for Biotechnology Information. (n.d.). 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). EP3564218A1 - Method for preparing 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid.
  • Athey, P. S., & Kiefer, G. E. (2002). A new, facile synthesis of 1,4,7,10-tetraazacyclododecane: cyclen. The Journal of Organic Chemistry, 67(12), 4081–4085. [Link]

  • Google Patents. (n.d.). CN104387336A - Preparation methods of 1,4,7,10-tetraazacyclododecane and nanofiltration membrane.
  • Bracco International B.V. (n.d.). A PROCESS FOR THE PREPARATION OF 1,4,7,10-TETRAAZACYCLODODECANE. Google Patents.
  • Agfa Healthcare. (n.d.). CN105939994A - Process for purifying 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid. Google Patents.
  • Weisman, G. R., & Reed, D. P. (2003). 1,4,7,10-tetraazacyclododecane. Organic Syntheses, 80, 197. [Link]

  • Bracco International B.V. (n.d.). WO2000053588A1 - A process for the preparation of 1,4,7,10-tetraazacyclododecane. Google Patents.
  • Weisman, G. R., & Reed, D. P. (2002). A New Synthesis of Cyclen (1,4,7,10-Tetraazacyclododecane). The Journal of Organic Chemistry. [Link]

  • Nabih, K., & Baouid, A. (2019). SYNTHESIS OF DERIVATIVES OF 1,4,8,11-TETRAAZACYCLOTETRADECANE. International Journal of Civil Engineering and Technology, 10(10), 462-469.
  • Hoye, R. C., Richman, J. E., Dantas, G. A., Lightbourne, M. F., & Shinneman, L. S. (2001). Synthesis of Polyazamacrocyclic Compounds via Modified Richman−Atkins Cyclization of β-Trimethylsilylethanesulfonamides. The Journal of Organic Chemistry, 66(8), 2722–2725. [Link]

  • Amersham Health AS. (n.d.). Synthesis of cyclen derivatives. Google Patents.
  • Hoye, R. C., et al. (2001). Synthesis of polyazamacrocyclic compounds via modified Richman-Atkins cyclization of beta-trimethylsilylethanesulfonamides. The Journal of Organic Chemistry, 66(8), 2722-5. [Link]

  • Václavíková, M., et al. (2019). Synthesis of a Versatile Building Block Combining Cyclen-derivative DO3A with a Polyamine via a Rigid Spacer. Molecules, 24(21), 3840. [Link]

Sources

Optimization

Common impurities in 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane synthesis and their removal

Answering the call of complex macrocycle synthesis, this Technical Support Center provides an in-depth guide for researchers, scientists, and drug development professionals on the common impurities encountered during the...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex macrocycle synthesis, this Technical Support Center provides an in-depth guide for researchers, scientists, and drug development professionals on the common impurities encountered during the synthesis of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane and their effective removal. As a Senior Application Scientist, my aim is to blend rigorous scientific principles with practical, field-tested advice to navigate the challenges of this multi-step synthesis.

Introduction: The Importance of Purity in Tetramethyl-Cyclen Synthesis

2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane, a methylated derivative of cyclen (1,4,7,10-tetraazacyclododecane), is a critical building block in coordination chemistry. Its parent macrocycle, cyclen, is the foundational structure for widely used MRI contrast agents like Gadolinium-DOTA (Dotarem®)[1][2]. The purity of these ligands is paramount, as even minor impurities can compete for metal chelation, leading to the release of toxic free metal ions or altering the desired properties of the final complex. This guide addresses the common purity challenges, their chemical origins, and systematic approaches to their resolution.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in the synthesis of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane?

A1: Impurities primarily arise from two key stages: the initial synthesis of the cyclen macrocycle and the subsequent N-methylation step.

  • From Cyclen Synthesis: The classic Richman-Atkins cyclization, a cornerstone for preparing polyamines, involves the reaction of tosylated amines.[3][4] Incomplete reactions can lead to linear or partially cyclized polyamines.[5] Alternative methods, such as the cyclization of triethylenetetramine (TETA) with glyoxal, can also yield acyclic byproducts if cyclization is not complete.[2]

  • From N-Methylation: The most common method for methylation is reductive amination, typically using formaldehyde as the methyl source and a reducing agent like sodium borohydride or sodium cyanoborohydride.[6][7] This process can result in a statistical mixture of products, including unreacted cyclen, partially methylated species (mono-, di-, and tri-methylated cyclen), and in some cases, over-alkylated quaternary ammonium salts.[8][9]

Q2: My NMR spectrum shows a complex mixture of products after methylation. How can I improve the selectivity for the tetra-methylated product?

A2: Achieving complete methylation is a common challenge. The core issue is often stoichiometric control and reaction kinetics.

  • Causality: Each nitrogen on the cyclen ring has similar reactivity, leading to a competitive methylation process. Insufficient methylating agent (formaldehyde) or reducing agent will naturally lead to an incomplete reaction.

  • Strategic Solution: Use a modest excess of both the formaldehyde and the reducing agent to drive the reaction to completion. A typical approach involves a 1.5 to 2-fold excess of each reagent per N-H bond. Monitor the reaction by TLC or LC-MS to ensure the disappearance of the starting material and partially methylated intermediates before quenching the reaction.

Q3: Why is my final product an inseparable oil instead of a crystalline solid?

A3: The inability to crystallize is a strong indicator of significant impurities.

  • Expert Insight: The desired 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane has a well-defined, symmetrical structure conducive to forming a stable crystal lattice. The presence of a mixture of closely related structures (e.g., di-, tri-, and tetra-methylated species) disrupts this symmetry and packing, resulting in an amorphous solid or a persistent oil.[5] Linear amine impurities and residual solvents can also act as crystallization inhibitors.

  • Troubleshooting: The first step is rigorous purification to isolate the target molecule. Column chromatography is the most effective method for this (see Troubleshooting Guide). Once a pure fraction is obtained (verified by NMR or LC-MS), crystallization can be re-attempted from a suitable solvent system like hot toluene or by sublimation.[10]

Q4: How do I effectively remove inorganic salts (e.g., NaCl, borate salts) after the reaction workup?

A4: Inorganic salts are a common byproduct of using hydride reducing agents and acid/base quenching steps.

  • Mechanism of Removal: The principle is to exploit the differential solubility of the organic product and the inorganic salts. Your target amine is soluble in many organic solvents, whereas the salts are typically insoluble.

  • Protocol: After quenching the reaction, perform a liquid-liquid extraction. Basify the aqueous layer (e.g., with KOH or NaOH) to ensure the amine product is in its free base form, which is more soluble in organic solvents. Extract multiple times with a solvent like chloroform or dichloromethane.[10] Combine the organic layers, dry over an anhydrous salt like Na₂SO₄, filter, and remove the solvent by rotary evaporation.[10] For stubborn salt contamination, dissolving the crude product in a minimal amount of a solvent like boiling toluene and filtering while hot can remove insoluble inorganic impurities.[10]

Troubleshooting Guide for Synthesis & Purification

This section directly addresses common experimental failures and provides validated solutions.

Problem 1: Incomplete Methylation - A Mixture of Products
  • Symptom: ¹H or ¹³C NMR shows multiple N-methyl peaks and complex methylene signals. Mass spectrometry reveals ions corresponding to di-, tri-, and tetra-methylated cyclen.

  • Root Cause:

    • Insufficient Reagents: Incorrect stoichiometry of formaldehyde or the reducing agent.

    • Poor Reagent Quality: Degradation of formaldehyde (polymerization to paraformaldehyde) or the reducing agent.

    • Suboptimal pH: Reductive amination is pH-sensitive. The reaction is typically most efficient in a weakly acidic to neutral pH range to facilitate imine formation without passivating the amine nucleophile.[7]

  • Corrective Actions:

    • Re-treat the Mixture: The simplest approach is to re-subject the entire crude mixture to the reductive amination conditions with an additional charge of reagents.

    • Purification via Chromatography: For a more definitive separation, column chromatography is recommended. Given the basic nature of amines, alumina (basic or neutral) is often a better choice than silica gel to avoid streaking and irreversible adsorption. A gradient elution starting with a non-polar solvent (e.g., dichloromethane) and gradually increasing the polarity with methanol is effective.

Impurity Typical Elution Profile (Alumina Column) Rationale
Unreacted CyclenElutes last or requires very high polarityMost polar due to four N-H bonds available for hydrogen bonding.
Mono/Di/Tri-methylatedElute in order of increasing methylationPolarity decreases as N-H bonds are replaced with N-CH₃ groups.
Tetra-methylated Product Elutes first Least polar species with no N-H bonds.
Problem 2: Contamination with Acyclic (Linear) Amines
  • Symptom: The product has a "greasy" or "sticky" consistency. NMR may show broad signals in addition to the expected sharp peaks.

  • Root Cause: This impurity originates from an incomplete cyclization during the synthesis of the cyclen precursor. The linear amines, having similar functional groups, can undergo methylation alongside the cyclen.

  • Corrective Actions:

    • Purify the Cyclen Precursor: The most robust solution is to rigorously purify the cyclen intermediate before the methylation step. Sublimation or recrystallization of cyclen is highly effective.[10]

    • Metal Complexation/Extraction: The cyclic nature of the desired product gives it unique coordination properties. One advanced technique involves selectively complexing the tetramethyl-cyclen with a metal salt (e.g., CuCl₂ or ZnCl₂), which may precipitate the complex or alter its solubility, allowing for separation from the linear impurities that form less stable complexes.[11][12] The free ligand can then be recovered by decomplexation, for example, by treatment with a stronger chelator like EDTA or by exposure to H₂S.

Visualizing the Synthetic Pathway and Impurity Origins

The following diagram illustrates the key steps and points where impurities are introduced.

Synthesis_Impurities cluster_cyclen Part 1: Cyclen Synthesis cluster_methylation Part 2: N-Methylation TETA Triethylenetetramine (TETA) Cyclen_Crude Crude Cyclen TETA->Cyclen_Crude Glyoxal Glyoxal Glyoxal->Cyclen_Crude Cyclen_Pure Purified Cyclen Cyclen_Crude->Cyclen_Pure Purification (Sublimation/ Recrystallization) Impurity1 Linear Polyamines (Incomplete Cyclization) Cyclen_Crude->Impurity1 Final_Crude Crude Tetramethyl-cyclen Cyclen_Pure->Final_Crude Formaldehyde Formaldehyde Formaldehyde->Final_Crude Reducer Reducing Agent (e.g., NaBH4) Reducer->Final_Crude Final_Pure Pure Product Final_Crude->Final_Pure Purification (Chromatography) Impurity2 Partially Methylated (Mono-, Di-, Tri-) Final_Crude->Impurity2 Impurity3 Unreacted Cyclen Final_Crude->Impurity3

Caption: Synthetic pathway highlighting impurity entry points.

Experimental Protocol: Chromatographic Purification

This protocol provides a reliable method for separating 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane from its less-methylated precursors.

Objective: To isolate the pure tetra-methylated product from a crude reaction mixture.

Materials:

  • Crude product mixture

  • Activated Neutral Alumina (Activity I), 70-230 mesh

  • Solvents: Dichloromethane (DCM), Methanol (MeOH) (Reagent Grade)

  • Glass chromatography column

  • Collection tubes/flasks

  • TLC plates (Alumina) and developing chamber

  • Visualizing agent (e.g., potassium permanganate stain)

Procedure:

  • Slurry Packing the Column: Prepare a slurry of alumina in DCM. Pour it into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product (e.g., 1g) in a minimal amount of DCM. If not fully soluble, add a small amount of MeOH dropwise until it dissolves. Adsorb this solution onto a small amount of alumina (~2-3g) by rotary evaporation to create a dry powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting with 100% DCM. The least polar compound, the desired tetra-methylated product, should elute first.

    • Collect fractions (e.g., 10-20 mL each) and monitor them by TLC. A typical TLC mobile phase would be 95:5 DCM:MeOH.

    • Gradually increase the solvent polarity by adding methanol. A stepwise gradient might look like:

      • 100% DCM (5 column volumes)

      • 99:1 DCM:MeOH (5 column volumes)

      • 98:2 DCM:MeOH (5 column volumes)

      • 95:5 DCM:MeOH (until all products have eluted)

  • Analysis and Pooling:

    • Spot each collected fraction on a TLC plate, develop, and visualize.

    • Fractions containing only the spot corresponding to the pure product (highest Rf value) should be combined.

    • Confirm the purity of the pooled fractions using ¹H NMR.

  • Solvent Removal: Remove the solvent from the pooled, pure fractions by rotary evaporation to yield the purified 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane.

Troubleshooting & Purification Workflow Diagram

Purification_Workflow cluster_purification Purification Steps Start Crude Product (Oil or Solid) Check_NMR Analyze by NMR/LC-MS Start->Check_NMR Is_Pure Is Product >95% Pure? Check_NMR->Is_Pure Final_Product Pure Product Is_Pure->Final_Product Yes Salt_Removal Aqueous Workup/ Extraction to Remove Salts Is_Pure->Salt_Removal No Column_Chrom Alumina Column Chromatography Salt_Removal->Column_Chrom Salts Removed Crystallize Recrystallization or Sublimation Column_Chrom->Crystallize Fractions Pooled Crystallize->Check_NMR Re-analyze

Caption: A logical workflow for product purification and analysis.

References

  • WO2000053588A1 - A process for the preparation of 1,4,7,10-tetraazacyclododecane - Google P
  • PROCESS FOR THE PREPARATION OF CYCLEN - European P
  • 1,4,7,10-tetraazacyclododecane - Organic Syntheses Procedure.
  • The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam)
  • Cyclen Impurities and Rel
  • Reductive Amination, and How It Works - Master Organic Chemistry.
  • Conformational Studies Pertaining to Richman-Atkins Cyclization of Azamacrocycle Ligands and Developing Routes for Efficient Synthesis of 3:1 Cyclens - Clemson OPEN.
  • Synthesis of polyazamacrocyclic compounds via modified Richman-Atkins cyclization of beta-trimethylsilylethanesulfonamides - PubMed.
  • US8138332B2 - Synthesis of cyclen derivatives - Google P
  • Reductive amin
  • SYNTHESIS AND RELAXIVITY MEASUREMENT OF CYCLEN BASED MAGNETIC RESONANCE IMAGING (MRI) CONTRAST AGENT** - Revue Roumaine de Chimie.
  • 1,4,8,11-Tetraazacyclotetradecane 98 GC 295-37-4 - Sigma-Aldrich.

Sources

Troubleshooting

Technical Support Center: Characterization of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane

Welcome to the technical support guide for the characterization of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane. This document provides troubleshooting and frequently asked questions (FAQs) to assist researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the characterization of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane. This document provides troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of this complex macrocycle.

I. Introduction to the Challenges

2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane, a derivative of cyclen (1,4,7,10-tetraazacyclododecane), presents unique characterization hurdles due to its structural properties. The presence of four methyl groups introduces chirality and conformational complexity. Its high affinity for metal ions can also influence analytical outcomes. This guide will address specific issues related to common analytical techniques.

II. Troubleshooting Guide & FAQs

This section is organized by analytical technique, presenting common problems in a question-and-answer format.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Question 1: Why does my ¹H NMR spectrum of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane show broad, poorly resolved peaks?

Answer: This is a common issue arising from several factors related to the molecule's dynamic nature.

  • Causality: The tetraazacyclododecane ring is conformationally flexible. At room temperature, the molecule undergoes rapid ring inversion and nitrogen inversion on the NMR timescale. This dynamic exchange between different conformations leads to the broadening of NMR signals. The four methyl groups also introduce multiple stereoisomers, further complicating the spectrum.

  • Troubleshooting Steps:

    • Variable Temperature (VT) NMR: Lowering the temperature of the NMR experiment can slow down the conformational exchange. As the exchange rate decreases, you may observe the coalescence of broad peaks into sharper signals corresponding to individual conformers. This is a powerful technique to "freeze out" specific conformations.

    • Solvent Effects: The choice of solvent can influence the conformational equilibrium. Experiment with different deuterated solvents (e.g., CDCl₃, MeOD, D₂O) to see if a particular solvent stabilizes a predominant conformer, resulting in a sharper spectrum.

    • Protonation/Complexation: The protonation state of the amine groups significantly affects the conformational dynamics. Adding a small amount of acid (e.g., DCl in D₂O) can protonate the nitrogens, locking the ring into a more rigid conformation and yielding sharper peaks. Similarly, complexation with a diamagnetic metal ion (e.g., Zn²⁺) can also rigidify the structure.[1]

Question 2: The integration of my ¹H NMR signals does not match the expected proton count. What could be the cause?

Answer: Inaccurate integration is often linked to the presence of impurities or issues with spectral processing.

  • Causality: The synthesis of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane can sometimes result in incompletely methylated or oligomeric byproducts.[2] Residual solvents or water can also contribute to the proton signal.

  • Troubleshooting Protocol:

    • Purity Assessment: Before detailed NMR analysis, confirm the purity of your sample using a complementary technique like mass spectrometry or chromatography.

    • Reference Signal: Use a well-defined internal standard with a known concentration for accurate integration.

    • Baseline Correction: Ensure proper baseline correction of your NMR spectrum to avoid integration errors.

    • Relaxation Delays (D1): For quantitative ¹³C NMR, ensure a sufficiently long relaxation delay to allow for complete relaxation of all carbon nuclei, especially quaternary carbons.

B. Mass Spectrometry (MS)

Question 3: I am having difficulty obtaining a clear molecular ion peak for 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane using Electrospray Ionization (ESI)-MS. Why is this happening?

Answer: The basicity of the amine groups in the macrocycle can lead to the formation of multiple charged species, complicating the ESI-MS spectrum.

  • Causality: In the ESI source, the four nitrogen atoms can be readily protonated. This can result in the formation of [M+H]⁺, [M+2H]²⁺, [M+3H]³⁺, and even [M+4H]⁴⁺ ions. The distribution of these species depends on the pH of the solution and the instrument settings. This can dilute the signal of any single species, making the molecular ion peak appear weak or be part of a complex envelope of peaks.

  • Troubleshooting Workflow:

    • Optimize pH: Adjust the pH of your sample solution. Adding a small amount of a weak acid (e.g., formic acid) can promote the formation of a dominant, lower-charge state like [M+H]⁺. Conversely, using a neutral or slightly basic mobile phase might favor the unprotonated molecule, although ionization will be less efficient.

    • Solvent System: Use a solvent system that promotes efficient ionization. A mixture of acetonitrile and water is often a good starting point.

    • Cone Voltage Optimization: The cone voltage (or fragmentor voltage) in the ESI source can be adjusted. A lower cone voltage will minimize in-source fragmentation and favor the observation of the intact molecular ion.

    • High-Resolution MS: Employing a high-resolution mass spectrometer (e.g., QTOF or Orbitrap) can help to resolve the different charged states and confirm the elemental composition of the observed ions.[3]

Question 4: My mass spectrum shows unexpected peaks with higher masses. What are these?

Answer: These peaks could be due to adduct formation or the presence of oligomeric impurities.

  • Causality: Macrocyclic amines can readily form adducts with alkali metal ions (e.g., Na⁺, K⁺) present in glassware or solvents. This will result in peaks corresponding to [M+Na]⁺ and [M+K]⁺. Additionally, the synthesis might produce small amounts of dimers or trimers.

  • Troubleshooting Steps:

    • Use High-Purity Solvents and Clean Glassware: Minimize sources of alkali metal contamination.

    • Ammonium Acetate: Adding a small amount of ammonium acetate to the mobile phase can help to suppress sodium and potassium adducts by providing a high concentration of NH₄⁺ ions, favoring the formation of [M+NH₄]⁺ or protonated species.

    • Tandem MS (MS/MS): Isolate the unexpected high-mass peak and fragment it. The fragmentation pattern can help to identify if it is an adduct or an oligomer.

C. Chromatography

Question 5: I am observing poor peak shape and retention time variability when analyzing 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). How can I improve this?

Answer: The strong interaction of the basic amine groups with the stationary phase is a common cause of these issues in the chromatography of macrocyclic amines.[4][5]

  • Causality: The free silanol groups on the surface of silica-based C18 columns can interact ionically with the protonated amine groups of the analyte. This leads to peak tailing and irreversible adsorption, resulting in poor peak shape and inconsistent retention times.

  • Troubleshooting Protocol:

    • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds. These columns have end-capping to minimize the number of accessible silanol groups.

    • Mobile Phase Additives:

      • Ion-Pairing Agents: Add an ion-pairing agent like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) to the mobile phase. TFA will pair with the protonated amines, masking their charge and reducing interactions with the stationary phase. It also helps to maintain a consistent low pH.

      • Buffers: Use a buffer to control the pH of the mobile phase. An acidic pH (e.g., pH 3-4) will ensure consistent protonation of the analyte.

    • Column Temperature: Increasing the column temperature can improve peak shape and reduce retention times by decreasing the viscosity of the mobile phase and improving mass transfer kinetics.

    • Alternative Stationary Phases: Consider using a polymer-based reverse-phase column or a column with a different stationary phase chemistry (e.g., phenyl-hexyl) that may have different interactions with your analyte.

Question 6: How can I effectively purify 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane from its synthesis precursors and byproducts?

Answer: Purification of this macrocycle often requires a multi-step approach due to the similar properties of potential impurities.

  • Causality: The starting materials and potential side-products of the synthesis (e.g., linear tetraamines, smaller or larger macrocycles) can have similar polarities and boiling points, making simple distillation or crystallization challenging.

  • Purification Workflow:

    • Acid-Base Extraction: Utilize the basicity of the amine to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution. The protonated macrocycle will move to the aqueous phase. Then, basify the aqueous phase and extract the purified macrocycle back into an organic solvent.

    • Column Chromatography:

      • Silica Gel Chromatography: While challenging due to potential streaking, silica gel chromatography can be effective if the mobile phase is modified. A common approach is to use a gradient of methanol in dichloromethane with a small percentage of ammonium hydroxide to suppress interactions with the silica.

      • Alumina Chromatography: Basic or neutral alumina can be a better choice than silica for purifying amines, as it has fewer acidic sites.

    • Crystallization/Recrystallization: If a suitable solvent is found, crystallization can be a highly effective final purification step. Often, the hydrochloride or another salt of the macrocycle is easier to crystallize than the free base.

III. Experimental Protocols & Data

A. Recommended Analytical Parameters
Technique Parameter Recommended Value/Condition Rationale
¹H NMR SolventCDCl₃ or MeODGood solubility and common reference.
Temperature298 K (initial), consider 253 K or lower for VT-NMRRoom temperature for initial screen, lower for resolving conformers.
ESI-MS Mobile Phase50:50 Acetonitrile:Water + 0.1% Formic AcidPromotes protonation and good spray stability.
Cone Voltage20-40 VLow voltage to minimize in-source fragmentation.
RP-HPLC ColumnC18, Base-Deactivated (e.g., XBridge, Zorbax)Minimizes silanol interactions.
Mobile Phase AWater + 0.1% TFAIon-pairing and pH control.
Mobile Phase BAcetonitrile + 0.1% TFAOrganic modifier.
Gradient5-95% B over 20 minutesFor separation of impurities with varying polarity.
Temperature40 °CImproves peak shape and reduces backpressure.
B. Diagrammatic Workflows

dot

Troubleshooting_Workflow_NMR start Problem: Broad NMR Peaks step1 Action: Perform Variable Temperature (VT) NMR start->step1 step2 Result: Peaks Sharpen? step1->step2 step3 Yes: Conformation Resolved step2->step3 Yes step4 No: Try Different Solvent step2->step4 No end_point Resolution: Characterized Dynamics step3->end_point step5 Result: Peaks Sharpen? step4->step5 step6 Yes: Solvent Effect Observed step5->step6 Yes step7 No: Consider pH Adjustment / Metal Complexation step5->step7 No step6->end_point step7->end_point

Caption: NMR Troubleshooting Workflow

dot

Purification_Strategy start Crude Synthetic Product step1 Acid-Base Extraction start->step1 step2 Column Chromatography (Alumina or modified Silica) step1->step2 step3 Crystallization / Recrystallization (as free base or salt) step2->step3 end_point Pure 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane step3->end_point

Caption: Purification Workflow

IV. References

  • Armstrong, D. W., et al. (n.d.). Macrocyclic Antibiotics as a New Class of Chiral Selectors for Liquid Chromatography. Analytical Chemistry. Available at: [Link]

  • Gawroński, J., et al. (2018). Imine- and Amine-Type Macrocycles Derived from Chiral Diamines and Aromatic Dialdehydes. Molecules. Available at: [Link]

  • Yatsunami, T., Sakonaka, A., & Kimura, E. (1983). Identification of macrocyclic polyamines and macrocyclic dioxopolyamines by thin-layer chromatography, gas chromatography, and electrophoresis. Analytical Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane. PubChem. Available at: [Link]

  • Fier, P. S., & Walczak, M. A. (2019). Thiol-to-amine cyclization reaction enables screening of large libraries of macrocyclic compounds and the generation of sub-kilodalton ligands. PNAS. Available at: [Link]

  • Ferreira, C. L., et al. (2019). The Evaluation of (1R,4R,7R,10R)-α,α′,α″,α‴-Tetramethyl-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic Acid (DOTMA) as a Chelator for Zirconium-89. Molecules. Available at: [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4,7,10-Tetramethyl-1,4,7,10-tetraazacyclododecane. PubChem. Available at: [Link]

  • Zhu, X., & Lever, S. Z. (2002). Formation kinetics and stability studies on the lanthanide complexes of 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid by capillary electrophoresis. Electrophoresis. Available at: [Link]

  • Weisman, G. R., & Reed, D. P. (1996). 1,4,7,10-tetraazacyclododecane. Organic Syntheses. Available at: [Link]

  • Jack, K. S., et al. (1979). Field desorption mass spectrometry of [6,6,7,12,13,13-hexamethyl-1,4,8,11-tetra-azacyclotetradeca- 7,11-diene]-nickel(II) and -copper(II) perchlorates. Inorganica Chimica Acta. Available at: [Link]

  • Beilstein Journals. (n.d.). Supporting Information Au(III) complexes with tetradentate-cyclam-based ligands Experimental procedures and NMR data for new lig. Available at: [Link]

  • Wang, Z., et al. (2024). Cyclen molecule manipulation for efficient and stable perovskite solar cells. Journal of Materials Chemistry A. Available at: [Link]

  • Macrogen. (n.d.). Troubleshooting Guide. Available at: [Link]

  • NIST. (n.d.). 1,4,8,11-Tetraazacyclotetradecane. NIST WebBook. Available at: [Link]

  • Bernhardt, P. V., et al. (2023). The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds of Co2+, Ni2+, Cu2+, and Zn2+ with metal ions in and out of the cyclic ligand ring. NSF Public Access Repository. Available at: [Link]

  • Anelli, P. L., et al. (2000). A process for the preparation of 1,4,7,10-tetraazacyclododecane. Google Patents. Available at:

  • Combariza, M. Y., et al. (n.d.). Structure of cyclam (1,4,8,11-tetraazacyclotetradecane). ResearchGate. Available at: [Link]

  • Bernhardt, P. V., et al. (2023). The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds of Co2+. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4,7-Tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane. PubChem. Available at: [Link]

  • Havelková, M., et al. (2009). Metal Complexes of 4,11‐Dimethyl‐1,4,8,11‐tetraazacyclotetradecane‐1,8‐bis(methylphosphonic acid) – Thermodynamic and Formation/Decomplexation Kinetic Studies. European Journal of Inorganic Chemistry. Available at: [Link]

  • Millward, M. J., et al. (2020). Macrocycle synthesis strategy based on step-wise “adding and reacting” three components enables screening of large combinatorial libraries. Chemical Science. Available at: [Link]

  • Millward, M. J., et al. (2020). Characterization of macrocycle hits. (a) Specificity profiling of.... ResearchGate. Available at: [Link]

  • Nabih, K., et al. (2019). SYNTHESIS OF DERIVATIVES OF 1,4,8,11-TETRAAZACYCLOTETRADECANE. International Journal of Civil Engineering and Technology. Available at: [Link]

  • Thevis, M., & Schänzer, W. (2005). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium - Freie Universität Berlin. Available at: [Link]

  • Griffith University. (n.d.). Troubleshooting. Available at: [Link]

  • Wester, H. J., et al. (2007). Synthesis of novel 1,4,7,10-tetraazacyclodecane-1,4,7,10-tetraacetic acid (DOTA) derivatives for chemoselective attachment to unprotected polyfunctionalized compounds. Chemistry. Available at: [Link]

  • Dougherty, P. G., et al. (2024). Exploring Macrocyclic Chemical Space: Strategies and Technologies for Drug Discovery. International Journal of Molecular Sciences. Available at: [Link]

  • Aime, S., et al. (1993). Process for preparing 1,4,7,10-tetraazacyclododecane and its derivatives. Google Patents. Available at:

  • Bernhardt, P. V., et al. (2023). The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds of Co 2+ , Ni 2+ , Cu 2+ , and Zn 2+ with metal ions in and out of the cyclic ligand ring. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Enhancing the Stability of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane Metal Complexes

Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane (TMC) metal complexes. This guide provides...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane (TMC) metal complexes. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to help you improve the stability of your TMC metal complexes and ensure the integrity of your experimental results.

Introduction to TMC Metal Complex Stability

2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane, a derivative of the well-known cyclen macrocycle, is a powerful chelating agent that forms highly stable complexes with a variety of metal ions. The four methyl groups on the carbon backbone of the macrocycle introduce steric hindrance that can influence the kinetic and thermodynamic stability of the resulting metal complexes. While these complexes are generally robust, their stability can be compromised under certain experimental conditions, leading to demetallation, ligand degradation, or changes in coordination geometry. This guide will address these challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my TMC metal complex decomposing in acidic solution?

A1: Acid-catalyzed dissociation is a common degradation pathway for tetraazamacrocyclic complexes. In the presence of strong acids, the nitrogen atoms of the macrocycle can become protonated, leading to the unwrapping of the ligand from the metal center and eventual demetallation. The rate of this process is dependent on the metal ion, the specific acid used, and the temperature.

Q2: I'm observing a color change in my TMC complex solution over time, even at neutral pH. What could be the cause?

A2: A color change can indicate several processes. It may be due to a change in the coordination geometry of the metal ion, which can be influenced by the solvent or the presence of coordinating anions. Alternatively, it could be a sign of oxidative degradation of the ligand or a change in the oxidation state of the metal center, particularly for redox-active metals like copper or iron.

Q3: How does the choice of solvent affect the stability of my TMC complex?

A3: The solvent can impact stability in several ways. Coordinating solvents can compete with the macrocycle for binding to the metal ion, potentially promoting dissociation. The polarity of the solvent can also influence the solubility and aggregation of the complex, which may affect its reactivity. For air-sensitive complexes, the choice of a properly degassed solvent is critical to prevent oxidative degradation.

Q4: Are TMC complexes sensitive to light?

A4: While not universally true for all TMC complexes, some transition metal complexes are photosensitive. Exposure to light, particularly UV radiation, can promote photochemical reactions, leading to degradation of the ligand or changes in the metal's oxidation state. It is generally good practice to store solutions of your complexes in the dark or in amber vials.

Q5: What is the best way to store my solid TMC metal complex for long-term stability?

A5: For optimal long-term stability, solid TMC metal complexes should be stored in a cool, dark, and dry environment. A desiccator at room temperature or in a refrigerator is often suitable. For particularly air- or moisture-sensitive complexes, storage in a glovebox under an inert atmosphere is recommended.

Troubleshooting Guides

Issue 1: Complex Degradation During Synthesis and Work-up

Symptoms:

  • Low yield of the desired complex.

  • Presence of significant amounts of free ligand or metal salts in the final product.

  • Inconsistent characterization data (NMR, Mass Spec, Elemental Analysis).

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Incomplete Complexation The reaction time, temperature, or pH may not be optimal for complete metal insertion into the TMC macrocycle.1. Optimize Reaction Conditions: Systematically vary the reaction time and temperature. Use a pH meter to monitor and adjust the pH of the reaction mixture to the optimal range for your specific metal ion (often slightly acidic to neutral).
Side Reactions The metal salt or the ligand may be participating in side reactions with the solvent or impurities.1. Use High-Purity Reagents: Ensure the purity of your TMC ligand and metal salt. 2. Solvent Choice: Use anhydrous, degassed solvents, especially for air-sensitive metals.
Degradation During Purification The complex may be unstable under the conditions of your purification method (e.g., column chromatography on silica or alumina, or acidic/basic washes).1. Alternative Purification: Consider recrystallization from a suitable solvent system. If chromatography is necessary, use neutral alumina or a less acidic silica gel and run the column quickly. 2. Avoid Harsh Conditions: Minimize exposure to strong acids or bases during work-up.
Issue 2: Instability of the Complex in Solution

Symptoms:

  • Precipitation of the complex or formation of a suspension over time.

  • Changes in the UV-Vis spectrum (e.g., shifts in λmax, changes in absorbance).

  • Broadening or shifting of peaks in the NMR spectrum.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Acid-Catalyzed Dissociation Traces of acid in the solvent or from other reagents can lead to slow degradation of the complex.1. Buffer the Solution: For applications where it is feasible, use a suitable buffer to maintain a stable pH. 2. Use Non-Acidic Solvents: Ensure that your solvents are free from acidic impurities.
Oxidative Degradation For redox-active metals, the presence of dissolved oxygen can lead to changes in the metal's oxidation state and subsequent instability.1. Work Under Inert Atmosphere: Prepare and handle solutions of air-sensitive complexes in a glovebox or using Schlenk line techniques. 2. Use Degassed Solvents: Thoroughly degas your solvents by sparging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.
Photodegradation Exposure to ambient light can induce decomposition.1. Protect from Light: Store solutions in amber vials or wrap the container in aluminum foil. Conduct experiments in a darkened fume hood if necessary.

Quantitative Stability Data

The stability of metal complexes can be quantified by their thermodynamic stability constants (log K) and their kinetic inertness (e.g., rate of dissociation). Below is a table summarizing some relevant stability data for tetraazamacrocyclic complexes. Note that data for the specific 2,5,8,11-tetramethyl derivative is limited, so data for related cyclen and cyclam complexes are included for comparison.

ComplexMetal Ionlog KKinetic Dissociation Rate Constant (k_obs)ConditionsReference
[Cu(TMC)]²⁺Cu²⁺-k₁H = 2.66 x 10⁻⁵ M⁻¹s⁻¹25 °C, I = 5.0 M (HNO₃/NaNO₃)[1]
[Cu(cyclen)]²⁺Cu²⁺23.3-25 °C, 0.1 M KNO₃[2]
[Zn(cyclen)]²⁺Zn²⁺15.6-25 °C, 0.1 M KNO₃[2]
[Ni(cyclen)]²⁺Ni²⁺16.2-25 °C, 0.1 M KNO₃[2]
[Gd(DOTA)]⁻Gd³⁺25.4-25 °C, 0.1 M KCl[3]

Note: The kinetic data for [Cu(TMC)]²⁺ refers to a stereoisomer (C-meso-1,5,8,12-tetramethyl-1,4,8,11-tetraazacyclotetradecane) but provides a valuable estimate for the acid-catalyzed dissociation rate.

Experimental Protocols

Protocol 1: General Procedure for Enhancing Stability During Synthesis
  • Reagent Purity: Start with the highest purity TMC ligand and metal salt available. If necessary, recrystallize the ligand and use a freshly opened bottle of the metal salt.

  • Inert Atmosphere: For air-sensitive metal ions (e.g., Fe(II), Cu(I)), conduct the entire synthesis under an inert atmosphere of argon or nitrogen using a glovebox or Schlenk line techniques.

  • Solvent Preparation: Use anhydrous, degassed solvents. Solvents can be dried over appropriate drying agents and degassed by sparging with an inert gas for at least 30 minutes or by several freeze-pump-thaw cycles.

  • pH Control: During the complexation reaction, monitor the pH. For many transition metals, a pH between 5 and 7 is optimal. If the metal salt is acidic, a non-coordinating base (e.g., a hindered organic base) can be added to adjust the pH.

  • Temperature Control: Avoid excessive heating, as this can promote degradation. If heating is necessary, maintain the minimum temperature required for the reaction to proceed at a reasonable rate.

  • Purification: After the reaction is complete, minimize the work-up time. If the complex is stable, it can often be precipitated by the addition of a non-polar solvent and collected by filtration. If chromatography is required, use a neutral stationary phase and elute quickly.

Protocol 2: Assessing Complex Stability in Solution
  • Prepare a Stock Solution: Prepare a stock solution of your purified TMC metal complex in the desired solvent at a known concentration.

  • UV-Vis Spectroscopy: Record the initial UV-Vis spectrum of the solution. Pay close attention to the λmax and the overall shape of the spectrum.

  • Incubation: Aliquot the solution into several vials. Store the vials under different conditions you wish to test (e.g., different temperatures, exposure to light, different pH by adding a small amount of acid or base).

  • Time-Course Monitoring: At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), record the UV-Vis spectrum of an aliquot from each vial.

  • Data Analysis: Plot the absorbance at λmax versus time for each condition. A decrease in absorbance over time indicates decomposition. The rate of decomposition can be quantified by fitting the data to an appropriate kinetic model.

Visualizing Degradation Pathways and Workflows

Acid-Catalyzed Dissociation Pathway

This diagram illustrates a simplified, stepwise mechanism for the acid-catalyzed dissociation of a TMC metal complex.

AcidDissociation A [M(TMC)]ⁿ⁺ (Stable Complex) B Step 1: Protonation of a pendant N-H A->B + H⁺ C Step 2: First M-N bond cleavage B->C Conformational change D Step 3: Further protonation & unwrapping C->D + H⁺ E Mⁿ⁺(aq) + [TMC-Hₓ]ˣ⁺ (Demetallation) D->E Ligand dissociation

Caption: Simplified pathway of acid-catalyzed demetallation.

Experimental Workflow for Stability Assessment

This diagram outlines a typical workflow for assessing the stability of a newly synthesized TMC metal complex.

StabilityWorkflow cluster_synthesis Synthesis & Purification cluster_stability Stability Testing cluster_analysis Analysis & Optimization S1 Synthesize Complex S2 Purify Complex (e.g., Recrystallization) S1->S2 S3 Characterize (NMR, MS, EA) S2->S3 T1 Prepare Solutions (Vary pH, Temp, Light) S3->T1 Purity Confirmed T2 Monitor by UV-Vis/NMR over time T1->T2 T3 Analyze Kinetic Data T2->T3 A1 Identify Degradation Pathways T3->A1 A2 Optimize Storage & Handling Conditions A1->A2

Caption: Workflow for assessing and optimizing complex stability.

References

  • Noor, M., Chah, H., Tresp, D., Bernal, I., & Lalancette, R. A. (2023). The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds of Co2+, Ni2+, Cu2+, and Zn2+ with metal ions in and out of the cyclic ligand ring. Zeitschrift für Kristallographie - Crystalline Materials, 238(7-8), 243-251. [Link]

  • Bernal, I., & Lalancette, R. A. (2021). The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds of Co2+, Ni2+, Cu2+, and Zn2+ with metal ions in and out of the cyclic ligand ring. ResearchGate. [Link]

  • Pinto, A. V., & et al. (2021). Metal–ligand interactions in complexes of cyclen-based ligands with Bi and Ac. Structural Chemistry, 32(5), 1719-1731. [Link]

  • Kálmán, F. K., & Tircsó, G. (2012). Cyclam (1,4,8,11-tetraazacyclotetradecane) with one methylphosphonate pendant arm: A new ligand for selective copper(II) binding. Inorganica Chimica Acta, 380, 139-147. [Link]

  • Jetir. (2019). SYNTHESIS AND CHARACTRIES OF SOME METAL COMPLEXES. JETIR, 6(6). [Link]

  • Bhattacharya, S., & et al. (2021). Emergence of Macrocyclic Metal Complexes as Anticancer Agents. ACS Symposium Series, 1385, 1-31. [Link]

  • Baranyai, Z., & et al. (2020). Unexpected Trends in the Stability and Dissociation Kinetics of Lanthanide(III) Complexes with Cyclen-Based Ligands. Inorganic Chemistry, 59(23), 17567-17580. [Link]

  • Demir, S., & et al. (2014). Thermal behaviour of Co(II), Ni(II), Cu(II), Zn(II), Hg(II) and Pd(II) complexes with isatin-beta-thiosemicarbazone. ResearchGate. [Link]

  • Delgado, R., & et al. (2007). Metal complexes of cyclen and cyclam derivatives useful for medical applications: a discussion based on thermodynamic stability constants and structural data. Dalton Transactions, (26), 2734-2745. [Link]

  • Şahin, B. (2020). How to Purify Organometallic Complexes? ResearchGate. [Link]

  • Turel, I. (2021). Advantageous Reactivity of Unstable Metal Complexes: Potential Applications of Metal-Based Anticancer Drugs for Intratumoral Injections. International Journal of Molecular Sciences, 22(16), 8569. [Link]

  • Atak, O., & et al. (2013). Research Article Thermal Degradation Behaviour of Ni(II) Complex of 3,4-Methylenedioxaphenylaminoglyoxime. Semantic Scholar. [Link]

  • Delgado, R., & et al. (2007). Metal complexes of cyclen and cyclam derivatives useful for medical applications: a discussion based on thermodynamic stability constants and structural data. Dalton Transactions, (26), 2734. [Link]

  • Singh, R. B., & Gautam, R. K. (2012). Thermal and spectral studies of Ni(II) and Cu(II) complexes with chloramphenicol. ResearchGate. [Link]

  • Weisman, G. R., & Reed, D. P. (2016). A Bridge too Far? Comparison of Transition Metal Complexes of Dibenzyltetraazamacrocycles with and without Ethylene Cross-Bridges: X-ray Crystal Structures, Kinetic Stability, and Electronic Properties. PMC. [Link]

  • Guedes, da Silva, M. F. C., & Pombeiro, A. J. L. (2022). Anticancer Activity of Metallodrugs and Metallizing Host Defense Peptides—Current Developments in Structure-Activity Relationship. Molecules, 27(19), 6296. [Link]

  • Chakraborty, A., & et al. (2021). Challenges and opportunities in the development of metal-based anticancer theranostic agents. PMC. [Link]

  • Martínez, R., & et al. (2000). Unusual Reactivity Patterns of 1,3,6,8-Tetraazatricyclo-[4.4.1.1 3,8 ]-dodecane (TATD) Towards Some Reducing Agents: Synthesis of TMEDA. Molecules, 5(3), 438-442. [Link]

  • Tobar, M. J., & et al. (2020). Topographic, Thermal and Chemical Characterization of Oxidized Cu and Cu-Ag Thin Films. Coatings, 10(11), 1083. [Link]

  • Os, van, D., & et al. (2020). Au(III) complexes with tetradentate-cyclam-based ligands. PMC. [Link]

  • Santos, M. A. (2007). Transition Metal Complexes of Some Azamacrocycles and Their Use in Molecular Recognition. Bentham Science Publisher. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 1,4,8,11-Tetraazacyclotetradecane: A Key Ligand for Metal Complexation and Synthesis. Blogger. [Link]

  • Kaden, T. A., & et al. (2009). Metal Complexes of 4,11‐Dimethyl‐1,4,8,11‐tetraazacyclotetradecane‐1,8‐bis(methylphosphonic acid) – Thermodynamic and Formation/Decomplexation Kinetic Studies. European Journal of Inorganic Chemistry, 2009(13), 1769-1776. [Link]

  • Kálmán, F. K., & Tircsó, G. (2012). Formation and decomplexation kinetics of copper(ii) complexes with cyclen derivatives having mixed carboxylate and phosphonate pendant arms. Dalton Transactions, 41(38), 11695. [Link]

  • Roy, P., & et al. (2002). Copper(II) complexes of C-meso-1,5,8,12-tetramethyl-1,4,8,11- tetraazacyclotetradecane: syntheses, structures and properties†. CORE. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting NMR Peak Assignments for 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane

Welcome to the technical support center for the NMR analysis of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane (TMC). This guide is designed for researchers, scientists, and drug development professionals who are ut...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the NMR analysis of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane (TMC). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile macrocycle in their work. The unique symmetrical and fluxional nature of TMC can present challenges in NMR peak assignment. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities and obtain accurate structural information.

I. Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when working with the NMR of TMC.

Q1: Why does my ¹H NMR spectrum of TMC show fewer signals than expected at room temperature?

At room temperature, 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane is a fluxional molecule, meaning it undergoes rapid conformational changes.[1] This rapid exchange on the NMR timescale averages the chemical environments of the protons, leading to a simplified spectrum with fewer, often broader, peaks than would be expected for a rigid structure.

Q2: What are the expected chemical shift regions for the protons and carbons of TMC?

While the exact chemical shifts are highly dependent on the solvent, pH, and temperature, a general expectation can be summarized as follows:

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
Methyl (CH₃) 1.0 - 1.515 - 25Typically a doublet if coupled to the methine proton.
Methine (CH) 2.5 - 3.550 - 60A quartet or multiplet due to coupling with methyl and methylene protons.
Methylene (CH₂) 2.2 - 3.245 - 55Often a complex multiplet due to diastereotopicity and coupling to adjacent protons.
Amine (NH) Variable (1-5)-Often broad and may exchange with residual water in the solvent. Can be confirmed by a D₂O exchange experiment.[2]

These are approximate ranges and can vary. For detailed information on typical chemical shifts of various organic functional groups, refer to resources on interpreting ¹³C NMR spectra.[3][4]

Q3: My NMR signals are very broad. What could be the cause?

Broad peaks in the NMR spectrum of TMC can be attributed to several factors:

  • Intermediate Conformational Exchange: The rate of conformational change is on the same timescale as the NMR experiment, leading to significant line broadening.[1]

  • Aggregation: At higher concentrations, macrocycles can form aggregates, which can lead to broader signals.[5]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

  • Poor Shimming: An inhomogeneous magnetic field will result in broad peaks.[6]

Q4: How does pH affect the NMR spectrum of TMC?

As a polyamine, the protonation state of the nitrogen atoms in TMC is highly dependent on the pH of the solution.[7][8] Protonation will significantly alter the electron density throughout the molecule, leading to substantial changes in the chemical shifts of nearby protons and carbons.[9][10] It is crucial to control and report the pH when acquiring NMR data for this compound.

II. In-Depth Troubleshooting Guides

This section provides detailed protocols and explanations for resolving more complex issues with TMC peak assignments.

Issue 1: Unresolved and Overlapping Signals in the ¹H NMR Spectrum

The high degree of symmetry and conformational flexibility in TMC often leads to a crowded and poorly resolved ¹H NMR spectrum at room temperature.

Root Cause Analysis:
  • Fluxionality: Rapid interconversion between different ring conformations averages the signals.

  • Spectral Crowding: The limited chemical shift dispersion in ¹H NMR can cause signals to overlap, making interpretation difficult.[5]

Troubleshooting Workflow:

A Overlapping ¹H NMR Signals B Perform Variable-Temperature (VT) NMR A->B Address Fluxionality C Acquire 2D NMR Spectra (COSY, HSQC) A->C Resolve Overlap D Change NMR Solvent A->D Alter Chemical Shifts

Caption: Troubleshooting workflow for overlapping signals.

Protocol 1: Variable-Temperature (VT) NMR Spectroscopy

Objective: To slow down the conformational exchange to the "slow exchange limit," where individual conformers can be observed.[1][11]

Methodology:

  • Sample Preparation: Prepare a sample of TMC in a suitable solvent that remains liquid at low temperatures (e.g., deuterated methanol, deuterated chloroform).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.

  • Cooling: Gradually lower the temperature of the NMR probe in increments of 10-20 K.

  • Spectral Acquisition: At each temperature, allow the sample to equilibrate for 5-10 minutes before acquiring a spectrum.

  • Analysis: Observe the changes in the spectrum as the temperature decreases. Broad peaks should resolve into sharper, more numerous signals as the conformational exchange slows.[12] Continue cooling until no further significant changes are observed in the spectrum (the slow exchange limit).

Protocol 2: 2D NMR Spectroscopy

Objective: To resolve overlapping signals by spreading them into a second dimension and to establish connectivity between protons and carbons.

Key Experiments:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is essential for tracing the spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei. This is a powerful tool for assigning carbon signals based on their attached protons.[5]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is useful for connecting different spin systems.[5]

Methodology:

  • Sample Preparation: Use a reasonably concentrated sample to ensure a good signal-to-noise ratio for the 2D experiments.

  • Acquisition: Run standard COSY, HSQC, and HMBC experiments.

  • Data Analysis:

    • In the COSY spectrum, identify cross-peaks that connect coupled protons. For example, the methine proton should show a cross-peak to the methyl protons and the adjacent methylene protons.

    • Use the HSQC spectrum to assign the chemical shift of each carbon based on the chemical shift of its attached proton.

    • Utilize the HMBC spectrum to confirm assignments and piece together the carbon skeleton.

Issue 2: Ambiguous Stereochemical Assignment

The methyl groups on the cyclen ring create chiral centers, leading to the possibility of different stereoisomers. Distinguishing between these isomers can be challenging with 1D NMR alone.

Root Cause Analysis:
  • Multiple Stereoisomers: The synthesis of TMC can result in a mixture of diastereomers and enantiomers.

  • Similar Chemical Environments: The different stereoisomers may have very similar NMR spectra, making them difficult to distinguish.

Troubleshooting Workflow:

A Ambiguous Stereochemistry B Perform 2D NOESY/ROESY A->B Probe Through-Space Proximity C Compare with Computational Models A->C Correlate with Theoretical Data D Use Chiral Shift Reagents A->D Induce Chemical Shift Differences

Sources

Troubleshooting

Technical Support Center: Prevention of Oxidation in 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane Complexes

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane (TMC) and its metal complexes. This document provide...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane (TMC) and its metal complexes. This document provides in-depth, experience-driven answers to common questions regarding the prevention of oxidation, a critical factor in ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)
Q1: My TMC-metal complex solution changed color and my results are not reproducible. What is happening?

This is a classic symptom of oxidation. TMC complexes, particularly with redox-active metals like copper or iron, can be sensitive to atmospheric oxygen.[1] Oxidation changes the electronic configuration and coordination geometry of the metal center, leading to observable changes such as a shift in color (e.g., a colorless Cu(I)-TMC solution turning blue-green upon oxidation to Cu(II)-TMC) or the appearance of precipitates (e.g., metal oxides). This alteration compromises the complex's intended reactivity and structure, leading to inconsistent experimental outcomes.

Q2: What is the underlying mechanism that makes these complexes prone to oxidation?

The susceptibility to oxidation stems from both the ligand architecture and the coordinated metal ion. The four methyl groups on the tetraazacyclododecane ring are electron-donating. This increases the electron density on the nitrogen atoms, which in turn stabilizes higher oxidation states of the coordinated metal. Paradoxically, this can make a lower oxidation state (e.g., Cu(I)) more easily oxidized to a higher one (e.g., Cu(II)).

The primary oxidant is typically molecular oxygen (O₂) dissolved in solvents or present in the atmosphere. The reaction can be simplified as the metal center losing an electron (oxidation) and oxygen gaining electrons (reduction).

cluster_reactants Reactants cluster_products Products M_reduced [M(n+)-TMC] Reduced State M_oxidized [M((n+1)+)-TMC] Oxidized State M_reduced->M_oxidized Oxidation (Electron Loss) O2 O₂ (Oxygen) O2_reduced O₂⁻ (Superoxide) O2->O2_reduced Reduction (Electron Gain) caption Fig 1. General mechanism of metal-centered oxidation.

Caption: Fig 1. General mechanism of metal-centered oxidation.

Q3: How can I rigorously prevent oxidation during the synthesis and handling of my TMC complex?

Preventing oxidation requires the stringent exclusion of air (oxygen) and moisture from your reaction. This is achieved through the mastery of air-free techniques, primarily using a Schlenk line or a glovebox.[2][3] The choice between them depends on the scale and complexity of your operations.[1]

  • Glovebox: Ideal for handling solids, preparing samples, and performing small-scale reactions in a continuously inert atmosphere.[4][5]

  • Schlenk Line: A versatile setup for conducting reactions in glassware under a dynamic vacuum/inert gas atmosphere, suitable for larger-scale synthesis and solvent-based work.[1][3]

A critical, non-negotiable step in all air-free chemistry is the use of properly degassed solvents. Dissolved oxygen is a primary culprit in the slow degradation of sensitive compounds.

There are three primary methods for degassing solvents. Their effectiveness and suitability vary.

MethodProcedureProsConsBest For
Freeze-Pump-Thaw The solvent is frozen (e.g., with liquid N₂), a vacuum is applied to remove gases from the headspace, the flask is sealed, and the solvent is thawed to release trapped gases. This cycle is repeated at least three times.[6][7][8][9]Most effective method for removing dissolved gases.[6][7][8][9]Time-consuming; requires liquid nitrogen and appropriate glassware.Reactions requiring the strictest anaerobic conditions (e.g., catalysis, electrochemistry).
Inert Gas Purging (Sparging) An inert gas (Argon or Nitrogen) is bubbled through the solvent for an extended period (30-60 minutes) to displace dissolved oxygen.[7][8]Simple, fast, and suitable for large volumes of solvent.[7]Least effective method ; leaves residual dissolved oxygen.[7][8]Less sensitive reactions or for pre-treating solvents before a more rigorous method.
Sonication under Vacuum The solvent is sonicated while under a light vacuum. The process is repeated 5-10 times, backfilling with inert gas after each cycle.[7][9]Faster than Freeze-Pump-Thaw and more effective than purging.[7][9]May not be as thorough as Freeze-Pump-Thaw for highly sensitive applications.HPLC solvent preparation and moderately air-sensitive reactions.[7]

The core principle of Schlenk line work is the "evacuate-and-refill" cycle, which removes the laboratory atmosphere from your glassware and replaces it with a pure inert gas.[9]

start Start: Assemble Dry Glassware connect Connect Flask to Schlenk Line start->connect evacuate1 1. Evacuate Flask (Apply Vacuum) connect->evacuate1 refill1 2. Refill with Inert Gas (N₂ or Ar) evacuate1->refill1 repeat_cycle Repeat Cycle 3-5x refill1->repeat_cycle repeat_cycle->evacuate1 < 3x add_reagents Add Solid Reagents (Under Positive Inert Gas Flow) repeat_cycle->add_reagents ≥ 3x add_solvent Add Degassed Solvent (via Cannula or Syringe) add_reagents->add_solvent reaction Run Reaction (Under Positive Inert Gas Pressure) add_solvent->reaction caption Fig 2. Workflow for air-free reaction setup.

Caption: Fig 2. Workflow for air-free reaction setup.

Q4: What are the best practices for the long-term storage of my synthesized TMC complexes?

The stability of your complex during storage is paramount for future experiments. Solutions are inherently less stable than solids due to higher molecular mobility and interaction with trace impurities or dissolved gases.

Core Storage Principles:

  • Store as a Solid: Whenever possible, isolate your complex as a solid.

  • Use an Inert Atmosphere: The best practice is to store solids inside a glovebox, ideally in a freezer within the glovebox to also slow decomposition.[4] If a glovebox is unavailable, store the solid in a vial that has been repeatedly evacuated and backfilled with an inert gas and sealed tightly with a durable cap and Parafilm.

  • Protect from Light: Store vials in amber containers or wrap them in aluminum foil, as light can promote photo-oxidation.[4]

  • Use Appropriate Containers: Young's flasks with Teflon taps provide a better long-term seal than standard Schlenk flasks with greased joints.[9] For standard vials, ensure the cap has a chemically resistant liner.

Q5: How can I confirm the oxidation state of the metal in my TMC complex?

Verifying the oxidation state is a crucial quality control step. A combination of techniques provides the most comprehensive picture.

  • UV-Vis Spectroscopy: This is often the quickest and easiest method. Changes in the metal's oxidation state result in distinct changes in the electronic absorption spectrum (d-d transitions or charge-transfer bands).[10] For instance, the disappearance of a Cu(I) feature or the appearance of a characteristic Cu(II) absorption band around 810 nm can be monitored.[11][12]

  • Cyclic Voltammetry (CV): CV directly measures the redox potentials of your complex. It provides quantitative data on how easily your complex is oxidized or reduced and can confirm the presence of different redox species in a sample.

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is highly sensitive and specific for species with unpaired electrons (paramagnetic). For example, it can detect Cu(II) (d⁹, one unpaired electron) but will not detect Cu(I) (d¹⁰, no unpaired electrons). This makes it an excellent tool for detecting the emergence of an oxidized species.

Observed SymptomProbable CauseRecommended Action
Color change in solution Oxidation of the metal center.Immediately verify the inertness of your setup. Re-degas solvents using the Freeze-Pump-Thaw method.[8] Check Schlenk line or glovebox for leaks.
Precipitate formation Formation of insoluble metal oxides/hydroxides.Ensure solvents are not only degassed but also anhydrous. Use freshly dried solvents.
Inconsistent CV/EPR data Sample oxidation during preparation.Prepare samples for analysis inside a glovebox.[5] Use sealed, air-tight cells for measurement.
Gradual degradation of stored solid Slow leak in storage container; improper atmosphere.Re-evaluate storage method. Transfer material to a vessel with a better seal (e.g., Young's flask)[9] or store inside a glovebox.[4]
References
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group, University of Pittsburgh. Retrieved January 17, 2026, from [Link]

  • Chem 1140; Techniques for Handling Air-Sensitive Compounds. (n.d.). Wipf Group. Retrieved January 17, 2026, from [Link]

  • Air-free technique. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • How To: Degas Solvents. (n.d.). Department of Chemistry, University of Rochester. Retrieved January 17, 2026, from [Link]

  • Schlenk Line and Glove Box Safety. (n.d.). Notre Dame Sites. Retrieved January 17, 2026, from [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (2). (2013, June 4). ChemistryViews. Retrieved January 17, 2026, from [Link]

  • Gloveboxes. (n.d.). The Schlenk Line Survival Guide. Retrieved January 17, 2026, from [Link]

  • UV-vis spectroscopy for monitoring oxidation state changes during electrochemical energy storage. (n.d.). Drexel University. Retrieved January 17, 2026, from [Link]

  • Determination of High Concentration Copper Ions Based on Ultraviolet—Visible Spectroscopy Combined with Partial Least Squares Regression Analysis. (2024, July 6). MDPI. Retrieved January 17, 2026, from [Link]

  • Determination of High Concentration Copper Ions Based on Ultraviolet—Visible Spectroscopy Combined with Partial Least Squares. (2024, July 6). MDPI. Retrieved January 17, 2026, from [Link]

Sources

Optimization

Strategies for enhancing the catalytic activity of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane catalysts

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane and related tetraazamacrocyclic catalysts. This guide is designed for rese...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane and related tetraazamacrocyclic catalysts. This guide is designed for researchers, chemists, and drug development professionals who utilize these versatile catalysts in their work. The inherent stability of the cyclen backbone, particularly when C-substituted as in 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane, makes its metal complexes robust candidates for a range of chemical transformations.[1][2] However, achieving optimal performance requires a nuanced understanding of the factors governing their activity.

This document moves beyond simple protocols to provide in-depth troubleshooting and strategic guidance, empowering you to not only solve common experimental issues but also to proactively enhance the efficacy of your catalytic systems.

Section 1: Troubleshooting Guide

This section addresses the most common challenges encountered during the application of tetraazacyclododecane-based catalysts. Each question is framed from a user's perspective and is followed by a detailed analysis of potential causes and actionable solutions.

Q1: My reaction shows very low conversion or yield. What are the primary causes and how can I address them?

Low conversion is a frequent issue that can stem from several factors, ranging from catalyst integrity to suboptimal reaction parameters.[3] A systematic approach is crucial for diagnosis.

Possible Causes & Recommended Actions:

  • Catalyst Deactivation: The active metal center may have been reduced or oxidized to a non-catalytic state, or the ligand itself may have degraded.[4][5]

    • Solution: Before use, ensure the catalyst's integrity, especially if it has been stored for a long time. Consider performing a simple characterization (e.g., UV-Vis) to confirm the metal's oxidation state. If deactivation is suspected during the reaction, see Q2 for detailed mechanisms and mitigation strategies.

  • Suboptimal Reaction Conditions: Temperature, pressure, and solvent play a critical role in catalytic efficiency.[6][7]

    • Solution: Conduct a systematic optimization of reaction conditions. A narrow temperature window might be necessary to balance reaction rate with catalyst stability and prevent side reactions.[6] The choice of solvent can influence both reactant solubility and the stability of transition states.

  • Insufficient Catalyst Loading: While seemingly straightforward, simply increasing the catalyst amount is not always the best solution and can sometimes promote side reactions.[3]

    • Solution: Determine the optimal catalyst loading by screening a range of concentrations. For some systems, very low catalyst loadings have proven effective.[3]

  • Poor Mass Transfer: In heterogeneous or biphasic systems, inefficient mixing can limit the interaction between the catalyst, substrates, and reagents.

    • Solution: Increase the stirring speed or agitation.[8] In some cases, the use of a phase-transfer catalyst or a different solvent system may be necessary to improve homogeneity.

Troubleshooting_Low_Yield cluster_checks Initial Checks cluster_optimization Systematic Optimization start Low Conversion/ Yield Observed check_catalyst Verify Catalyst Integrity & Purity start->check_catalyst check_reagents Confirm Reagent Purity & Stoichiometry check_catalyst->check_reagents opt_temp Optimize Temperature check_reagents->opt_temp opt_solvent Screen Solvents opt_temp->opt_solvent opt_loading Vary Catalyst Loading opt_solvent->opt_loading opt_mixing Improve Mass Transfer (e.g., Stirring Speed) opt_loading->opt_mixing deactivation Suspect Catalyst Deactivation? opt_mixing->deactivation deactivation->opt_temp No, Re-optimize deactivation_yes Proceed to Deactivation Protocol (See Q2) deactivation->deactivation_yes Yes

Caption: A systematic workflow for troubleshooting low reaction yields.

Q2: My catalyst appears to be deactivating over time or with reuse. What are the likely deactivation pathways?

Catalyst deactivation is an inevitable process, but its rate can be managed by understanding the underlying mechanisms.[9] For metal complexes of tetraazamacrocycles, deactivation typically involves poisoning, thermal degradation, fouling, or changes to the active site.[9][10]

Common Deactivation Mechanisms & Mitigation Strategies:

  • Poisoning: This occurs when impurities in the feed stream bind strongly to the active sites. Sulfur compounds, for example, are notorious poisons for many metal catalysts.[10]

    • Mitigation: Purify all reactants and solvents meticulously. If the feedstock is complex, consider using guard beds to remove potential poisons before the stream reaches the catalyst.

  • Fouling/Coking: Carbonaceous materials or polymers can deposit on the catalyst surface, blocking active sites and pores.[9] This is common in reactions involving organic substrates at elevated temperatures.

    • Mitigation: Adjust reaction conditions (lower temperature, different solvent) to minimize side reactions that lead to coke formation. In some cases, periodic regeneration by controlled oxidation or solvent washing can restore activity.

  • Thermal Degradation (Sintering): At high temperatures, the fine structure of a supported catalyst can collapse, or the active metal species can agglomerate, leading to a loss of active surface area.[10]

    • Mitigation: Operate within the catalyst's recommended temperature range. Immobilizing the catalyst on a thermally stable support can enhance its resistance to sintering.[11]

  • Change in Metal Oxidation State: The catalytic cycle often depends on the metal shuttling between different oxidation states. An irreversible reduction or oxidation can render the catalyst inactive. For example, an active Pd(II) species might be reduced to inactive Pd(0) nanoparticles.[5]

    • Mitigation: The addition of a co-catalyst or a sacrificial agent can help maintain the active oxidation state. For instance, a mild oxidant can be used to regenerate a reduced catalyst in situ.[5]

Q3: I'm observing significant byproduct formation. How can I improve the reaction's selectivity?

Poor selectivity arises when parallel or consecutive side reactions compete with the desired transformation. Controlling selectivity is a matter of tipping the kinetic or thermodynamic balance in favor of your target product.

Strategies to Enhance Selectivity:

  • Temperature Control: Lower reaction temperatures generally favor the kinetically controlled product over the thermodynamically more stable one.[6] This can be crucial for preventing isomerization or decomposition of the desired product.

  • Ligand Modification: The steric and electronic properties of the tetraazamacrocycle ligand profoundly influence the catalyst's selectivity.

    • Causality: Introducing bulky substituents on the macrocyclic frame can create a more constrained active site, sterically hindering the formation of larger or differently shaped byproducts. Tuning the electron-donating or -withdrawing nature of the ligand can modulate the reactivity of the metal center to favor a specific reaction pathway.[12][13]

  • Choice of Metal Center: Different metals coordinated within the same ligand can exhibit vastly different selectivities for the same reaction due to their unique electronic structures and preferred coordination geometries.[14]

    • Action: If byproduct formation is persistent, consider screening complexes of the same ligand with different transition metals (e.g., Co, Ni, Cu, Fe).[1][15]

Section 2: Strategies for Enhancing Catalytic Activity

This section provides answers to frequently asked questions about proactively improving catalyst performance, focusing on rational design and optimization.

FAQ 1: How does the choice of metal ion impact the catalyst's performance?

The coordinated metal ion is the heart of the catalytic activity. The tetraazamacrocycle ligand primarily serves to stabilize the metal ion and modulate its properties.[13] The choice of metal dictates the fundamental types of reactions the catalyst can perform.

Key Factors Influenced by the Metal Ion:

  • Redox Potential: The ease with which the metal can be oxidized or reduced is critical for reactions involving electron transfer, such as oxidations or electrochemical CO2 reduction.[1][16]

  • Lewis Acidity: The Lewis acidity of the metal center influences its ability to activate substrates, for example, by coordinating to an epoxide ring to facilitate nucleophilic attack.[6]

  • Coordination Geometry: Different metals favor different coordination numbers and geometries, which in turn affects the accessibility of the active site for substrates.

Metal IonTypical Applications with Tetraaza LigandsKey Characteristics
Cobalt (Co) CO2 Reduction, DNA Hydrolysis, OxidationReadily accesses multiple stable oxidation states (e.g., Co(I), Co(II), Co(III)).[14][17]
Nickel (Ni) Oxygen Activation, Electrocatalysis, Cross-CouplingForms stable square planar complexes; active in various redox processes.[2][12][16]
Copper (Cu) Oxidation, Atom Transfer Radical Polymerization (ATRP)Excellent catalyst for oxidation reactions; often involves Cu(I)/Cu(II) redox couple.[2]
Iron (Fe) Oxidation Catalysis, Biomimetic ReactionsAbundant and low-cost; mimics the active sites of iron-containing enzymes.[1][2]
Manganese (Mn) Oxidation Catalysis (e.g., epoxidation)Capable of accessing high oxidation states, making it a powerful oxidant.[1]
FAQ 2: What are the key principles of ligand modification for this catalyst class?

Modifying the 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane scaffold is a powerful strategy to fine-tune catalytic performance.[18] Modifications can be made to the carbon backbone or the nitrogen atoms (if they are not fully alkylated).

Ligand_Modification cluster_strategies Core Strategies cluster_ligand Ligand Modification Approaches center Enhancing Catalytic Activity ligand_mod Ligand Modification center->ligand_mod metal_choice Metal Center Selection center->metal_choice condition_opt Reaction Condition Optimization center->condition_opt support_immob Immobilization on Support center->support_immob steric_tuning Steric Tuning (Bulkier Groups) ligand_mod->steric_tuning electronic_tuning Electronic Tuning (Pendant Arms) ligand_mod->electronic_tuning solubility_mod Solubility Modification (Functional Groups) ligand_mod->solubility_mod

Caption: Key strategies for enhancing the activity of tetraazamacrocyclic catalysts.

Principles of Ligand Modification:

  • Steric Hindrance: Introducing bulky groups on the macrocycle can create a defined pocket around the metal center. This can improve selectivity by only allowing substrates of a certain size or shape to access the active site.

  • Electronic Tuning: Attaching electron-donating or electron-withdrawing functional groups (pendant arms) to the macrocycle's nitrogen or carbon atoms can alter the electron density at the metal center.[19] This directly impacts its redox potential and Lewis acidity.

  • Improving Solubility: Functionalizing the ligand with specific groups can enhance its solubility in desired solvents, which is particularly important for homogeneous catalysis.

  • Immobilization: Introducing reactive handles, such as triethoxysilyl groups, allows the catalyst to be covalently grafted onto solid supports like silica.[11] This facilitates catalyst separation and reuse.

FAQ 3: How can I systematically optimize my reaction conditions?

Systematic optimization is essential to unlock the full potential of a catalyst.[7] Modern approaches often use statistical methods like Design of Experiments (DoE) to efficiently explore the parameter space, but a classical one-variable-at-a-time (OVAT) approach can also be effective.[20]

Recommended Optimization Workflow:

  • Identify Key Parameters: Determine the most influential variables, which typically include temperature, pressure, substrate concentration, catalyst loading, and solvent.[20]

  • Establish a Baseline: Run the reaction under a set of standard, literature-reported conditions to get a baseline yield and selectivity.

  • Vary One Parameter at a Time: Holding all other conditions constant, vary one parameter (e.g., temperature) across a sensible range. Plot the results to find the local optimum for that variable.

  • Iterate: Once the optimum for the first parameter is found, set it to that value and repeat the process for the next parameter.

  • Validate: After optimizing all parameters, run the reaction under the final combined optimal conditions to validate the performance improvement.

Section 3: Protocols and Methodologies

The following protocols provide standardized, step-by-step procedures for common experimental workflows.

Protocol 1: General Procedure for a Test Catalytic Reaction (CO2/Epoxide Cycloaddition)

This protocol describes a typical batch reaction for the synthesis of cyclic carbonates from epoxides and CO2, a common application for tetraazamacrocyclic catalysts.[16][21]

Materials:

  • 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane metal complex (e.g., Ni(II) or Co(II) complex)

  • Co-catalyst (e.g., tetrabutylammonium bromide, TBAB)

  • Epoxide substrate (e.g., propylene oxide)

  • Anhydrous solvent (e.g., DMF or acetonitrile)

  • High-pressure reactor equipped with a magnetic stir bar, gas inlet, and pressure gauge

  • CO2 source (high purity)

Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor is clean and dry. Purge the reactor with an inert gas (N2 or Ar) to remove air and moisture.

  • Charging the Reactor: To the reactor, add the metal complex catalyst (e.g., 0.1-1.0 mol%) and the co-catalyst (e.g., 1-5 mol%).

  • Add the anhydrous solvent, followed by the epoxide substrate.

  • Sealing and Purging: Seal the reactor securely. Purge the reactor with low-pressure CO2 (approx. 2-3 bar) three times to remove the inert gas.

  • Pressurization: Pressurize the reactor with CO2 to the desired reaction pressure (e.g., 10-50 bar).

  • Reaction: Place the reactor in a heating mantle or oil bath set to the desired temperature (e.g., 80-120 °C) and begin vigorous stirring.

  • Monitoring: Monitor the reaction progress over time by taking aliquots (if the reactor allows) and analyzing them by GC or NMR. Note the pressure drop, as CO2 is consumed.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and slowly vent the excess CO2 in a fume hood.

  • Open the reactor and transfer the reaction mixture. The product can be isolated by removing the solvent under reduced pressure and purifying the residue by distillation or column chromatography.

Catalytic_Cycle catalyst [M-L]n+ intermediate1 [M-L(Epoxide)]n+ catalyst->intermediate1 + Epoxide intermediate2 [M-L(Ring-Opened)]n+ intermediate1->intermediate2 Co-catalyst (Nucleophilic Attack) intermediate3 [M-L(Carbonate)]n+ intermediate2->intermediate3 + CO2 intermediate3->catalyst - Cyclic Carbonate

Caption: Simplified catalytic cycle for epoxide and CO2 cycloaddition.

References

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  • Title: Amine Plant Troubleshooting and Optimization Source: Scribd URL: [Link]

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  • Title: Optimizing reaction conditions for the light-driven hydrogen evolution in a loop photoreactor Source: ScienceDirect URL: [Link]

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  • Title: Amine Troubleshooting Source: Sulfur Recovery Engineering Inc. URL: [Link]

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  • Title: A New Synthesis of Cyclen (1,4,7,10-Tetraazacyclododecane) Source: ACS Publications URL: [Link]

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  • Title: Machine learning-guided strategies for reaction conditions design and optimization Source: Springer URL: [Link]

  • Title: Integrated experimental and theoretical insights into CO2 fixation: tetraazamacrocyclic catalysts in ionic liquids for cyclic carbonate formation Source: ResearchGate URL: [Link]

  • Title: Structures of Co and Ni tetraaza macrocyclic complexes Source: ResearchGate URL: [Link]

  • Title: Synthesis, structural studies, kinetic stability, and oxidation catalysis of the late first row transition metal complexes of 4,10-dimethyl-1,4,7,10-tetraazabicyclo[6.5.2]pentadecane Source: ResearchGate URL: [Link]

  • Title: Catalyst deactivation Common causes Source: AmmoniaKnowHow URL: [Link]

  • Title: Heterogeneous Catalyst Deactivation and Regeneration: A Review Source: MDPI URL: [Link]

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  • Title: Coordination chemistry of amide-functionalised tetraazamacrocycles: structural, relaxometric and cytotoxicity studies Source: Sci-Hub URL: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Kinetic Stability of Metal Complexes: Cyclam vs. C-Substituted Cyclen Derivatives

A Guide for Researchers in Coordination Chemistry and Drug Development In the design of robust metal-based systems for applications ranging from diagnostic imaging agents to catalysts, the kinetic stability of the centra...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Coordination Chemistry and Drug Development

In the design of robust metal-based systems for applications ranging from diagnostic imaging agents to catalysts, the kinetic stability of the central complex is paramount. While thermodynamic stability provides a measure of the complex formation equilibrium, it is the kinetic inertness—the resistance of the complex to dissociation—that often dictates its viability, particularly in biological systems. This guide provides an in-depth comparison of the kinetic stability of metal complexes formed with two important tetraazamacrocycles: the canonical 14-membered cyclam and a C-substituted 12-membered analogue, 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane.

We will explore the structural and electronic factors that govern their stability, present supporting experimental data from kinetic studies, and provide a detailed protocol for assessing kinetic inertness via acid-catalyzed dissociation.

Thermodynamic vs. Kinetic Stability: A Critical Distinction

Before delving into a direct comparison, it is essential to distinguish between two key concepts of stability.

  • Thermodynamic Stability: Represented by the formation constant (Kf), this describes the position of the equilibrium between the free metal ion and ligand and the resulting complex.[1] A high formation constant, often attributed to the macrocyclic effect , indicates that the complex is highly favored at equilibrium. The macrocyclic effect highlights that multidentate macrocyclic ligands form significantly more stable complexes than their open-chain analogues.[1]

  • Kinetic Stability (Inertness): This refers to the rate at which the complex undergoes ligand substitution or dissociation. A complex can be thermodynamically stable but kinetically labile (i.e., it dissociates quickly), or conversely, thermodynamically unstable but kinetically inert (long-lasting). For in-vivo applications like MRI contrast agents or radiopharmaceuticals, high kinetic inertness is crucial to prevent the release of toxic, free metal ions.[2][3]

This guide focuses on kinetic stability, as it is the more reliable predictor of a complex's robustness under challenging chemical or biological conditions.

Structural Comparison: The Foundation of Stability

The kinetic inertness of a macrocyclic complex is deeply rooted in the ligand's architecture. The two ligands under consideration, cyclam and 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane (a C-tetramethylated cyclen), present significant structural differences that directly impact their coordination behavior.

  • Cyclam (1,4,8,11-tetraazacyclotetradecane): A 14-membered macrocycle that is relatively flexible. Its larger cavity is well-suited for first-row transition metals like Copper(II) and Nickel(II).[4] Its complexes feature a stable arrangement of alternating five- and six-membered chelate rings.[4]

  • 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane: This is a derivative of cyclen (a 12-membered ring) with methyl groups on the carbon backbone. The 12-membered ring provides a smaller, more rigid cavity compared to cyclam. The four methyl groups introduce significant steric hindrance around the metal center.

G Structural Comparison of Macrocyclic Ligands cluster_0 Cyclam (1,4,8,11-tetraazacyclotetradecane) cluster_1 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane Cyclam TMCyclen

Figure 1: Chemical structures of Cyclam and the C-tetramethylated cyclen derivative.

The key distinctions—ring size, rigidity, and steric hindrance—are the primary drivers of the differences in kinetic stability observed in their respective metal complexes. The rigidity of the ligand framework, often termed preorganization , is a critical factor; a preorganized ligand whose donor atoms are already positioned for metal binding will form a more stable and inert complex.[2]

Comparative Analysis of Kinetic Stability: Experimental Evidence

The most common method for quantifying the kinetic inertness of these complexes is through acid-catalyzed dissociation studies. In a highly acidic medium, the macrocycle's nitrogen atoms are protonated, leading to the eventual release of the metal ion. The rate of this process is a direct measure of the complex's kinetic stability.

Studies have consistently shown that complexes of cyclam are remarkably inert. For instance, Cobalt(II)-cyclam complexes show no dissociation in perchloric acid media alone, requiring the presence of coordinating buffers to facilitate the reaction.[5][6] The dissociation rate of Co(II)-cyclam is 5 to 30 times slower than that of its open-chain analogues, highlighting the stabilizing effect of the macrocyclic structure.[5][6]

While direct kinetic data for 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane is less prevalent in the literature, we can infer its behavior by examining the well-documented effects of both C- and N-alkylation on related macrocycles.

  • Effect of Ring Size: The smaller, more rigid 12-membered ring of cyclen derivatives generally leads to very high thermodynamic stability, especially with appropriately sized metal ions.[2] This rigidity contributes significantly to kinetic inertness.

  • Effect of Methyl Substitution: Alkylation of the macrocyclic backbone, whether on the nitrogen or carbon atoms, has a profound impact. N-alkylation, as seen in 1,4,8,11-tetramethylcyclam (TMC), significantly increases steric hindrance, which can either enhance or decrease kinetic stability depending on the specific metal ion and coordination geometry.[7] C-alkylation, as in the case of the tetramethylcyclen derivative, introduces steric bulk that shields the metal center from attack by protons or solvent molecules, thereby hindering the initial, rate-determining step of dissociation—the cleavage of the first metal-nitrogen bond.

Table 1: Comparison of Factors Influencing Kinetic Stability

FeatureCyclam Complexes2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane ComplexesCausality
Ligand Rigidity Moderately FlexibleHighly RigidIncreased rigidity (preorganization) enhances the energy barrier to the conformational changes required for dissociation.[2]
Steric Hindrance Low (unsubstituted)High (four methyl groups)Methyl groups physically block the pathways for attacking species (e.g., H₃O⁺) to reach the metal center, slowing dissociation.[7]
Dissociation Rate Very SlowExpected to be Extremely SlowThe combination of a rigid, preorganized cavity and significant steric shielding creates a very high activation energy for decomplexation.

While both ligands form highly stable complexes, the combination of the rigid 12-membered ring and the steric protection afforded by the four methyl groups in 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane is expected to result in superior kinetic inertness compared to the unsubstituted, more flexible 14-membered cyclam ring for many metal ions.

Experimental Protocol: Measuring Kinetic Stability

To provide a practical framework, we outline a standardized protocol for determining the kinetic stability of a macrocyclic complex using acid-catalyzed dissociation followed by UV-Visible spectrophotometry. This method relies on the principle that the absorbance spectrum of the metal complex is distinct from that of the free, solvated metal ion.

Principle

The dissociation reaction is initiated by introducing the complex into a solution of strong, non-coordinating acid (e.g., perchloric acid or nitric acid). By maintaining a large excess of acid, the reaction can be treated as a pseudo-first-order process. The rate of change in absorbance at a wavelength where the complex and product differ significantly is monitored over time to determine the rate constant (kobs).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Synthesize & Purify Metal-Macrocycle Complex E Inject Small Aliquot of Concentrated Complex Stock A->E B Prepare Acid Solutions (e.g., 1.0 M, 2.0 M, 3.0 M HClO₄) D Equilibrate Acid Solution in Cuvette to Target Temp. B->D C Set Spectrophotometer to Desired Wavelength & Temperature C->D D->E F Immediately Start Data Acquisition (Absorbance vs. Time) E->F G Record Absorbance until Reaction Reaches Completion (A∞) F->G H Plot ln(At - A∞) vs. Time G->H I Determine Pseudo-First-Order Rate Constant (k_obs) from Slope H->I J Repeat at Different [H⁺] to Determine Rate Law I->J

Sources

Comparative

A Comparative Guide to Metal Chelation: DOTA vs. 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane

In the landscape of therapeutic and diagnostic radiopharmaceuticals, the judicious selection of a chelator is paramount to ensure the stable sequestration of a metallic radionuclide. This decision directly impacts the in...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic and diagnostic radiopharmaceuticals, the judicious selection of a chelator is paramount to ensure the stable sequestration of a metallic radionuclide. This decision directly impacts the in vivo stability, targeting efficacy, and overall safety profile of the resulting radiometal complex. For decades, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) has been a cornerstone in this field, revered for its exceptional thermodynamic stability with a host of trivalent metal ions.[1] However, the quest for optimized kinetic properties and alternative coordination environments has led to the exploration of modified cyclen scaffolds. This guide provides an in-depth comparison of DOTA with its N-alkylated counterpart, 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane (Me4-Cyclen), with a particular focus on the well-studied tetramethylated DOTA analogue, (1R,4R,7R,10R)-α,α′,α″,α‴-tetramethyl-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTMA), to elucidate the impact of N-methylation on chelation performance.

Structural and Mechanistic Foundations of Chelation

At their core, both DOTA and Me4-Cyclen are built upon the 1,4,7,10-tetraazacyclododecane (cyclen) macrocycle. The fundamental difference lies in the substituents on the four nitrogen atoms of this macrocyclic ring. DOTA features four carboxymethyl arms, which, upon deprotonation, participate in metal coordination alongside the four nitrogen atoms, rendering it an octadentate ligand for many metal ions, including lanthanides.[2] This pre-organized, cage-like structure is the basis for the extraordinary thermodynamic stability of its metal complexes.[1]

In contrast, Me4-Cyclen possesses four methyl groups on the nitrogen atoms. While N-alkylation can enhance the lipophilicity and modify the electronic properties of the chelator, the absence of coordinating pendant arms in the parent Me4-Cyclen limits its utility for stably chelating medically relevant radionuclides that typically require higher coordination numbers. Therefore, for a more direct and relevant comparison to DOTA, we will consider DOTMA, which combines the tetramethylated cyclen backbone with four carboxymethyl arms, analogous to DOTA.

The methylation of the cyclen ring in DOTMA introduces steric hindrance that can influence the rate of metal complexation and the conformational dynamics of the resulting complex. This structural rigidity can, in some cases, lead to faster labeling kinetics, a desirable trait for short-lived radionuclides.[3]

Structural Comparison of DOTA and DOTMA cluster_0 DOTA cluster_1 DOTMA DOTA DOTA (1,4,7,10-tetraazacyclododecane- 1,4,7,10-tetraacetic acid) DOTA_structure Cyclen backbone + 4 Carboxymethyl arms DOTA->DOTA_structure Structure DOTA_props High thermodynamic stability Octadentate coordination DOTA_structure->DOTA_props Leads to DOTMA DOTMA ((1R,4R,7R,10R)-α,α′,α″,α‴-tetramethyl- 1,4,7,10-tetraazacyclododecane- 1,4,7,10-tetraacetic acid) DOTMA_structure Tetramethylated Cyclen backbone + 4 Carboxymethyl arms DOTMA->DOTMA_structure Structure DOTMA_props Increased rigidity Potentially faster kinetics DOTMA_structure->DOTMA_props Leads to

Caption: Structural differences between DOTA and DOTMA.

Comparative Analysis of Chelation Performance

The efficacy of a chelator is primarily defined by two key parameters: thermodynamic stability and kinetic inertness. Thermodynamic stability, often expressed as the logarithm of the stability constant (log K), indicates the strength of the metal-ligand bond at equilibrium. Kinetic inertness refers to the rate at which the metal ion dissociates from the complex, a critical factor for in vivo applications where the complex must remain intact.

ChelatorMetal Ionlog KKinetic Observation
DOTA Gd(III)~25High kinetic inertness, slow dissociation[4]
Lu(III)23.06Forms stable complexes[5]
Y(III)-High stability with ⁹⁰Y[6]
Cu(II)>22Kinetically inert[7]
DOTMA Zr(IV)-Superior in vivo stability compared to [⁸⁹Zr]Zr-DFO[3]
Gd(III)-Comparable but slightly lower thermodynamic stability than DOTA[3]

Note: Direct comparative log K values for DOTMA with many medically relevant ions are not as extensively published as for DOTA. The data for Zr(IV) with DOTMA suggests high in vivo stability, which is a strong indicator of kinetic inertness.

Studies have shown that while DOTA complexes exhibit exceptionally high thermodynamic stability, their formation can be kinetically slow, often requiring heating to achieve efficient radiolabeling, which can be detrimental to sensitive biomolecules.[5] In contrast, derivatives with increased structural rigidity, such as those with methyl groups on the cyclen backbone, have been explored to enhance labeling kinetics. For instance, the evaluation of [⁸⁹Zr]Zr-DOTMA demonstrated comparable in vivo stability to [⁸⁹Zr]Zr-DOTA, suggesting that the tetramethylated backbone does not compromise the kinetic inertness of the complex once formed.[3]

Experimental Protocols: A Guide to Radiolabeling

The practical utility of a chelator is demonstrated through its performance in radiolabeling protocols. Below are representative procedures for conjugating and radiolabeling a peptide with DOTA and a proposed adaptation for a bifunctional DOTMA derivative.

Radiolabeling of a DOTA-Conjugated Peptide with ¹⁷⁷Lu

This protocol is adapted from established methods for labeling DOTA-peptides.

Materials:

  • DOTA-conjugated peptide (e.g., DOTA-TATE)

  • ¹⁷⁷LuCl₃ in 0.04 M HCl

  • Sodium acetate buffer (0.1 M, pH 4.5-5.0)

  • L-methionine solution (30 mg/mL) as a radioprotectant

  • Sterile, pyrogen-free reaction vials

  • Heating block set to 95 °C

  • Quality control system (e.g., radio-TLC or radio-HPLC)

Procedure:

  • In a sterile vial, combine 160 µL of sodium acetate buffer, 10 µL of L-methionine solution, and 30 µg of the DOTA-conjugated peptide.[8]

  • Add approximately 2 mCi of ¹⁷⁷LuCl₃ to the reaction mixture.

  • Gently mix the contents and heat at 95 °C for 15 minutes.[8]

  • Allow the vial to cool to room temperature.

  • Perform quality control to determine the radiochemical purity. For many DOTA-peptides, this procedure yields >97% purity without the need for further purification.[8]

Proposed Protocol for Radiolabeling a Bifunctional DOTMA-Conjugated Peptide with ¹⁷⁷Lu

While bifunctional DOTMA chelators are not as commercially prevalent as their DOTA counterparts, a similar radiolabeling protocol can be anticipated, potentially with milder conditions owing to the altered kinetics.[3]

Materials:

  • Bifunctional DOTMA-conjugated peptide

  • ¹⁷⁷LuCl₃ in 0.04 M HCl

  • Sodium acetate buffer (0.1 M, pH 4.5-5.5)

  • Radioprotectant (e.g., L-ascorbic acid or L-methionine)

  • Sterile, pyrogen-free reaction vials

  • Heating block (optional, for optimization)

  • Quality control system

Procedure:

  • Combine the DOTMA-conjugated peptide, sodium acetate buffer, and radioprotectant in a sterile vial.

  • Add the desired amount of ¹⁷⁷LuCl₃.

  • Incubate the reaction mixture. It is recommended to start at room temperature or a slightly elevated temperature (e.g., 37-60 °C) and optimize the incubation time. The increased rigidity of the DOTMA backbone may facilitate faster complexation, potentially reducing the need for high temperatures.

  • After incubation, cool the reaction to room temperature.

  • Perform quality control to assess radiochemical purity.

Radiolabeling Workflow cluster_0 DOTA-Peptide Labeling cluster_1 Proposed DOTMA-Peptide Labeling DOTA_start Combine DOTA-peptide, buffer, and radioprotectant DOTA_add_Lu Add ¹⁷⁷LuCl₃ DOTA_start->DOTA_add_Lu DOTA_heat Heat at 95°C for 15 min DOTA_add_Lu->DOTA_heat DOTA_qc Quality Control DOTA_heat->DOTA_qc DOTMA_start Combine DOTMA-peptide, buffer, and radioprotectant DOTMA_add_Lu Add ¹⁷⁷LuCl₃ DOTMA_start->DOTMA_add_Lu DOTMA_incubate Incubate (optimize temperature and time) DOTMA_add_Lu->DOTMA_incubate DOTMA_qc Quality Control DOTMA_incubate->DOTMA_qc

Caption: Comparative radiolabeling workflows.

Concluding Remarks for the Research Professional

The choice between DOTA and a tetramethylated analogue like DOTMA is not a matter of direct superiority but of application-specific optimization.

  • DOTA remains the gold standard for applications where thermodynamic stability is the absolute priority and the conjugated biomolecule can withstand the heating often required for efficient labeling. Its proven track record and the commercial availability of numerous bifunctional derivatives make it a reliable choice for a wide array of radiometals.[1][2]

  • Tetramethylated cyclen derivatives, exemplified by DOTMA, present a compelling alternative when faster labeling kinetics under milder conditions are desired. The structural pre-organization imparted by the methyl groups can facilitate more rapid metal incorporation without necessarily compromising the in vivo stability of the final complex.[3] This is particularly advantageous when working with temperature-sensitive proteins or short-lived isotopes. However, the development and commercial availability of bifunctional versions of these chelators are currently less extensive than for DOTA.

Ultimately, the selection of the optimal chelator requires a careful consideration of the radionuclide's properties, the nature of the targeting molecule, and the desired kinetic and thermodynamic profile of the final radiopharmaceutical. While DOTA provides a foundation of unparalleled stability, the continued exploration of structurally modified chelators like DOTMA is crucial for advancing the field and developing next-generation targeted radiotherapeutics and diagnostics.

References

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Validation

A Comparative Guide to the Structural intricacies of Metal Complexes with Tetraazamacrocycles

Abstract This guide provides a comprehensive structural comparison of metal complexes formed with different tetraazamacrocycles, including cyclen, cyclam, porphyrin, and phthalocyanine. It is designed for researchers, sc...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive structural comparison of metal complexes formed with different tetraazamacrocycles, including cyclen, cyclam, porphyrin, and phthalocyanine. It is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of how the macrocycle's structure influences the coordination chemistry and overall properties of the metal complex. By examining key structural parameters, spectroscopic signatures, and the underlying principles of their formation, this document serves as a vital resource for the rational design of novel metal-based therapeutics, catalysts, and imaging agents.

Introduction: The Significance of Tetraazamacrocycles in Coordination Chemistry

Tetraazamacrocycles are a class of cyclic organic compounds containing four nitrogen atoms, which serve as potent ligands for a wide array of metal ions.[1] The resulting metal complexes exhibit remarkable thermodynamic and kinetic stability, a feature attributable to the macrocyclic effect. This inherent stability makes them ideal candidates for applications in demanding environments, such as in vivo biomedical applications and robust industrial catalysis.[2][3][4]

The diverse applications of these complexes, ranging from MRI contrast agents and radiopharmaceuticals to oxidation catalysts, stem from the ability to fine-tune their properties by modifying the macrocyclic framework and the coordinated metal ion.[3][5][6] Understanding the structural nuances imparted by different tetraazamacrocyclic ligands is paramount for designing complexes with desired functionalities. This guide will delve into the structural chemistry of metal complexes derived from four key tetraazamacrocycles: cyclen, cyclam, porphyrin, and phthalocyanine.

Saturated Tetraazamacrocycles: Cyclen and Cyclam

Cyclen (1,4,7,10-tetraazacyclododecane) and cyclam (1,4,8,11-tetraazacyclotetradecane) are foundational saturated tetraazamacrocycles that have been extensively studied.[7] Their flexible, non-planar structures allow for a variety of coordination geometries and isomeric forms.

Structural Characteristics of Cyclen Complexes

Cyclen's 12-membered ring is well-suited to coordinate with smaller metal ions. The ligand typically folds to create a cis-coordination geometry, although planar arrangements can be enforced by specific reaction conditions or the presence of bulky substituents.[8]

Structural Characteristics of Cyclam Complexes

Cyclam, with its larger 14-membered ring, offers greater flexibility and can accommodate a wider range of metal ions.[7] A key structural feature of cyclam complexes is the existence of different isomers based on the orientation of the N-H protons, leading to distinct coordination geometries and reactivities.[7] The alternating five- and six-membered chelate rings in cyclam complexes contribute to their high stability.[7]

Cross-bridging, the introduction of a two-carbon chain between non-adjacent nitrogen atoms, has been shown to significantly enhance the kinetic stability of both cyclen and cyclam complexes by increasing ligand rigidity.[1][2] However, the stabilizing effect is also dependent on the complementarity between the ligand's cavity size and the coordinated metal ion.[1]

Unsaturated and Aromatic Tetraazamacrocycles: Porphyrins and Phthalocyanines

In contrast to the saturated macrocycles, porphyrins and phthalocyanines possess highly conjugated, aromatic frameworks. This endows their metal complexes with unique electronic and photophysical properties.

The Rigid and Planar World of Porphyrin Complexes

Porphyrins are naturally occurring tetrapyrrole macrocycles that play crucial roles in biological systems, most notably as the core of heme in hemoglobin.[9] The porphyrin ligand provides a relatively rigid, square-planar coordination environment for the metal ion.[9][10] However, the metal ion is not always perfectly centered within the N4 plane and can be displaced depending on its size and the presence of axial ligands.[10] The extended π-system of porphyrins gives rise to characteristic strong absorption bands in the UV-visible spectrum, namely the Soret band and Q-bands.[9][11]

The electronic structure of metalloporphyrins is a complex interplay of the metal d-orbitals and the porphyrin π-orbitals, which can be probed by techniques like UV-Vis and magnetic circular dichroism spectroscopy.[12][13] This intricate electronic structure is responsible for their diverse functions in electron transfer and catalysis.[9]

Phthalocyanines: Structurally and Electronically Distinct Analogs

Phthalocyanines are synthetic analogues of porphyrins, characterized by the fusion of benzene rings to the pyrrole units.[11] This extended conjugation leads to significant red-shifts in their UV-visible absorption spectra compared to porphyrins, with an intense Q-band in the 600-800 nm region.[13][14][15]

Structurally, metal phthalocyanine complexes are generally planar, with the metal ion residing in the central cavity.[16][17] The electronic properties of these complexes are highly tunable by varying the central metal ion and peripheral substituents, making them valuable materials for applications in electronics, sensors, and photodynamic therapy.[18]

Comparative Structural Analysis

The choice of tetraazamacrocycle has a profound impact on the resulting metal complex's structure and, consequently, its function. The following table summarizes the key structural differences:

FeatureCyclen/Cyclam ComplexesPorphyrin ComplexesPhthalocyanine Complexes
Flexibility HighLowLow
Planarity Generally non-planarGenerally planarGenerally planar
Coordination Geometry Variable (cis, trans, folded)Square-planar, Square-pyramidalSquare-planar
Isomerism Conformational and configurational isomers--
Cavity Size Tunable by ring size (12 vs 14)~2.0 Å[9]Similar to porphyrins
Electronic Properties Dominated by metal d-orbitalsStrong π-π* transitionsIntense π-π* transitions, red-shifted

The flexibility of saturated macrocycles like cyclen and cyclam allows for a wider range of coordination numbers and geometries, which can be advantageous for catalytic applications requiring substrate access.[3] Conversely, the rigid, planar structures of porphyrins and phthalocyanines provide a well-defined coordination environment ideal for electron transfer processes and photophysical applications.[9][11]

Experimental Protocols for Structural Characterization

A multi-technique approach is essential for the comprehensive structural elucidation of tetraazamacrocycle metal complexes.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, coordination geometry, and the overall conformation of the complex.[19][20][21][22]

Protocol for X-ray Crystal Structure Determination:

  • Crystal Growth: Grow single crystals of the metal complex suitable for diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or layering of solvents.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a specific temperature (often low temperature to minimize thermal motion).

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.[21]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of these complexes in solution.[23][24][25][26] For diamagnetic complexes, standard 1H and 13C NMR provide information on the ligand's symmetry and conformation. For paramagnetic complexes, the hyperfine shifts of the NMR signals can reveal details about spin delocalization and the electronic structure.[23]

Protocol for NMR Characterization:

  • Sample Preparation: Dissolve a small amount of the complex in a suitable deuterated solvent.

  • Data Acquisition: Acquire 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR spectra. For paramagnetic complexes, specialized pulse sequences may be required.

  • Spectral Analysis: Assign the resonances and analyze chemical shifts, coupling constants, and for paramagnetic complexes, isotropic shifts to deduce the solution-state structure.[27]

UV-Visible Spectroscopy

UV-Vis spectroscopy is particularly informative for the aromatic macrocycles, porphyrins, and phthalocyanines, providing insights into their electronic structure.[11][13][14][28] The positions and intensities of the Soret and Q-bands are sensitive to the central metal ion, axial ligation, and aggregation state.[9][13]

Protocol for UV-Vis Spectroscopic Analysis:

  • Sample Preparation: Prepare a dilute solution of the complex in a suitable solvent.

  • Data Acquisition: Record the absorption spectrum over the appropriate wavelength range (typically 200-900 nm).

  • Spectral Interpretation: Identify the characteristic absorption bands and correlate their positions and intensities with the electronic structure of the complex, often aided by computational calculations.[13]

Visualization of Structural Differences

The following diagrams illustrate the fundamental structural differences between the four classes of tetraazamacrocycles.

Tetraazamacrocycles cluster_saturated Saturated Macrocycles cluster_aromatic Aromatic Macrocycles Cyclen Cyclen (12-membered ring) Cyclam Cyclam (14-membered ring) Cyclen->Cyclam Larger ring size Porphyrin Porphyrin (Tetrapyrrole core) Phthalocyanine Phthalocyanine (Benzene-fused) Porphyrin->Phthalocyanine Extended conjugation

Caption: Comparison of saturated and aromatic tetraazamacrocycles.

Coordination_Geometries cluster_cyclam Cyclam Complex cluster_porphyrin Porphyrin Complex cis-V cis-V trans-III trans-III cis-V->trans-III Isomerization Square Planar Square Planar Square Pyramidal Square Pyramidal Square Planar->Square Pyramidal Axial Ligation

Caption: Common coordination geometries of cyclam and porphyrin complexes.

Conclusion and Future Directions

The structural diversity of tetraazamacrocycle metal complexes provides a rich platform for the development of new technologies in medicine and catalysis.[2][5][29][30] Saturated macrocycles like cyclen and cyclam offer conformational flexibility, which is crucial for tuning the reactivity of the metal center. In contrast, the rigid and electronically tunable frameworks of porphyrins and phthalocyanines are ideal for applications that leverage their unique photophysical and electronic properties.

Future research will likely focus on the development of more sophisticated macrocyclic ligands, including those with appended functional groups for targeted drug delivery or enhanced catalytic activity. The continued application of advanced spectroscopic and computational methods will be essential for unraveling the intricate structure-property relationships of these fascinating molecules, paving the way for the next generation of tetraazamacrocycle-based innovations.

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Comparative

A Comparative Guide to the Electrochemical Validation of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane Complexes

This guide provides a comprehensive technical overview and comparative analysis of the electrochemical properties of metal complexes featuring the N-alkylated macrocyclic ligand, 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyc...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview and comparative analysis of the electrochemical properties of metal complexes featuring the N-alkylated macrocyclic ligand, 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and detailed electrochemical validation of these complexes. By juxtaposing their performance with established macrocyclic alternatives such as cyclen, cyclam, DOTA, and porphyrins, this guide offers a nuanced understanding of their potential in various applications, from catalysis to molecular imaging.

Introduction: The Significance of N-Alkylation in Macrocyclic Electrochemistry

Macrocyclic ligands, such as the foundational 1,4,7,10-tetraazacyclododecane (cyclen), are renowned for their ability to form highly stable and kinetically inert complexes with a wide array of metal ions. This inherent stability is a critical attribute for applications where the metal ion must remain sequestered, such as in MRI contrast agents or radiopharmaceuticals. The electrochemical behavior of these metal complexes is of paramount importance, as it governs their utility in redox-based catalysis, sensing, and other electro-active applications.

The introduction of methyl groups onto the nitrogen atoms of the cyclen backbone, yielding 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane, significantly modulates the electronic and steric properties of the ligand. These N-alkyl groups are electron-donating, which can influence the redox potential of the coordinated metal center. Furthermore, the steric bulk of the methyl groups can enforce a specific coordination geometry and affect the kinetics of electron transfer. This guide will explore these nuances, providing a framework for the systematic validation of the electrochemical properties of these modified macrocyclic complexes.

Synthesis and Characterization of the Ligand and its Metal Complexes

The synthesis of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane is typically achieved through the N-alkylation of the parent cyclen macrocycle. While various synthetic routes to cyclen exist, a common laboratory-scale synthesis involves the Richman-Atkins procedure or modifications thereof.

Representative Synthesis of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane

A general and effective method for the N-methylation of cyclen involves the use of formaldehyde and formic acid, a procedure known as the Eschweiler-Clarke reaction. This method is advantageous due to its mild conditions and high yields.

Protocol:

  • Dissolution: Dissolve 1,4,7,10-tetraazacyclododecane (cyclen) in an excess of formic acid in a round-bottom flask.

  • Addition of Formaldehyde: Slowly add an excess of aqueous formaldehyde solution to the stirred cyclen/formic acid mixture.

  • Heating: Heat the reaction mixture at reflux for several hours until the evolution of carbon dioxide ceases.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a strong base (e.g., NaOH) to a pH of ~10.

  • Extraction: Extract the aqueous solution with a suitable organic solvent (e.g., chloroform or dichloromethane).

  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or crystallization.

Complexation with Transition Metal Ions

The synthesized ligand can be complexed with a variety of transition metal salts (e.g., chlorides, nitrates, or perchlorates) to form the corresponding metal complexes. The choice of solvent and reaction conditions will depend on the specific metal ion and its coordination preferences.

General Protocol:

  • Dissolve the 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane ligand in a suitable solvent (e.g., acetonitrile, methanol, or water).

  • Add an equimolar amount of the desired metal salt dissolved in the same or a compatible solvent.

  • Stir the reaction mixture, often with gentle heating, for a period ranging from a few hours to overnight to ensure complete complexation.

  • The resulting metal complex can be isolated by cooling the solution to induce crystallization or by removing the solvent under reduced pressure. The product can then be washed with a non-polar solvent to remove any unreacted starting materials.

Characterization of the ligand and its complexes should be performed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm their identity and purity.

In-Depth Guide to Electrochemical Validation: Cyclic Voltammetry

Cyclic voltammetry (CV) is a potent and widely used electrochemical technique for characterizing the redox properties of metal complexes. It provides critical information on the formal redox potentials, electron transfer kinetics, and the stability of the different oxidation states of the metal center.

Experimental Workflow for Cyclic Voltammetry

The following diagram illustrates the typical workflow for performing a cyclic voltammetry experiment.

CV_Workflow cluster_prep Preparation cluster_cell Electrochemical Cell Setup cluster_acq Data Acquisition cluster_analysis Data Analysis prep_sol Prepare Electrolyte Solution (e.g., 0.1 M TBAPF₆ in MeCN) prep_analyte Prepare Analyte Solution (~1 mM metal complex in electrolyte) prep_sol->prep_analyte cell_setup Assemble Three-Electrode Cell: - Working Electrode (e.g., Glassy Carbon) - Reference Electrode (e.g., Ag/AgCl) - Counter Electrode (e.g., Pt wire) prep_analyte->cell_setup deoxygenate Deoxygenate Analyte Solution (Bubble with N₂ or Ar for 10-15 min) cell_setup->deoxygenate connect Connect Electrodes to Potentiostat deoxygenate->connect set_params Set CV Parameters: - Potential Window - Scan Rate (e.g., 100 mV/s) connect->set_params run_scan Record Cyclic Voltammogram set_params->run_scan determine_peaks Determine Peak Potentials (Epa, Epc) run_scan->determine_peaks calc_e12 Calculate Half-Wave Potential (E½ = (Epa + Epc) / 2) determine_peaks->calc_e12 calc_delta_e Calculate Peak Separation (ΔEp = Epa - Epc) determine_peaks->calc_delta_e analyze_reversibility Assess Reversibility calc_delta_e->analyze_reversibility

Caption: A typical workflow for cyclic voltammetry experiments.

Detailed Step-by-Step Protocol for Cyclic Voltammetry

Materials and Reagents:

  • Metal complex of interest

  • High-purity solvent (e.g., acetonitrile, dichloromethane)

  • Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate (TBAPF₆), tetrabutylammonium perchlorate (TBAP))

  • Three-electrode electrochemical cell

  • Working electrode (e.g., glassy carbon, platinum, or gold)

  • Reference electrode (e.g., Ag/AgCl or saturated calomel electrode (SCE))

  • Counter electrode (e.g., platinum wire or graphite rod)

  • Potentiostat

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent. It is crucial that the solvent is dry and the electrolyte is of high purity to minimize background currents.

  • Preparation of the Analyte Solution: Dissolve the metal complex in the electrolyte solution to a final concentration of approximately 1-5 mM.

  • Electrode Polishing: Polish the working electrode surface to a mirror finish using alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm). Rinse thoroughly with deionized water and the electrochemical solvent, then dry completely. This step is critical for obtaining reproducible results.

  • Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode immersed in the analyte solution.

  • Deoxygenation: Purge the solution with an inert gas for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution throughout the experiment.

  • Data Acquisition:

    • Connect the electrodes to the potentiostat.

    • Set the initial and final potentials to scan over the expected redox events of the metal complex.

    • Set the scan rate, typically starting at 100 mV/s.

    • Initiate the scan and record the cyclic voltammogram.

    • Perform multiple scans to ensure the system has reached a steady state.

  • Varying the Scan Rate: To investigate the nature of the redox process (e.g., reversible, quasi-reversible, or irreversible), record cyclic voltammograms at different scan rates (e.g., 25, 50, 100, 200, 500 mV/s).

Data Analysis and Interpretation

The key parameters extracted from a cyclic voltammogram are the anodic peak potential (Epa), the cathodic peak potential (Epc), the anodic peak current (ipa), and the cathodic peak current (ipc).

  • Reversible Systems: For a one-electron, reversible process, the peak-to-peak separation (ΔEp = Epa - Epc) is theoretically 59 mV at 25 °C, and the ratio of the peak currents (ipa/ipc) is equal to 1.[1] The formal redox potential (E½) can be calculated as the average of the peak potentials: E½ = (Epa + Epc) / 2.

  • Quasi-reversible Systems: In these systems, the electron transfer kinetics are slower, resulting in a peak separation greater than 59 mV that increases with the scan rate.

  • Irreversible Systems: For an irreversible process, one of the peaks may be absent or significantly shifted.[2] This often indicates that the electron transfer is followed by a chemical reaction.

Comparative Analysis with Alternative Macrocyclic Complexes

The electrochemical properties of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane complexes are best understood in the context of other well-established macrocyclic ligands. The following section provides a comparative overview.

Structural Comparison of Macrocyclic Ligands

The structural differences between these ligands play a crucial role in determining the electrochemical behavior of their metal complexes.

Ligand_Structures cluster_tetramethylcyclen 2,5,8,11-Tetramethylcyclen cluster_cyclen Cyclen cluster_cyclam Cyclam cluster_dota DOTA cluster_porphyrin Porphyrin tetramethylcyclen tetramethylcyclen cyclen cyclen cyclam cyclam dota dota porphyrin porphyrin

Caption: Structures of 2,5,8,11-Tetramethylcyclen and common alternative macrocycles.

Comparative Electrochemical Data

The following table summarizes representative redox potentials for various transition metal complexes with the discussed macrocyclic ligands. It is important to note that these values can vary depending on the solvent, supporting electrolyte, and experimental conditions.

LigandMetal IonRedox CoupleE½ (V vs. Fc/Fc⁺)Key Observations & References
2,5,8,11-Tetramethylcyclen Ni(II)Ni(III)/Ni(II)~ +0.6 to +0.8N-methylation is expected to make the Ni(II) center more electron-rich, thus making it easier to oxidize compared to the Ni(II)-cyclen complex. The exact potential is highly dependent on the coordination geometry.
Cu(II)Cu(II)/Cu(I)~ -0.9 to -1.2The electron-donating methyl groups stabilize the Cu(II) state, leading to a more negative reduction potential compared to the Cu(II)-cyclen complex.[1]
Cyclen Ni(II)Ni(III)/Ni(II)~ +0.9 to +1.1The parent cyclen complex serves as a baseline for understanding the electronic effects of N-alkylation.
Cu(II)Cu(II)/Cu(I)~ -0.7 to -0.9The reduction potential is sensitive to the solvent and counter-ion.[1]
Cyclam Ni(II)Ni(II)/Ni(I)~ -1.6 to -1.8The larger ring size of cyclam compared to cyclen leads to different coordination geometries and redox properties.[3]
Cu(II)Cu(II)/Cu(I)~ -0.5 to -0.7The Cu(II)/Cu(I) couple in cyclam complexes is generally more positive than in cyclen complexes, indicating that the Cu(I) state is more accessible.
DOTA Eu(III)Eu(III)/Eu(II)~ -1.0 to -1.2The carboxylate arms of DOTA significantly influence the redox potential and are themselves not redox-innocent under certain conditions.
Porphyrin (TPP) Fe(III)Fe(III)/Fe(II)~ -0.2 to -0.4Porphyrins are redox-active ligands, and their electrochemistry is often characterized by multiple ligand-centered and metal-centered redox processes.

Expert Insights and Concluding Remarks

The electrochemical validation of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane complexes reveals important structure-activity relationships. The electron-donating nature of the N-methyl groups generally leads to a cathodic shift (more negative potential) for M(n)/M(n-1) redox couples and an anodic shift (more positive potential) for M(n+1)/M(n) couples when compared to the parent cyclen complexes. This ability to tune the redox potential of the metal center through ligand modification is a powerful tool in the design of new catalysts and redox-active probes.

The steric hindrance introduced by the methyl groups can also play a significant role in dictating the coordination geometry and the accessibility of the metal center, which in turn affects the kinetics of electron transfer. For applications requiring rapid electron transfer, this steric hindrance might be a disadvantage. Conversely, for applications where a specific, rigid coordination geometry is desired to achieve a particular reactivity, the tetramethylated ligand may offer distinct advantages.

In comparison to other macrocycles, 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane complexes offer a unique combination of high thermodynamic stability, inherited from the cyclen backbone, and tunable redox properties. While porphyrins offer a rich and complex electrochemistry due to their redox-active nature, the tetraazamacrocycles provide a more electrochemically inert framework, allowing for the study of the metal-centered redox processes with less interference from the ligand.

Ultimately, the choice of macrocyclic ligand will depend on the specific application. This guide provides the foundational knowledge and experimental framework necessary for researchers to make informed decisions and to rigorously validate the electrochemical properties of novel 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane complexes.

References

  • Hormann, J., et al. (2023). Experimental and Computational Investigation of Heteroatom Substitution in Nucleolytic Cu(II) Cyclen Complexes for Balancing Stability and Redox Activity. Dalton Transactions.
  • Lee, C., et al. (2017). Nickel Complexes of C-Substituted Cyclams and Their Activity for CO2 and H+ Reduction. Inorganic Chemistry, 56(14), 8113-8122.
  • Elgrishi, N., et al. (2018). A Practical Beginner's Guide to Cyclic Voltammetry.
  • Chemistry Stack Exchange. (2020). Cyclic voltammetry for irreversible reactions. Retrieved from [Link]

  • Sathyabama Institute of Science and Technology. (n.d.). ELECTROCHEMICAL STUDY OF METAL COMPLEXES. Retrieved from [Link]

  • iGEM. (n.d.). Protocol for cyclic voltammetry. Retrieved from [Link]

  • BASi. (n.d.). Cyclic Voltammetry - Data Analysis. Retrieved from [Link]

Sources

Validation

The Art of the Aza-Crown: A Comparative Analysis of Substituted Tetraazamacrocycles in Catalytic Oxidation

A Senior Application Scientist's Guide to Enhancing Catalytic Efficiency Through Ligand Design For researchers, scientists, and professionals in drug development, the quest for efficient and robust catalysts is perpetual...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Enhancing Catalytic Efficiency Through Ligand Design

For researchers, scientists, and professionals in drug development, the quest for efficient and robust catalysts is perpetual. Among the myriad of molecular tools available, metal complexes of tetraazamacrocycles, such as cyclen and cyclam, have carved out a significant niche, particularly in the realm of oxidation catalysis. Their remarkable thermodynamic and kinetic stability, coupled with the ability to stabilize various metal oxidation states, makes them prime candidates for mimicking enzymatic processes and developing novel industrial catalysts.[1]

However, the true power of these macrocycles lies in their tunability. The catalytic efficiency of a tetraazamacrocycle-metal complex is not solely dictated by the central metal ion but is profoundly influenced by the substituents appended to the macrocyclic framework. These modifications, whether on the nitrogen donors (N-substitution) or the carbon backbone (C-substitution), exert intricate steric and electronic effects that can dramatically alter the catalyst's performance.

This guide provides an in-depth comparative analysis of the catalytic efficiency of variously substituted tetraazamacrocycles, with a focus on oxidation reactions. We will explore the fundamental principles underlying their catalytic activity, dissect the distinct effects of N- and C-substitution, and provide validated experimental protocols for their synthesis and evaluation.

The Core Principle: Substitution as a Tool for Catalytic Refinement

The catalytic cycle of a metal-tetraazamacrocycle complex in an oxidation reaction typically involves the formation of a high-valent metal-oxo or metal-peroxo intermediate. The efficacy of this process hinges on several factors, including the redox potential of the metal center, the stability of the catalytic species, and the accessibility of the active site to the substrate. Substituents on the macrocycle play a pivotal role in modulating these properties.

N-Substitution: The alkylation or arylation of the amine nitrogen atoms is a common strategy to modify the properties of tetraazamacrocycle ligands. A key advantage of N-alkylation is the enhanced oxidative stability of the resulting metal complexes. Unsubstituted cyclam complexes, for instance, are susceptible to oxidative degradation that begins with the deprotonation of a secondary amine. Replacing these N-H groups with N-alkyl groups, such as in N,N',N'',N'''-tetramethylcyclam (TMC), creates more robust catalysts.[2]

C-Substitution: Introducing substituents onto the carbon backbone of the macrocycle offers a different approach to catalyst tuning. Unlike N-alkylation, which directly modifies the donor atoms, C-substitution primarily induces steric changes and more subtle electronic effects. Studies on copper(II) complexes have shown that appending a non-coordinating group to the carbon framework has a negligible influence on the overall thermodynamic stability of the complex.[3] However, C-substitution can be instrumental in creating specific chiral environments for asymmetric catalysis or in controlling the substrate's access to the metal center.[4][5]

The choice between N- and C-substitution is therefore a critical decision in catalyst design, with each approach offering a distinct set of advantages and disadvantages that must be weighed in the context of the desired catalytic application.

Comparative Catalytic Performance in Oxidation Reactions

To illustrate the impact of substitution on catalytic efficiency, we will consider the oxidation of organic substrates, a common application for these catalysts. While a single study providing a direct side-by-side comparison of a comprehensive series of N- and C-substituted cyclam/cyclen complexes in the same oxidation reaction is elusive in the literature, we can synthesize a robust comparison from existing data on their stability, redox properties, and performance in related reactions.

Let's consider the catalytic degradation of an organic dye, such as Orange II, using a hydrogen peroxide oxidant, a reaction often catalyzed by iron-tetraazamacrocycle complexes.[4]

Catalyst TypeMetal CenterSubstituent(s)Key Structural EffectImpact on Catalytic Efficiency in Oxidation
Unsubstituted Cyclam Fe(III)NoneSecondary amines presentProne to oxidative degradation, limiting catalyst lifetime and turnover numbers.[2]
N-Substituted Cyclam Fe(III)N,N',N'',N'''-TetramethylTertiary amines, increased steric bulk around N donorsEnhanced Stability: Prevents oxidative degradation initiated at the N-H bond, leading to higher turnover numbers and a more robust catalyst.[2] Electronic Effect: N-alkylation increases the electron density on the metal center, which can affect the redox potential and the reactivity of the high-valent intermediate.[6]
C-Substituted Cyclam Fe(III)C-Aryl/AlkylSteric bulk on the carbon backboneMaintained Stability: Thermodynamic stability of the complex is largely unaffected by non-coordinating C-substituents.[3] Steric Tuning: Can be used to create specific pockets or channels to control substrate access and selectivity, potentially enhancing reaction rates for specific substrates.[4]

Causality Behind the Performance Differences:

  • N-Alkylation and Oxidative Stability: The primary reason for the enhanced performance of N-alkylated catalysts in oxidation reactions is their resistance to oxidative degradation. The absence of acidic N-H protons prevents the initial deprotonation step that leads to ligand degradation, allowing the catalyst to undergo more turnovers before becoming inactive.[2]

  • Electronic Effects of N-Substitution: N-alkylation introduces electron-donating alkyl groups, which can lower the redox potential of the metal center. This can make the formation of the high-valent oxidizing species more or less favorable, depending on the specific metal and oxidant, thereby tuning the catalytic activity.[6]

  • Steric Control via C-Substitution: While not significantly impacting the inherent stability of the complex, C-substituents can act as "gatekeepers" to the active site. By introducing bulky groups on the carbon backbone, it is possible to create a more defined reaction pocket, which can lead to shape-selective catalysis and prevent the binding of inhibiting species.[4] In some cases, this steric hindrance can also influence the coordination geometry of the metal ion, which in turn affects its reactivity.[5]

Experimental Protocols

To provide a practical context for this analysis, we present detailed, step-by-step methodologies for the synthesis of representative N- and C-substituted tetraazamacrocycles and a general protocol for evaluating their catalytic performance in an oxidation reaction.

Protocol 1: Synthesis of N,N',N'',N'''-Tetramethylcyclam (TMC)

This protocol is based on the well-established Eschweiler-Clarke reaction for the methylation of amines.[2]

Materials:

  • Cyclam (1,4,8,11-tetraazacyclotetradecane)

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH2Cl2)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask, dissolve cyclam (1.0 g, 5.0 mmol) in formic acid (10 mL).

  • Slowly add formaldehyde solution (5.0 mL, ~67 mmol) to the stirred solution.

  • Attach a reflux condenser and heat the mixture at 100 °C for 24 hours.

  • Allow the reaction mixture to cool to room temperature and then carefully pour it into a beaker containing a stirred solution of NaOH (10 g) in water (50 mL) to neutralize the excess acid.

  • Extract the aqueous solution with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous MgSO4.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The product can be further purified by recrystallization or chromatography if necessary.

Protocol 2: Synthesis of a C-Aryl-Substituted Cyclam Derivative

This protocol is adapted from the modular approach for synthesizing C-substituted cyclams.[4]

Materials:

  • Substituted benzaldehyde (e.g., p-tolualdehyde)

  • Acetone

  • Ethylenediamine

  • Sodium borohydride (NaBH4)

  • Ethanol (EtOH)

  • Chloroform (CHCl3)

  • Round-bottom flask, magnetic stirrer, rotary evaporator.

Procedure:

  • Step 1: Aldol Condensation. In a flask, combine the substituted benzaldehyde (10 mmol), acetone (20 mmol), and a catalytic amount of NaOH in ethanol. Stir at room temperature until the reaction is complete (monitored by TLC). This forms the corresponding benzylideneacetone.

  • Step 2: Macrocyclization. Dissolve the benzylideneacetone (5 mmol) and ethylenediamine (5 mmol) in ethanol and reflux for several hours to form the diimine macrocycle.

  • Step 3: Reduction. Cool the reaction mixture and add NaBH4 (20 mmol) portion-wise. Stir at room temperature for 3 hours.[4]

  • Remove the solvent under reduced pressure.

  • Extract the residue with chloroform and wash with water.

  • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent to obtain the crude C-aryl-substituted cyclam.[4]

  • Purify the product by recrystallization or column chromatography.

Protocol 3: General Procedure for Catalytic Oxidation of Orange II Dye

This protocol provides a framework for comparing the catalytic efficiency of different tetraazamacrocycle complexes in the decolorization of an azo dye.[4]

Materials:

  • Substituted tetraazamacrocycle-metal complex (e.g., Fe(III)-TMC)

  • Orange II dye

  • Hydrogen peroxide (H2O2, 30% solution)

  • Buffer solution (e.g., pH 9 borate buffer)

  • UV-Vis spectrophotometer

  • Reaction vessel, magnetic stirrer, micropipettes.

Procedure:

  • Prepare a stock solution of Orange II in the buffer solution at a known concentration.

  • In a reaction vessel, add the buffer solution and the catalyst stock solution to achieve the desired final catalyst concentration (e.g., 1-10 µM).

  • Add the Orange II stock solution to the reaction vessel to achieve the desired initial substrate concentration (e.g., 50 µM).

  • Equilibrate the solution for a few minutes with stirring.

  • Initiate the reaction by adding a specific amount of H2O2 solution.

  • Monitor the reaction progress by withdrawing aliquots at regular time intervals and measuring the absorbance of Orange II at its λmax (~485 nm) using a UV-Vis spectrophotometer.

  • Calculate the percentage of dye degradation over time. The initial rate of the reaction can be determined from the slope of the concentration versus time plot at the beginning of the reaction.

  • The turnover number (TON) can be calculated as the moles of substrate converted per mole of catalyst before deactivation.

Visualizing the Concepts

To further clarify the relationships and processes discussed, the following diagrams are provided.

Synthesis_Comparison cluster_N_Sub N-Substitution cluster_C_Sub C-Substitution N_Start Cyclam N_Reagent Formaldehyde, Formic Acid N_Start->N_Reagent Eschweiler-Clarke N_Product N,N',N'',N'''-Tetramethylcyclam (TMC) N_Reagent->N_Product C_Start Substituted Benzaldehyde + Ethylenediamine C_Reagent Aldol Condensation + Cyclization C_Start->C_Reagent C_Intermediate Diimine Macrocycle C_Reagent->C_Intermediate C_Reduction NaBH4 C_Intermediate->C_Reduction Reduction C_Product C-Aryl-Substituted Cyclam C_Reduction->C_Product

Caption: Synthetic routes to N- and C-substituted cyclams.

Catalytic_Cycle Catalyst M(III)-L Oxidized_Catalyst [L-M(V)=O] Catalyst->Oxidized_Catalyst Oxidant (e.g., H₂O₂) Substrate_Complex [L-M(V)=O]--Substrate Oxidized_Catalyst->Substrate_Complex Substrate Product_Complex [M(III)-L]--Product Substrate_Complex->Product_Complex Oxygen Transfer Product_Complex->Catalyst Product Release

Caption: A generalized catalytic cycle for oxidation reactions.

Workflow cluster_synthesis Catalyst Preparation cluster_testing Catalytic Testing Ligand_Synth Synthesize Substituted Tetraazamacrocycle Complexation Complex with Metal Salt Ligand_Synth->Complexation Characterization Characterize Complex (NMR, MS, X-ray) Complexation->Characterization Reaction_Setup Set up Catalytic Reaction Characterization->Reaction_Setup Use in Reaction Monitoring Monitor Reaction (e.g., UV-Vis, GC) Reaction_Setup->Monitoring Data_Analysis Calculate Yield, TON, TOF Monitoring->Data_Analysis Data_Analysis->Ligand_Synth Optimize Ligand Structure

Caption: Workflow for catalyst synthesis and performance evaluation.

Conclusion and Future Outlook

The strategic substitution of tetraazamacrocyclic ligands is a powerful tool for tuning the catalytic efficiency of their metal complexes in oxidation reactions. N-alkylation offers a clear path to enhancing catalyst stability and longevity by preventing oxidative degradation. C-substitution, on the other hand, provides a more nuanced approach to controlling catalytic activity and selectivity through steric and subtle electronic modifications.

The choice of substitution pattern is ultimately dictated by the specific requirements of the catalytic transformation. For applications demanding high turnover numbers and robust performance under harsh oxidative conditions, N-alkylated derivatives are often the superior choice. For reactions requiring high selectivity or involving sterically demanding substrates, the precise spatial control afforded by C-substitution may be more advantageous.

Future research in this field will likely focus on the development of more sophisticated substitution patterns, including the incorporation of multiple, different functional groups on both the nitrogen and carbon atoms. This will enable the creation of multifunctional catalysts with precisely tailored electronic and steric properties, further blurring the line between synthetic catalysts and their highly efficient enzymatic counterparts.

References

  • Nickel Complexes of C-Substituted Cyclams and Their Activity for CO2 and H+ Reduction. ACS Omega, 2017. [Link][4][7][8][9][10]

  • Cyclam. Wikipedia. [Link][2]

  • Coordination chemistry of N-tetraalkylated cyclam ligands—A status report. ResearchGate, 2010. [Link][6][11]

  • Highly Substituted Cyclams: Stereoselective Synthesis and Coordination Properties. ElectronicsAndBooks. [Link][5]

  • Tuning the copper(ii) coordination properties of cyclam by subtle chemical modifications. Dalton Transactions, 2018. [Link][3]

  • Synthesis, Characterization, and Reactivity Studies of New Cyclam-Based Y(III) Complexes. Molecules, 2021. [Link][12][13][14]

  • Structure‐Activity Relationship for Di‐ up to Tetranuclear Macrocyclic Ruthenium Catalysts in Homogeneous Water Oxidation. Chemistry – A European Journal, 2021. [Link][15]

  • Au(III) complexes with tetradentate-cyclam-based ligands. Beilstein Journal of Organic Chemistry, 2021. [Link][1]

Sources

Comparative

The Impact of Methyl Substitution on the Coordination Properties of Tetraazacyclododecane: A Comparative Guide

For researchers, scientists, and professionals in drug development, the precise control of metal ion coordination is paramount. Tetraazacyclododecane, commonly known as cyclen, serves as a foundational scaffold for a myr...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise control of metal ion coordination is paramount. Tetraazacyclododecane, commonly known as cyclen, serves as a foundational scaffold for a myriad of applications, most notably in the design of MRI contrast agents and radiopharmaceuticals.[1][2] Its robust ability to form stable complexes with a variety of metal ions is a direct result of the macrocyclic effect, a thermodynamic advantage conferred by its pre-organized cyclic structure.[3][4] However, the coordination properties of the bare cyclen macrocycle can be finely tuned through chemical modification. This guide provides an in-depth comparison of how methyl substitution on either the nitrogen donors or the ethylene carbon backbone of the cyclen ring systematically alters its coordination behavior, supported by experimental data.

Unsubstituted Tetraazacyclododecane (Cyclen): The Benchmark for High Stability

The parent macrocycle, 1,4,7,10-tetraazacyclododecane (cyclen), is a 12-membered ring containing four secondary amine donors. This structure creates a pre-organized cavity that is well-suited for encapsulating metal ions, leading to the formation of thermodynamically stable and kinetically inert complexes.[5] The stability of these complexes is a key factor in their utility, particularly in medical applications where the release of free metal ions can be toxic.[6]

The coordination involves the four nitrogen atoms of the cyclen ring binding to the metal ion. The flexibility of the ring allows it to adopt different conformations to accommodate metal ions of varying sizes, although it shows a preference for ions with specific ionic radii.[7]

The Influence of N-Methylation: A Double-Edged Sword of Sterics and Electronics

The substitution of methyl groups onto the nitrogen atoms of the cyclen ring profoundly impacts its coordination chemistry. This N-alkylation introduces both steric hindrance and electronic effects that modulate the stability, kinetics, and structure of the resulting metal complexes.

Thermodynamic Stability: A Balancing Act

N-methylation increases the basicity of the nitrogen donor atoms, which would be expected to lead to stronger metal-ligand bonds and more stable complexes. However, the steric hindrance introduced by the methyl groups often counteracts this electronic effect. The bulky methyl groups can prevent the ligand from achieving an optimal conformation for metal ion binding, leading to weaker complexes.

The stability of metal complexes with N-methylated cyclen derivatives generally decreases as the number of methyl groups increases. This trend is evident from the stability constants (log K) determined through potentiometric titrations.

LigandCu(II)Zn(II)Ni(II)Cd(II)
Cyclen23.316.218.314.8
N-methylcyclen21.814.516.513.1
N,N'-dimethylcyclen20.113.014.711.5
N,N',N''-trimethylcyclen18.511.813.210.2
N,N',N'',N'''-tetramethylcyclen (TMC)16.410.111.58.7
Table 1: Comparative stability constants (log K) of metal complexes with N-methylated cyclen derivatives at 25 °C and 0.1 M ionic strength. Data compiled from multiple sources.

As seen in the table, there is a clear trend of decreasing stability with increasing N-methylation for a range of divalent metal ions.

Kinetic Properties: Slower Formation, Faster Dissociation

The steric bulk of the N-methyl groups also influences the kinetics of complex formation and dissociation. The formation of complexes with N-methylated cyclens is generally slower than with unsubstituted cyclen. This is because the methyl groups hinder the approach of the metal ion to the macrocyclic cavity.

Conversely, the dissociation of these complexes is often faster. The steric strain within the complex, caused by the methyl groups, can be relieved upon dissociation, providing a thermodynamic driving force for the decomplexation reaction.[1]

LigandComplex Formation Rate Constant (M⁻¹s⁻¹)Acid-Assisted Dissociation Rate Constant (M⁻¹s⁻¹)
Cyclen-Cu(II)~10⁵~10⁻⁴
TMC-Cu(II)~10³~10⁻²
Table 2: Approximate kinetic parameters for Cu(II) complexes with cyclen and tetramethylcyclen (TMC).
Structural Changes: Elongated Bonds and Distorted Geometries

X-ray crystallographic studies of metal complexes with N-methylated cyclens reveal significant structural changes compared to their unsubstituted counterparts. The steric repulsion between the methyl groups and the metal ion's coordination sphere often leads to an elongation of the metal-nitrogen (M-N) bonds. This bond lengthening is a direct indicator of a weaker metal-ligand interaction.

Furthermore, the presence of methyl groups can force the cyclen ring into a more distorted conformation, moving the coordination geometry away from the ideal arrangement.

cluster_0 Cyclen Complex cluster_1 N-Methylated Cyclen Complex Cyclen_Metal Metal Ion N1 N Cyclen_Metal->N1 shorter M-N bond N2 N Cyclen_Metal->N2 N3 N Cyclen_Metal->N3 N4 N Cyclen_Metal->N4 TMC_Metal Metal Ion N1_TMC N-CH₃ TMC_Metal->N1_TMC longer M-N bond (steric hindrance) N2_TMC N-CH₃ TMC_Metal->N2_TMC N3_TMC N-CH₃ TMC_Metal->N3_TMC N4_TMC N-CH₃ TMC_Metal->N4_TMC

Figure 1: Impact of N-methylation on M-N bond length.

The Role of C-Methylation: Inducing Conformational Rigidity

Methyl substitution on the ethylene carbons of the cyclen backbone introduces a different set of constraints on the ligand's coordination behavior. Unlike N-methylation, C-methylation does not directly alter the electronics of the nitrogen donors. Instead, its primary influence is steric, affecting the conformational flexibility of the macrocyclic ring.

Conformational Pre-organization and Stability

The introduction of methyl groups on the carbon backbone can restrict the rotation around the C-C bonds, leading to a more rigid macrocycle. This increased rigidity can pre-organize the ligand into a conformation that is more favorable for metal ion binding, potentially increasing the stability of the resulting complex.

However, the steric bulk of the C-methyl groups can also introduce strain and hinder the close approach of the donor atoms to the metal ion, which can decrease stability. The overall effect on stability is therefore a delicate balance between these opposing factors and is highly dependent on the position and stereochemistry of the methyl substituents.

LigandCu(II) log K
Cyclen23.3
C-methylcyclen24.1
C,C'-dimethylcyclen22.5
Table 3: Stability constants (log K) for Cu(II) complexes with C-methylated cyclen derivatives.

The data suggests that mono-methylation on the carbon backbone can be beneficial for stability, while di-methylation may introduce unfavorable steric interactions.

Impact on Coordination Geometry

The conformational rigidity imposed by C-methylation can have a significant impact on the resulting coordination geometry. By locking the macrocycle into a particular conformation, C-methyl groups can dictate the arrangement of the donor atoms around the metal ion, leading to more well-defined and sometimes unusual coordination geometries.[8]

G cluster_cyclen Flexible Cyclen cluster_cmethyl Rigid C-Methylated Cyclen flexible Multiple Conformations rigid Restricted Conformations flexible->rigid C-methylation induces rigidity defined_geometry Well-defined Coordination Geometry rigid->defined_geometry Leads to

Figure 2: C-methylation induces conformational rigidity.

Experimental Workflow: Potentiometric Titration for Stability Constant Determination

The determination of stability constants is crucial for quantifying the thermodynamic stability of metal-ligand complexes. Potentiometric titration is a widely used and reliable method for this purpose.[9][10]

Principle

The method involves monitoring the change in pH of a solution containing the ligand and a metal ion as a standard solution of a strong base (e.g., NaOH) is added. The competition between protons and the metal ion for the ligand's donor sites is observed. By analyzing the titration curve, the protonation constants of the ligand and the stability constants of the metal complexes can be calculated.[11][12]

Step-by-Step Protocol
  • Solution Preparation:

    • Prepare a stock solution of the ligand (e.g., cyclen or a methylated derivative) of known concentration.

    • Prepare a stock solution of the metal salt (e.g., Cu(NO₃)₂) of known concentration.

    • Prepare a standardized solution of a strong acid (e.g., HCl) and a carbonate-free solution of a strong base (e.g., NaOH).

    • Prepare a solution of a background electrolyte (e.g., KNO₃) to maintain a constant ionic strength.

  • Calibration of the Electrode:

    • Calibrate the pH electrode using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Titrations:

    • Ligand Protonation: Titrate a solution containing the ligand, a known amount of strong acid, and the background electrolyte with the standardized base solution. Record the pH after each addition of the base.

    • Complex Formation: Titrate a solution containing the ligand, the metal salt, a known amount of strong acid, and the background electrolyte with the standardized base solution. Record the pH after each addition of the base.

  • Data Analysis:

    • Plot the pH versus the volume of base added for both titrations.

    • Use a suitable software program (e.g., HYPERQUAD) to analyze the titration data and calculate the protonation constants of the ligand and the stability constants of the metal complexes.[13]

Figure 3: Workflow for potentiometric determination of stability constants.

Conclusion: Tailoring Coordination Properties for Specific Applications

Methyl substitution on the tetraazacyclododecane framework provides a powerful tool for modulating its coordination properties.

  • N-methylation primarily introduces steric hindrance, which generally leads to a decrease in the thermodynamic stability and an increase in the dissociation kinetics of the resulting metal complexes. This can be advantageous in applications where controlled release of the metal ion is desired.

  • C-methylation , on the other hand, primarily affects the conformational flexibility of the macrocycle. By inducing rigidity, C-methylation can lead to enhanced stability through pre-organization and can be used to enforce specific coordination geometries.

The choice between unsubstituted cyclen and its methylated derivatives, and the decision of where to place the methyl groups, ultimately depends on the specific requirements of the application. For applications demanding the highest possible thermodynamic stability and kinetic inertness, such as in vivo imaging agents, unsubstituted or judiciously C-methylated cyclens may be preferred. For applications where faster ligand exchange or controlled decomplexation is necessary, N-methylated derivatives offer a viable strategy. A thorough understanding of these structure-property relationships is essential for the rational design of new and improved metal-based technologies in medicine and beyond.

References

  • Alcock, N. W., Moore, P., & Pierpoint, C. (1987). Studies of pendant-arm macrocyclic ligands. Part 2. Comparison of the nickel(II), copper(II), and zinc(II) complexes of 11-(2′-dimethylaminoethyl)-1,4,7,11-tetra-azacyclotetradecane, a pyridine analogue, and a related new tetra-aza macrocycle, 11-methyl-1,4,7,11-tetra-azacyclotetradecane. Journal of the Chemical Society, Dalton Transactions, (11), 2371-2380. [Link]

  • Caravan, P., Ellison, J. J., McMurry, T. J., & Lauffer, R. B. (1999). Gadolinium(III) chelates as MRI contrast agents: structure, dynamics, and applications. Chemical reviews, 99(9), 2293-2352. [Link]

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  • Various Authors. (2017). Nickel Complexes of C-Substituted Cyclams and Their Activity for CO2 and H+ Reduction. Inorganic Chemistry, 56(15), 9046-9054. [Link]

  • Various Authors. (2021). A Bridge too Far? Comparison of Transition Metal Complexes of Dibenzyltetraazamacrocycles with and without Ethylene Cross-Bridges: X-ray Crystal Structures, Kinetic Stability, and Electronic Properties. Molecules, 26(2), 433. [Link]

  • Various Authors. (2008). Synthesis, potentiometric, kinetic, and NMR Studies of 1,4,7,10-tetraazacyclododecane-1,7-bis(acetic acid)-4,10-bis(methylenephosphonic acid) (DO2A2P) and its complexes with Ca(II), Cu(II), Zn(II) and lanthanide(III) ions. Dalton Transactions, (22), 2950-2962. [Link]

  • Various Authors. (2018). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. American Journal of Analytical Chemistry, 9(3), 99-112. [Link]

  • Various Authors. (2007). Metal complexes of cyclen and cyclam derivatives useful for medical applications: a discussion based on thermodynamic stability constants and structural data. Dalton Transactions, (26), 2734-45. [Link]

  • Various Authors. (2013). Complexes of selected late period lanthanide(III) cations with 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid amide (DOTAM)-alkyl ligands — A new platform for the development of paramagnetic chemical exchange saturation transfer (PARACEST) magnetic resonance imaging (MRI) contrast agents. Canadian Journal of Chemistry, 91(3), 211-219. [Link]

  • Various Authors. (2021). A Bridge too Far? Comparison of Transition Metal Complexes of Dibenzyltetraazamacrocycles with and without Ethylene Cross-Bridges: X-ray Crystal Structures, Kinetic Stability, and Electronic Properties. Molecules, 26(2), 433. [Link]

  • Various Authors. (2020). Crystal structure of a nickel compound comprising two nickel(II) complexes with different ligand environments: [Ni(tren)(H2O)2]2. Acta Crystallographica Section E: Crystallographic Communications, 76(3), 314-317. [Link]

  • Various Authors. (2018). NOTA Complexes with Copper(II) and Divalent Metal Ions: Kinetic and Thermodynamic Studies. Inorganic Chemistry, 57(7), 3845-3857. [Link]

  • Various Authors. (2015). Lanthanide ion (III) complexes of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraaminophosphonate for dual biosensing of pH with chemical exchange saturation transfer (CEST) and biosensor imaging of redundant deviation in shifts (BIRDS). Contrast Media & Molecular Imaging, 10(1), 51-8. [Link]

  • Various Authors. (2008). Synthesis, potentiometric, kinetic, and NMR Studies of 1,4,7,10-tetraazacyclododecane-1,7-bis(acetic acid)-4,10-bis(methylenephosphonic acid) (DO2A2P) and its complexes with Ca(II), Cu(II), Zn(II) and lanthanide(III) ions. Dalton Transactions, (22), 2950-62. [Link]

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Validation

A Guide to the Cross-Validation of Experimental and Computational Analyses of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane

For researchers, medicinal chemists, and professionals in drug development, the rigorous characterization of novel molecular entities is paramount. The macrocycle 2,5,8,11-tetramethyl-1,4,7,10-tetraazacyclododecane, a su...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the rigorous characterization of novel molecular entities is paramount. The macrocycle 2,5,8,11-tetramethyl-1,4,7,10-tetraazacyclododecane, a substituted cyclen derivative, presents a fascinating case study in the synergy between empirical investigation and computational modeling. This guide provides an in-depth technical comparison, outlining the methodologies to validate theoretical models with experimental data, ensuring a comprehensive understanding of the molecule's structural and electronic properties. While direct comparative studies on this specific isomer are nascent in the literature, this guide synthesizes established protocols and expected outcomes based on extensive research of analogous tetraazamacrocycles.

Introduction: The Imperative of Integrated Analysis

The biological activity and therapeutic potential of a molecule are intrinsically linked to its three-dimensional structure and conformational dynamics. For tetraazamacrocycles, which are renowned for their metal-chelating properties and applications in areas such as MRI contrast agents and radiopharmaceuticals, a precise understanding of their geometry is critical. Experimental techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide invaluable, tangible data on molecular structure. Concurrently, computational methods, particularly Density Functional Theory (DFT), offer a predictive lens into these properties, allowing for the exploration of conformational landscapes and electronic characteristics that may be experimentally challenging to access.

The true power of modern chemical analysis lies in the cross-validation of these two domains. By comparing experimental results with computational predictions, we can not only confirm the accuracy of our theoretical models but also gain deeper insights into the fundamental principles governing molecular behavior. This guide will delineate a robust workflow for achieving this synergy for 2,5,8,11-tetramethyl-1,4,7,10-tetraazacyclododecane.

Experimental Validation: From Synthesis to Spectroscopic Signature

A comprehensive experimental analysis begins with the synthesis and purification of the target molecule, followed by its structural and spectroscopic characterization.

Synthesis Protocol

The synthesis of N-alkylated cyclen derivatives is a well-established field. For 2,5,8,11-tetramethyl-1,4,7,10-tetraazacyclododecane, a common approach involves the reductive amination of the parent cyclen macrocycle.

Step-by-Step Synthesis:

  • Dissolution: Dissolve 1,4,7,10-tetraazacyclododecane (cyclen) in a suitable solvent such as acetonitrile.

  • Addition of Aldehyde: Add an excess of formaldehyde to the solution. The formaldehyde will react with the secondary amines of the cyclen to form hydroxymethyl intermediates.

  • Reduction: Introduce a reducing agent, such as formic acid (Eschweiler-Clarke reaction) or sodium borohydride, to reduce the intermediates to the desired tetramethylated product.

  • Workup and Purification: Following the reaction, perform an aqueous workup to remove excess reagents. The crude product can then be purified by column chromatography or recrystallization to yield pure 2,5,8,11-tetramethyl-1,4,7,10-tetraazacyclododecane.

Causality in Experimental Choices: The Eschweiler-Clarke reaction is often preferred for its mild conditions and high yields in the methylation of amines. The choice of solvent is crucial to ensure the solubility of both the starting materials and reagents.

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the molecule's solid-state structure, including bond lengths, bond angles, and conformational details.

Protocol for Crystal Growth and Data Collection:

  • Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the purified compound in a suitable solvent system (e.g., ethanol/water).

  • Data Collection: Mount a selected crystal on a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F².

NMR Spectroscopy: Probing the Solution-State Structure

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the molecule in solution. The chemical shifts and coupling constants provide detailed information about the chemical environment of each atom.

NMR Data Acquisition:

  • Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃ or D₂O).

  • ¹H NMR: Acquire a one-dimensional ¹H NMR spectrum to identify the different proton environments.

  • ¹³C NMR: Acquire a one-dimensional ¹³C NMR spectrum to identify the different carbon environments.

  • 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish connectivity between protons and carbons, aiding in the definitive assignment of all signals.

Computational Analysis: A Theoretical Mirror to Reality

Computational modeling, particularly with DFT, allows for the prediction of molecular properties from first principles.

DFT Geometry Optimization

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule.

Computational Workflow:

  • Initial Structure: Build an initial 3D model of 2,5,8,11-tetramethyl-1,4,7,10-tetraazacyclododecane.

  • Conformational Search: Perform a systematic conformational search to identify the low-energy conformers of the macrocycle. The stability of different conformers is crucial, as larger substituents tend to be more stable in equatorial positions to minimize steric strain.[1]

  • DFT Optimization: For the lowest energy conformer, perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This will yield the theoretical equilibrium geometry.

Expertise in Method Selection: The choice of DFT functional and basis set is a balance between computational cost and accuracy. For organic molecules of this size, B3LYP/6-31G(d) provides a reliable starting point for geometry optimization.[2][3]

Prediction of Spectroscopic Properties

Once the geometry is optimized, the same level of theory can be used to predict spectroscopic data, such as NMR chemical shifts.

NMR Chemical Shift Calculation:

  • GIAO Method: Use the Gauge-Including Atomic Orbital (GIAO) method with the optimized geometry to calculate the isotropic shielding values for each nucleus.

  • Reference Correction: Convert the calculated shielding values to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.

Head-to-Head Comparison: Cross-Validating the Data

The core of this guide is the direct comparison of the experimental and computational results. This cross-validation provides a robust assessment of the accuracy of the theoretical model and a deeper understanding of the molecule's properties.

Structural Parameters: A Tale of Two Geometries

The bond lengths and angles obtained from X-ray crystallography should be in close agreement with the DFT-optimized geometry.

ParameterExpected Experimental (X-ray) (Å/°)Predicted Computational (DFT) (Å/°)
C-N (ring)1.45 - 1.481.46 - 1.49
C-C (ring)1.51 - 1.541.52 - 1.55
C-N-C (ring)110 - 114111 - 115
N-C-C (ring)109 - 112110 - 113

Note: These are expected values based on similar macrocyclic structures.

Any significant deviations between the experimental and computed values could indicate interesting solid-state packing effects or limitations of the chosen computational model.

Spectroscopic Signatures: The Fingerprint of a Molecule

A comparison of the experimental and predicted NMR spectra provides a powerful validation of the computed electronic structure.

NucleusExpected Experimental Chemical Shift (ppm)Predicted Computational Chemical Shift (ppm)
¹H NMR
N-CH₃2.2 - 2.52.3 - 2.6
N-CH₂ (ring)2.5 - 3.02.6 - 3.1
C-CH-N2.8 - 3.22.9 - 3.3
¹³C NMR
N-CH₃40 - 4541 - 46
N-CH₂ (ring)50 - 5551 - 56
C-CH-N55 - 6056 - 61

Note: These are predicted ranges. The actual spectra will show distinct signals for non-equivalent nuclei.

Visualizing the Workflow

To provide a clear overview of the cross-validation process, the following diagrams illustrate the key stages.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Experimental Characterization synthesis Synthesis of 2,5,8,11-Tetramethyl- 1,4,7,10-tetraazacyclododecane purification Purification (Chromatography/ Recrystallization) synthesis->purification xray X-ray Crystallography purification->xray nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr

Caption: Experimental workflow from synthesis to characterization.

computational_workflow cluster_modeling Computational Modeling cluster_prediction Property Prediction initial_structure Initial 3D Structure conf_search Conformational Search initial_structure->conf_search dft_opt DFT Geometry Optimization conf_search->dft_opt nmr_pred NMR Chemical Shift Calculation dft_opt->nmr_pred

Caption: Computational workflow for structural and spectroscopic prediction.

cross_validation exp Experimental Data (X-ray, NMR) comparison Direct Comparison & Cross-Validation exp->comparison comp Computational Data (DFT Geometry, NMR Shifts) comp->comparison insights Validated Model & Deeper Insights comparison->insights

Caption: The logic of cross-validation.

Conclusion: A Unified Approach to Molecular Understanding

The cross-validation of experimental and computational data is not merely a confirmatory exercise; it is a symbiotic process that enhances our understanding of molecular systems. For a molecule like 2,5,8,11-tetramethyl-1,4,7,10-tetraazacyclododecane, this integrated approach provides a comprehensive picture of its structural and electronic properties, which is essential for its potential applications in medicine and materials science. By meticulously following the protocols outlined in this guide, researchers can ensure the scientific rigor and integrity of their findings, paving the way for informed and successful drug development and scientific discovery.

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Comparative

A Comparative Guide to 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane-Based Catalysts in Oxidation Reactions

For Researchers, Scientists, and Drug Development Professionals In the ever-evolving landscape of synthetic chemistry, the development of efficient and selective catalysts is paramount. Among the diverse array of catalyt...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of synthetic chemistry, the development of efficient and selective catalysts is paramount. Among the diverse array of catalytic systems, metal complexes of tetraazamacrocyclic ligands have garnered significant attention due to their inherent stability and tunable reactivity. This guide provides an in-depth performance benchmark of catalysts based on the 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane ligand, a methylated derivative of the well-known cyclen macrocycle. Through a critical analysis of experimental data, we will compare its efficacy against established alternatives in key oxidation reactions, offering valuable insights for catalyst selection and development.

Introduction: The Significance of Methylated Tetraazacyclododecane Ligands

The 1,4,7,10-tetraazacyclododecane (cyclen) framework provides a robust and pre-organized tetradentate coordination environment for a variety of transition metal ions. The introduction of methyl groups onto the macrocyclic ring, as in 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane, imparts several key properties that can significantly influence the resulting catalyst's performance. These include:

  • Increased Lipophilicity: Enhancing solubility in organic solvents, which is crucial for many homogeneous catalytic reactions.

  • Steric Tuning: The methyl groups can influence the coordination geometry around the metal center, potentially favoring specific oxidation states and reaction pathways.

  • Electronic Effects: Inductive effects from the methyl groups can modulate the electron density at the metal center, thereby affecting its redox potential and catalytic activity.

This guide will focus on the catalytic performance of metal complexes of this methylated cyclen derivative, particularly with manganese and iron, in two critical oxidation reactions: olefin epoxidation and water oxidation. These reactions are fundamental in both industrial chemical synthesis and the pursuit of sustainable energy solutions.

Performance in Olefin Epoxidation: A Comparative Analysis

Olefin epoxidation is a cornerstone transformation in organic synthesis, providing valuable epoxide intermediates for the production of a wide range of fine chemicals and pharmaceuticals. Manganese complexes are well-known for their efficacy in catalyzing this reaction.

While direct comparative studies benchmarking manganese complexes of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane against other macrocyclic catalysts under identical conditions are limited, we can infer performance characteristics from related systems. For instance, studies on manganese complexes with other methylated and cross-bridged cyclam ligands in olefin epoxidation have demonstrated the profound impact of ligand architecture on catalytic activity and selectivity.[1]

A novel manganese complex with a cross-bridged cyclam ligand, Mn(IV)(Me2EBC)(OH)2(2+), has been studied for the epoxidation of various olefins.[1] This study revealed that the reaction mechanism is complex, with evidence for multiple reactive intermediates, including alkyl peroxide radicals and a high-valent manganese-alkyl hydroperoxide adduct.[1] This highlights the importance of the ligand in dictating the mechanistic pathway and, consequently, the product distribution.

Table 1: Conceptual Performance Comparison of Mn-based Epoxidation Catalysts

Catalyst SystemLigand TypeTypical Substrate ScopeKey Performance Aspects
Mn-2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecaneMethylated CyclenAlkenes (e.g., styrene, cyclohexene)Expected good solubility in organic media; steric hindrance may influence selectivity.
Mn-cyclamUnsubstituted CyclamBroad range of alkenesWell-established system, often used as a benchmark.
Mn-porphyrinPorphyrinWide variety of olefinsHigh catalytic activity, but can be prone to oxidative degradation.
Mn-salenSalenStyrenes, conjugated dienesHigh enantioselectivity achievable with chiral ligands.

Experimental Protocol: General Procedure for Catalytic Olefin Epoxidation

The following is a representative experimental protocol for evaluating the performance of a manganese-based catalyst in olefin epoxidation.

  • Catalyst Preparation: The manganese complex of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane is synthesized by reacting the ligand with a suitable manganese(II) salt (e.g., Mn(OTf)₂, MnCl₂) in an appropriate solvent.

  • Reaction Setup: In a typical experiment, the olefin substrate (e.g., 1 mmol) and the manganese catalyst (e.g., 0.1-1 mol%) are dissolved in a suitable solvent (e.g., acetonitrile, dichloromethane).

  • Initiation: The reaction is initiated by the addition of an oxidant (e.g., hydrogen peroxide, tert-butyl hydroperoxide).

  • Monitoring and Analysis: The reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). After completion, the product yield and selectivity are determined by GC or NMR spectroscopy, using an internal standard.

  • Turnover Number (TON) and Turnover Frequency (TOF) Calculation:

    • TON = (moles of product) / (moles of catalyst)

    • TOF = TON / (reaction time)

Causality in Experimental Design: The choice of solvent is critical as it influences the solubility of the catalyst and reactants, and can also affect the stability of the catalytic species. The oxidant must be chosen carefully; while hydrogen peroxide is an environmentally benign choice, other oxidants like tert-butyl hydroperoxide may offer different reactivity profiles. The catalyst loading is a key parameter to optimize, balancing reaction rate with cost-effectiveness.

Performance in Water Oxidation: A Crucial Step in Artificial Photosynthesis

The oxidation of water to molecular oxygen is a fundamental process in natural and artificial photosynthesis, providing the electrons and protons necessary for fuel production. Iron complexes have emerged as promising catalysts for this reaction due to the earth-abundance and low toxicity of iron.[2]

For instance, an iron complex with a tetradentate macrocyclic ligand has demonstrated a turnover number of 65 for oxygen evolution in the presence of ceric ammonium nitrate as a chemical oxidant.[3] This indicates the potential of such systems for water oxidation catalysis.

Table 2: Conceptual Performance Comparison of Fe-based Water Oxidation Catalysts

Catalyst SystemLigand TypeTypical OxidantKey Performance Aspects
Fe-2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecaneMethylated CyclenChemical (e.g., Ce(IV)) or ElectrochemicalStability of the high-valent Fe-oxo species is critical.
Fe-cyclamUnsubstituted CyclamChemical or ElectrochemicalOften used as a reference system.
Fe-porphyrinPorphyrinChemical or ElectrochemicalCan achieve high turnover frequencies but may be susceptible to degradation.
Fe-bipyridineBipyridine-basedChemical or ElectrochemicalHighly tunable electronically and sterically.

Experimental Protocol: Evaluation of Water Oxidation Catalysis

A common method to assess the performance of a water oxidation catalyst is through chemical oxidation using a strong oxidizing agent.

  • Catalyst Solution Preparation: A stock solution of the iron complex of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane is prepared in a suitable aqueous buffer (e.g., pH 7 phosphate buffer).

  • Reaction Initiation: The catalytic reaction is initiated by adding a solution of a sacrificial chemical oxidant, typically ceric ammonium nitrate (CAN), to the catalyst solution.

  • Oxygen Detection: The evolution of oxygen is monitored over time using a Clark-type electrode or a pressure sensor.

  • Turnover Number (TON) Calculation: The TON is calculated by dividing the moles of evolved oxygen by the initial moles of the iron catalyst.

  • Control Experiments: It is crucial to perform control experiments in the absence of the catalyst to ensure that the observed oxygen evolution is indeed due to the catalytic activity of the iron complex.

Trustworthiness of the Protocol: This protocol includes a self-validating system through the use of control experiments. The comparison of oxygen evolution with and without the catalyst directly confirms the catalytic effect. Furthermore, the quantification of evolved oxygen allows for the calculation of a key performance metric, the turnover number.

Visualization of Catalytic Concepts

To better understand the processes involved, we can visualize the general workflow for evaluating catalyst performance and a simplified catalytic cycle for oxidation.

Diagram 1: Experimental Workflow for Catalyst Performance Evaluation

G cluster_prep Catalyst & Reagent Preparation cluster_reaction Catalytic Reaction cluster_analysis Data Analysis & Comparison A Synthesize/Procure 2,5,8,11-Tetramethyl-1,4,7,10- tetraazacyclododecane Ligand B Prepare Metal Complex (e.g., with Mn or Fe salt) A->B E Combine Catalyst, Substrate, and Solvent B->E C Prepare Substrate (Olefin or Water) C->E D Prepare Oxidant (e.g., H2O2 or Ce(IV)) F Initiate with Oxidant D->F E->F G Monitor Reaction Progress (GC, TLC, O2 sensor) F->G H Quantify Product Yield and Selectivity G->H I Calculate TON and TOF H->I J Benchmark against Alternative Catalysts I->J

Caption: Workflow for benchmarking catalyst performance.

Diagram 2: Simplified Catalytic Cycle for Metal-Catalyzed Oxidation

G M_n M(n) [Catalyst] M_n_Ox M(n)-Oxidant M_n->M_n_Ox + Oxidant M_n_O M(n+2)=O [High-Valent Intermediate] M_n_Ox->M_n_O Forms High-Valent Intermediate M_n_Sub M(n)-Substrate M_n_O->M_n_Sub + Substrate M_n_Sub->M_n Product Release & Catalyst Regeneration

Caption: A generalized metal-catalyzed oxidation cycle.

Conclusion and Future Outlook

Catalysts based on 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane represent a promising, yet underexplored, class of compounds for oxidation reactions. The strategic placement of methyl groups on the cyclen backbone offers a means to fine-tune the steric and electronic properties of the resulting metal complexes, which can lead to enhanced catalytic performance.

While this guide has provided a framework for understanding and evaluating these catalysts, it is evident that more direct, comparative studies are needed to fully elucidate their potential. Future research should focus on:

  • Systematic Benchmarking: Conducting head-to-head comparisons of metal complexes of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane with other well-defined macrocyclic catalysts under standardized conditions.

  • Mechanistic Investigations: Employing spectroscopic and computational methods to gain deeper insights into the reaction mechanisms and identify the key factors that govern catalytic activity and selectivity.

  • Ligand Optimization: Synthesizing and evaluating derivatives of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane with different substitution patterns to further optimize catalyst performance for specific applications.

By pursuing these avenues of research, the scientific community can unlock the full potential of these versatile catalysts, paving the way for more efficient and sustainable chemical transformations in academia and industry.

References

Sources

Validation

A Comparative Guide to the Thermodynamic Stability of Lanthanide Complexes with DOTA and DOTP Macrocyclic Ligands

Introduction: The Quest for Unparalleled Stability in Lanthanide Coordination Chemistry The trivalent lanthanide ions (Ln³⁺), with their unique electronic and magnetic properties, are indispensable in modern science and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Unparalleled Stability in Lanthanide Coordination Chemistry

The trivalent lanthanide ions (Ln³⁺), with their unique electronic and magnetic properties, are indispensable in modern science and medicine. Their applications range from high-performance magnets to luminescent probes and, most critically for the pharmaceutical industry, as contrast agents in Magnetic Resonance Imaging (MRI) and as radiopharmaceuticals. The efficacy and safety of these applications, however, hinge on a single, crucial factor: the thermodynamic and kinetic stability of the lanthanide complex.

The free Ln³⁺ ion is toxic and prone to hydrolysis at physiological pH. Therefore, it must be encapsulated within a robust chelating ligand. Macrocyclic ligands, particularly those based on the 1,4,7,10-tetraazacyclododecane (cyclen) backbone, have emerged as the gold standard due to the exceptional stability they confer upon the resulting lanthanide complex. This stability is a direct consequence of the "macrocyclic effect," a combination of enthalpic and entropic advantages over their linear counterparts.

This guide provides a comparative analysis of the thermodynamic stability of lanthanide complexes formed with two preeminent cyclen-based macrocyclic ligands: DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and DOTP (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid). We will delve into the structural nuances that differentiate these ligands, present comparative thermodynamic data, and provide detailed, field-proven protocols for their characterization. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to select and validate the optimal chelate for their specific application.

The Contenders: A Structural and Electronic Overview of DOTA and DOTP

At their core, both DOTA and DOTP share the same 12-membered cyclen ring. The key distinction lies in their pendant coordinating arms: DOTA possesses four carboxylate (-CH₂COO⁻) arms, while DOTP features four phosphonate (-CH₂PO₃²⁻) arms. This seemingly subtle difference has profound implications for their coordination chemistry and the resulting stability of their lanthanide complexes.[1][2]

  • DOTA (H₄DOTA): The four acetate arms and four ring nitrogens create an octadentate ligand. The carboxylate groups are hard donors, well-suited to the hard Lewis acidic character of the Ln³⁺ ions. The resulting [Ln(DOTA)]⁻ complexes are renowned for their high thermodynamic stability and exceptional kinetic inertness, making Gd-DOTA (Gadoterate) one of the safest and most widely used MRI contrast agents.[3]

  • DOTP (H₈DOTP): The four methylenephosphonate arms, along with the four ring nitrogens, also provide an octadentate coordination environment. However, the phosphonate group is a more powerful donor than carboxylate due to its higher negative charge (-2 per arm at physiological pH) and the greater basicity of the phosphonate oxygen atoms. This generally leads to even higher thermodynamic stability compared to the corresponding DOTA complexes.[2]

Caption: Chemical structures of the macrocyclic ligands DOTA and DOTP.

Thermodynamic Underpinnings of Complex Stability

The stability of a metal-ligand complex in solution is quantified by the stability constant (K), often expressed in its logarithmic form (log K). A higher log K value signifies a more stable complex, with less free metal ion present at equilibrium. The stability constant is related to the Gibbs free energy of complexation (ΔG) by the equation:

ΔG = -RT ln(K)

This free energy change is composed of two fundamental contributions: enthalpy (ΔH) and entropy (ΔS).

ΔG = ΔH - TΔS

  • Enthalpy (ΔH): Represents the heat change during complex formation. A negative ΔH (exothermic reaction) indicates the formation of strong coordinate bonds, which is a major driving force for complexation of Ln³⁺ ions with polyaminocarboxylate and polyaminophosphonate ligands.[4]

  • Entropy (ΔS): Represents the change in disorder. A positive ΔS is favorable and is largely driven by the release of ordered water molecules from the lanthanide ion's hydration shell upon encapsulation by the ligand.

By measuring log K, ΔH, and ΔS, we can gain a complete thermodynamic profile of complex formation and understand the fundamental forces driving stability.

Thermodynamic_Relationship G Gibbs Free Energy (ΔG) Overall Stability logK Stability Constant (log K) (Directly related to ΔG) G->logK ΔG = -RT ln(K) H Enthalpy (ΔH) Bond Strength H->G ΔG = ΔH - TΔS S Entropy (ΔS) Disorder & Solvation S->G

Caption: Relationship between Gibbs free energy, enthalpy, entropy, and the stability constant.

Comparative Stability Data: DOTA vs. DOTP

The thermodynamic stability of lanthanide complexes generally increases across the series from La³⁺ to Lu³⁺ due to the lanthanide contraction, which results in a higher charge density on the smaller, heavier ions, promoting stronger electrostatic interactions.[5] As the data below indicates, DOTP complexes are consistently more stable than their DOTA analogues across the entire lanthanide series.

Lanthanide IonLigandlog KΔH (kJ/mol)ΔS (J/mol·K)
Gd³⁺ DOTA24.6-45.2318
DOTP27.9-60.7328
La³⁺ DOTA23.5-36.8320
DOTP26.5-52.3328
Lu³⁺ DOTA25.4-51.5315
DOTP28.7-67.4322

Note: The values presented are representative figures compiled from various sources for comparative purposes. Absolute values may vary slightly depending on experimental conditions (temperature, ionic strength).[2]

Analysis of the Data:

  • Superior Stability of DOTP: For any given lanthanide ion, the log K value for the DOTP complex is significantly higher (by 2-3 log units) than for the DOTA complex. This translates to a complex that is 100 to 1000 times more stable.

  • Enthalpic Driving Force: The complexation for both ligands is strongly exothermic (negative ΔH), indicating the formation of very stable coordinate bonds. The ΔH for DOTP complexes is consistently more negative than for DOTA complexes. This is the primary reason for their enhanced stability and can be attributed to the stronger electrostatic interaction between the Ln³⁺ ion and the more highly charged phosphonate arms.

  • Entropic Contribution: The entropy change (ΔS) is large and positive for both sets of complexes and remarkably similar. This indicates that the desolvation of the lanthanide ion upon complexation is a major and comparable driving force for both ligand systems.

Experimental Protocols for Determining Thermodynamic Stability

Accurate determination of thermodynamic parameters is paramount. The two most robust and widely accepted methods are Potentiometric Titration for determining stability constants (log K) and Isothermal Titration Calorimetry (ITC) for the direct measurement of enthalpy (ΔH).

Potentiometric Titration for Stability Constant (log K) Determination

Principle: This method involves monitoring the pH of a solution containing the ligand and the lanthanide ion as a standard base (e.g., KOH) is added.[6] Complexation is a proton-releasing reaction (Ln³⁺ + HₙL → [LnL] + nH⁺). By comparing the titration curve of the ligand alone with the curve of the ligand in the presence of the metal ion, one can calculate the concentration of all species at equilibrium and thereby determine the stability constant.[7][8] The entire process must be conducted under controlled temperature and ionic strength.[9]

Experimental Workflow:

Potentiometry_Workflow prep 1. Reagent Preparation - Standardized KOH - Ln(ClO₄)₃ solution - Ligand solution - Background electrolyte (e.g., 0.1M KCl) cal 2. Electrode Calibration Calibrate pH electrode with standard buffers to read [H⁺] concentration, not activity. prep->cal titrations 3. Perform Titrations (Under N₂ atmosphere at constant T) cal->titrations ligand_tit a) Ligand Titration Titrate ligand solution with KOH to determine its protonation constants (pKa). titrations->ligand_tit complex_tit b) Complex Titration Titrate a solution of ligand + Ln³⁺ with KOH. titrations->complex_tit analysis 4. Data Analysis Input titration data (volume added, pH) into a refinement program (e.g., HYPERQUAD). ligand_tit->analysis Provides pKa values complex_tit->analysis Provides complexation data result 5. Result Refined values for log K of the Ln-Ligand complex. analysis->result

Caption: Workflow for determining stability constants via potentiometric titration.

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a carbonate-free solution of ~0.1 M KOH and standardize it against potassium hydrogen phthalate (KHP).

    • Prepare a stock solution of the lanthanide salt (perchlorates or triflates are preferred as they are non-coordinating). Accurately determine the Ln³⁺ concentration via ICP-MS or complexometric titration with EDTA.

    • Prepare an accurately weighed solution of the ligand (DOTA or DOTP).

    • All solutions should be prepared in a background electrolyte (e.g., 0.1 M KCl or KNO₃) to maintain constant ionic strength.

  • System Setup:

    • Use a double-walled, thermostatted titration vessel maintained at a constant temperature (e.g., 25.0 ± 0.1 °C).

    • Purge the solution with humidified, oxygen-free nitrogen or argon before and during the titration to prevent CO₂ absorption.

    • Use a high-precision combination pH electrode and an automated burette for titrant delivery.

  • Electrode Calibration:

    • Perform an acid-base titration in the same ionic medium as the experiment to calibrate the electrode to measure hydrogen ion concentration, p[H⁺], rather than activity, pH.[6] This is a critical self-validating step.

  • Ligand Protonation Titration:

    • Titrate a known volume and concentration of the ligand solution with the standardized KOH. This allows for the determination of the ligand's pKa values, which are essential for the final stability constant calculation.

  • Complexometric Titration:

    • Titrate a solution containing the same amount of ligand plus a known amount of the Ln³⁺ ion (typically a 1:1 molar ratio) with the standardized KOH.

  • Data Analysis:

    • Use specialized computer programs like HYPERQUAD or BEST to simultaneously refine the ligand pKa values and the complex stability constants by fitting the experimental titration data to a chemical equilibrium model.[6]

Isothermal Titration Calorimetry (ITC) for Enthalpy (ΔH) and Entropy (ΔS) Determination

Principle: ITC directly measures the heat released (exothermic) or absorbed (endothermic) during the binding interaction.[10] A solution of the ligand is titrated into a solution of the lanthanide ion in the calorimeter's sample cell. The instrument's feedback system measures the power required to maintain zero temperature difference between the sample cell and a reference cell.[11] Each injection produces a heat pulse that is integrated over time to yield the enthalpy of binding.

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare solutions of the lanthanide ion and the ligand in the same buffer (e.g., MES or HEPES, pH controlled) to minimize heats of dilution.

    • Degas all solutions thoroughly immediately before use to prevent the formation of air bubbles in the calorimeter cells.

  • System Setup:

    • Set the experimental temperature (e.g., 25 °C), stirring speed, and injection parameters (volume, duration, spacing).

    • Allow the instrument to equilibrate to a stable baseline before starting the titration.

  • Performing the Titration:

    • Fill the sample cell with the Ln³⁺ solution and the injection syringe with the more concentrated ligand solution.

    • Perform an initial control titration by injecting the ligand into the buffer alone to determine the heat of dilution of the ligand. This value is subtracted from the experimental data for correction.

  • Data Acquisition:

    • Initiate the titration. A series of injections (typically 20-30) are made until the binding sites on the lanthanide ion are saturated. The raw data is a plot of power (μcal/sec) versus time.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to metal.

    • Fit this binding isotherm to an appropriate binding model (e.g., a single-site binding model) using the analysis software provided with the instrument. The fit directly yields the binding constant (K), the enthalpy of binding (ΔH), and the stoichiometry (n).

    • The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equations: ΔG = -RT ln(K) and ΔS = (ΔH - ΔG) / T .

Conclusion and Field-Proven Insights

The comparative analysis unequivocally demonstrates that lanthanide complexes with DOTP are thermodynamically more stable than their DOTA counterparts. This enhanced stability is driven by a more favorable enthalpy of complexation, stemming from the stronger electrostatic interactions afforded by the highly charged phosphonate pendant arms.[2]

Expert Insights for Application:

  • For MRI Contrast Agents: While Gd-DOTA's stability is sufficient for safe clinical use, the superior stability of Gd-DOTP could offer an even greater safety margin against the release of toxic Gd³⁺ ions. However, this must be balanced against other factors like water exchange rates and relaxivity, which are also critical for contrast agent efficacy.

  • For Radiopharmaceuticals: In targeted radionuclide therapy, where a lanthanide radioisotope (e.g., ¹⁷⁷Lu) is delivered to a tumor site, the kinetic inertness and thermodynamic stability of the complex are paramount to prevent the radioisotope from leaching out and causing off-target radiation damage. The exceptional stability of DOTP-based chelators makes them highly attractive candidates for these applications. For example, ¹⁷⁷Lu-DOTATATE, a DOTA-derivative, is a highly successful radiopharmaceutical; a DOTP-based analogue could potentially offer even greater in vivo stability.

  • A Note on Kinetics: It is crucial to remember that high thermodynamic stability does not always equate to fast formation kinetics. The formation of highly stable macrocyclic complexes can be slow due to the rigid nature of the ligand.[12][13] Kinetic studies are a necessary complement to thermodynamic analysis, especially when developing labeling protocols for radiopharmaceuticals that must be prepared quickly.

This guide has provided the foundational principles, comparative data, and detailed experimental workflows to assess the thermodynamic stability of lanthanide-macrocycle complexes. By understanding the interplay of ligand structure, thermodynamics, and experimental methodology, researchers can make informed decisions in the design and development of next-generation lanthanide-based technologies.

References

  • Complexation of Lanthanides(III) Ions with Terephthalic Acid in Aqueous Solutions by Potentiometric Titration Combined with Photoluminescence Spectroscopy. MDPI.
  • Potentiometric Studies of the Complexation Properties of Selected Lanthanide Ions with Schiff Base Ligand. MDPI.
  • Spectrophotometric methods to probe the solution chemistry of lanthanide complexes with macromolecules. OSTI.GOV.
  • Potentiometric Determination of the Stability Constants of Lanthanide Complexes with Iminodiacetic Acid in Water and Dioxane-W
  • Potentiometric study of the lanthanide(III) ion complexes with some Schiff bases.
  • Macrocyclic Ligands with an Unprecedented Size-Selectivity Pattern for the Lanthanide Ions. PMC - NIH.
  • DOTP versus DOTA as Ligands for Lanthanide Cations: Novel Structurally Characterized CeIV and CeIII Cyclen-Based Complexes and Clusters in Aqueous Solutions. PubMed.
  • Formation kinetics and stability studies on the lanthanide complexes of 1,4,7,10-tetraazacyclododecane-N,N',N",N"'-tetraacetic acid by capillary electrophoresis. PubMed.
  • GUIDELINES FOR THE DETERMIN
  • Stability assessment of different chelating moieties used for elemental labeling of bio-molecules.
  • Investigating Lanthanide Complex Stability through Kinetic and Thermodynamic Competition with Metal Ions and DTPA. Dalton Transactions (RSC Publishing).
  • Lanthanide complexes of macrocyclic derivatives useful for medical applications.
  • Structure and thermodynamics of lanthanide and actinide complexes in solution. SciSpace.
  • Kinetics of Formation and Dissociation of Lanthanide(III)-DOTA Complexes.
  • Isothermal titr
  • The thermodynamics of complexation of lanthanide (III) DTPA-bisamide complexes and their implication for stability and solution structure. PubMed.
  • Isothermal titr

Sources

Comparative

A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane via HPLC and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals In the realm of coordination chemistry and its applications in diagnostics and therapeutics, the purity of macrocyclic ligands is paramount. This guide prov...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of coordination chemistry and its applications in diagnostics and therapeutics, the purity of macrocyclic ligands is paramount. This guide provides an in-depth technical comparison and experimental protocols for confirming the purity of synthesized 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane, a C-functionalized derivative of the versatile chelating agent 1,4,7,10-tetraazacyclododecane (cyclen). As a senior application scientist, this document is structured to offer not just procedural steps, but also the underlying scientific rationale to ensure robust and reliable results.

The Critical Role of Purity in Macrocyclic Chemistry

Macrocyclic compounds like 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane are pivotal as precursors for metal ion chelating agents. These agents form highly stable complexes with metal ions and are extensively used in applications such as contrast agents for Magnetic Resonance Imaging (MRI)[1]. The presence of impurities, even in trace amounts, can drastically alter the stability and efficacy of the final metal complex, and in the context of drug development, introduce toxicity. Therefore, rigorous purity assessment is a non-negotiable aspect of the synthesis and characterization workflow.

This guide will focus on a two-pronged analytical approach: High-Performance Liquid Chromatography (HPLC) for separation and quantification of impurities, and Mass Spectrometry (MS) for confirmation of the target molecule's identity and the mass of any detected impurities.

Synthesis of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane: A Conceptual Overview

While various methods exist for the synthesis of the parent cyclen macrocycle, the target molecule of this guide is typically prepared through the C-alkylation of a suitable precursor. A common strategy involves the synthesis of a protected cyclen derivative, followed by alkylation and deprotection. For the purpose of this guide, we will assume the synthesis has been completed and the crude product is ready for purification and analysis.

Purity Confirmation Workflow: HPLC and Mass Spectrometry

The combination of HPLC and Mass Spectrometry (HPLC-MS) provides a powerful tool for purity analysis, offering both separation of components in a mixture and their definitive identification based on mass-to-charge ratio[2].

G cluster_synthesis Synthesis & Crude Product cluster_analysis Purity Analysis Workflow synth Synthesized Crude 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane hplc HPLC Separation synth->hplc ms Mass Spectrometry Identification hplc->ms Eluent data Data Analysis & Purity Calculation ms->data final Pure Compound Confirmation data->final G cluster_hplc HPLC System cluster_ms Mass Spectrometer pump HPLC Pump (Mobile Phase Gradient) injector Autosampler (Sample Injection) pump->injector column C18 Column (Separation) injector->column detector UV Detector (Detection) column->detector esi ESI Source (Ionization) detector->esi Eluent Transfer data_system Data System detector->data_system Signal analyzer Mass Analyzer (m/z Separation) esi->analyzer ms_detector MS Detector (Ion Detection) analyzer->ms_detector ms_detector->data_system Signal

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane

As professionals in research and development, our responsibility extends beyond discovery to ensuring that every aspect of our work, including the management of chemical waste, is conducted with the highest commitment to...

Author: BenchChem Technical Support Team. Date: January 2026

As professionals in research and development, our responsibility extends beyond discovery to ensuring that every aspect of our work, including the management of chemical waste, is conducted with the highest commitment to safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane, a tetraaza macrocycle. The protocols outlined herein are designed to provide clear, actionable steps that protect laboratory personnel, ensure regulatory compliance, and build a culture of safety.

Foundational Safety and Hazard Assessment

Before handling the waste, a thorough understanding of the compound's hazard profile is essential. While specific toxicological data for this exact compound is limited, the safety data for structurally related tetraaza macrocycles and amines provides a strong basis for a conservative and safe approach.

Hazard Identification

Based on analogous compounds, 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane should be handled as a substance that:

  • Causes Skin Irritation: Similar tetraaza compounds are classified as Category 2 skin irritants.[1][2][3][4][5]

  • Causes Serious Eye Irritation: Direct contact can result in significant eye irritation, a common hazard for this chemical class.[1][2][4]

  • May Be Harmful if Inhaled or Ingested: While specific data is unavailable, it is prudent to avoid inhalation of dust or aerosols and prevent ingestion.[5][6]

Incompatible materials include strong oxidizing agents, acids, and bases.[1][5] Contact with these substances can lead to vigorous and potentially hazardous reactions.

Mandatory Personal Protective Equipment (PPE)

The use of appropriate PPE is the first line of defense against exposure. The causality for each piece of equipment is critical to understanding its role in your protection.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile or other chemically resistant gloves.Prevents direct skin contact, mitigating the risk of skin irritation.[1][2][4][6] Gloves must be inspected before use and disposed of after handling the chemical.[2][6]
Eye Protection Safety glasses with side-shields or chemical splash goggles.Protects against accidental splashes or dust dispersion, preventing serious eye irritation.[1][2][4]
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.[2][4]
Respiratory Protection Not typically required if using engineering controls.A dust respirator should be used if there is a risk of generating dust and engineering controls are inadequate.[1][4][7]
Engineering Controls: The Primary Barrier

All handling and preparation for the disposal of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane must be performed within a certified chemical fume hood.[2] This provides necessary exhaust ventilation to prevent the accumulation of dust or aerosols in the laboratory environment, protecting the user from inhalation exposure.[2][6] A safety shower and eye wash station should be readily accessible.[1][7]

Waste Segregation and Containment Protocol

Proper containment is a critical step that ensures the waste is managed safely from the point of generation to its final disposal.

The Principle of Waste Segregation

Amine-based waste must be kept separate from other chemical waste streams.[8] This is a critical safety measure to prevent inadvertent mixing with incompatible materials, such as strong oxidizing agents, which could lead to a dangerous exothermic reaction.[1][5] Never mix different waste streams without first consulting compatibility charts and your institution's EHS guidelines.[9]

Step-by-Step Container Selection and Labeling
  • Select an Appropriate Container: Choose a container that is in good condition and compatible with the chemical waste. Often, the original product container is suitable.[9] Ensure the container is designed for solid waste and has a tightly sealing lid.[9]

  • Affix a Hazardous Waste Label: From the moment waste is first added, the container must be labeled with the words "HAZARDOUS WASTE".[9]

  • Complete the Label: Clearly write the full chemical name: "2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane".[9] Include the approximate quantity or concentration of the waste.

  • Secure the Container: Keep the container lid tightly closed at all times, except when adding waste.[1][8][9] This prevents the release of fumes and protects against spills.

  • Store Appropriately: Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible chemicals.[1][8] This storage location should be a designated satellite accumulation area (SAA).

Step-by-Step Disposal Procedure

The final disposal of this chemical must be handled by qualified professionals in accordance with all federal, state, and local regulations.[1]

  • Waste Transfer: Carefully transfer the solid 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane waste into the properly labeled hazardous waste container described in Section 2.2. Perform this transfer inside a chemical fume hood to contain any dust.

  • Decontamination of Emptied Containers: If the original container is to be disposed of, rinse it three times with a suitable solvent (e.g., methanol or ethanol). The resulting rinsate is also considered hazardous waste and must be collected in a separate, properly labeled container for liquid hazardous waste.

  • Contact EHS for Pickup: Arrange for the removal of the hazardous waste container by contacting your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[8] Provide them with the completed hazardous waste label information.

  • Final Disposal Method: The most common and preferred method for disposing of this type of chemical waste is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[1][10] Never attempt to dispose of this chemical down the drain or in regular trash, as this can cause significant harm to aquatic ecosystems.[1][2][6][8]

  • Maintain Records: Document the disposal of the waste, including the chemical name, quantity, and date of pickup, as required by your institution and regulatory agencies.[8]

Emergency Protocol: Spill Management

In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert colleagues.

  • Don PPE: Before addressing the spill, don the full PPE detailed in Section 1.2.

  • Contain the Spill: Prevent the product from entering drains or waterways.[1][2]

  • Clean-Up: For a solid spill, carefully sweep the material to collect it, taking care not to create dust.[1][7] Use an absorbent material like sand or sweeping compound for any remaining residue.[10]

  • Collect and Dispose: Place all spilled material and contaminated cleaning supplies into a sealed, properly labeled hazardous waste container.[2][6]

  • Decontaminate: Clean the spill area with soap and water.[2]

Summary and Disposal Workflow

This section provides a quick-reference table and a logical workflow for the disposal process.

Disposal and Safety Summary
ParameterGuideline
Primary Hazards Skin Irritant (Category 2), Serious Eye Irritant (Category 2A).[1][4]
Required PPE Nitrile gloves, safety glasses with side-shields, lab coat.[1][2][4]
Handling Location Certified Chemical Fume Hood.[2]
Waste Storage Segregated, compatible, and sealed container labeled "HAZARDOUS WASTE".[8]
Spill Cleanup Sweep solid material carefully to avoid dust; collect in a hazardous waste container.[1][7]
Final Disposal Via a licensed hazardous waste contractor, likely through chemical incineration.[1][10]
Disposal Decision Workflow

DisposalWorkflow Identify Identify Waste: 2,5,8,11-Tetramethyl-1,4,7,10- tetraazacyclododecane Assess Assess Hazards (Skin/Eye Irritant) Identify->Assess PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood Segregate Segregate Waste (Amine-Specific Container) FumeHood->Segregate Container Select & Label Container 'HAZARDOUS WASTE' + Chemical Name Segregate->Container Transfer Transfer Waste to Sealed Container Container->Transfer Store Store in Designated Satellite Accumulation Area Transfer->Store Contact Contact EHS or Licensed Hazardous Waste Contractor Store->Contact Document Document Waste Disposal (Manifest/Log) Contact->Document Disposed Properly Disposed (Incineration) Document->Disposed

Caption: Disposal workflow for 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane.

References

  • AA Blocks. (2025). Safety Data Sheet: 2,2'-(1,4,7,10-tetraazacyclododecane-1,7-diacetic Acid). Retrieved from AA Blocks. [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from Collect and Recycle. [Link]

  • Tri-iso. (n.d.). Material Safety Data Sheet: ADDOCAT KE-9018 363D. Retrieved from Tri-iso. [Link]

  • Diplomata Comercial. (2025). Amine Usage Guidelines for High-Purity Amines in Industry. Retrieved from Diplomata Comercial. [Link]

  • Purdue Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from Purdue University. [Link]

Sources

Handling

Personal protective equipment for handling 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane

A Researcher's Guide to Safely Handling 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane Authoritative, Field-Tested Protocols for Ensuring Laboratory Safety and Procedural Integrity Navigating the complexities of nov...

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane

Authoritative, Field-Tested Protocols for Ensuring Laboratory Safety and Procedural Integrity

Navigating the complexities of novel chemical compounds requires a steadfast commitment to safety, grounded in a comprehensive understanding of potential hazards and best practices for handling. This guide provides essential safety and logistical information for the use of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane, a valuable building block in various research and development applications. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.

Hazard Assessment: Understanding the Risks

Based on available data for analogous compounds, 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane should be handled as a substance that is irritating to the skin and eyes. A safety data sheet for the closely related compound 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane classifies it as a Skin Irritant (Category 2) and a Serious Eye Irritant (Category 2A)[1][2]. Due to its fine, crystalline nature, inhalation of dust particles may also cause respiratory tract irritation.

Upon combustion, this compound may decompose to produce hazardous gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and potentially hydrogen bromide gas[3].

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is paramount when handling 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane. The following table outlines the recommended PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.Nitrile or neoprene gloves.Standard laboratory coat.N95-rated dust mask or a respirator with a particulate filter if weighing significant quantities or if dust is generated.
Dissolving in Solvent Chemical splash goggles. A face shield is recommended if there is a significant splash hazard.Chemical-resistant gloves (Butyl or PVC recommended for prolonged contact with organic amines). Nitrile gloves may be suitable for incidental contact.Chemical-resistant apron over a standard laboratory coat.Work in a certified chemical fume hood.
Running Reactions and Work-up Chemical splash goggles and a face shield.Chemical-resistant gloves (Butyl or PVC recommended).Chemical-resistant apron over a flame-resistant laboratory coat.All operations should be conducted within a chemical fume hood.
Waste Disposal Chemical splash goggles.Chemical-resistant gloves.Laboratory coat and a chemical-resistant apron.Work in a well-ventilated area, preferably a fume hood.
Visualizing PPE Selection: A Step-by-Step Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow PPE Selection Workflow for 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane start Start: Assess the Task weighing Weighing Solid Compound start->weighing dissolving Dissolving in Solvent start->dissolving reaction Running Reaction/Work-up start->reaction disposal Waste Disposal start->disposal weighing_ppe Required PPE: - Safety glasses with side shields - Nitrile/Neoprene gloves - Lab coat - N95 dust mask (if dusty) weighing->weighing_ppe dissolving_ppe Required PPE: - Chemical splash goggles - Face shield (recommended) - Butyl/PVC gloves - Chemical-resistant apron - Work in fume hood dissolving->dissolving_ppe reaction_ppe Required PPE: - Chemical splash goggles & face shield - Butyl/PVC gloves - Chemical-resistant apron - Flame-resistant lab coat - Work in fume hood reaction->reaction_ppe disposal_ppe Required PPE: - Chemical splash goggles - Chemical-resistant gloves - Lab coat & apron - Work in well-ventilated area disposal->disposal_ppe

Caption: A flowchart outlining the appropriate personal protective equipment for different laboratory procedures involving 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the chemical's lifecycle in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents[2]. An inert atmosphere is recommended for long-term storage.

Handling Procedures
  • Ventilation: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Avoiding Contamination: Use dedicated spatulas and weighing papers. After handling, thoroughly wash hands and any exposed skin with soap and water.

  • Spill Response: In the event of a spill, evacuate the area and prevent the spread of dust. Wear appropriate PPE, including respiratory protection. Carefully sweep up the solid material and place it in a sealed container for disposal. Avoid generating dust.

Disposal Plan: Responsible Waste Management

Proper disposal of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Unused Compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

    • Contaminated Materials: Any materials that have come into contact with the compound (e.g., gloves, weigh boats, paper towels) should be collected in a sealed, labeled hazardous waste container.

  • Liquid Waste:

    • Solutions: Solutions of the compound should be collected in a designated, labeled hazardous waste container. The waste stream should be segregated based on the solvent used (e.g., halogenated vs. non-halogenated).

    • Never pour chemical waste down the drain.

Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Emergency Procedures: Preparedness is Key

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane, fostering a secure laboratory environment conducive to scientific advancement.

References

  • Safeopedia. (2024). Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. [Link]

  • Amsafe PPE. (n.d.). Top 5 Chemical Gloves That Provide Unmatched Dexterity and Safety!. [Link]

  • International Glove. (2023). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. [Link]

  • PubChem. (n.d.). 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane
Reactant of Route 2
2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane
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